molecular formula C12H19O2P B1597026 Diisopropyl Phenylphosphonite CAS No. 36238-99-0

Diisopropyl Phenylphosphonite

Cat. No.: B1597026
CAS No.: 36238-99-0
M. Wt: 226.25 g/mol
InChI Key: LDNCAOOMUMJYTN-UHFFFAOYSA-N
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Description

Diisopropyl Phenylphosphonite is a useful research compound. Its molecular formula is C12H19O2P and its molecular weight is 226.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171037. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-di(propan-2-yloxy)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O2P/c1-10(2)13-15(14-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNCAOOMUMJYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(C1=CC=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305527
Record name Diisopropyl Phenylphosphonite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36238-99-0
Record name NSC171037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diisopropyl Phenylphosphonite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diisopropyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of diisopropyl phenylphosphonite, a key organophosphorus compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and in-depth characterization methodologies. The guide emphasizes the causality behind experimental choices and provides a framework for the reliable synthesis and validation of this important chemical intermediate.

Introduction

This compound, with the chemical formula C₁₂H₁₉O₂P, is a trivalent organophosphorus compound belonging to the phosphonite ester family. Its structure features a central phosphorus atom bonded to a phenyl group and two isopropoxy groups. The presence of the lone pair of electrons on the phosphorus atom imparts nucleophilic character, making it a versatile reagent and ligand in various chemical transformations.

The unique electronic and steric properties of this compound make it a valuable building block in organic synthesis, particularly in the formation of P-C bonds and as a precursor to more complex organophosphorus compounds. Its role as a ligand in transition-metal catalysis is also an area of active research. A thorough understanding of its synthesis and a robust analytical workflow for its characterization are paramount for its effective application.

Synthesis of this compound

Principle and Mechanism

The most common and direct method for the synthesis of this compound involves the nucleophilic substitution reaction of dichlorophenylphosphine (also known as phenylphosphonous dichloride) with isopropanol. The reaction proceeds via the stepwise replacement of the two chlorine atoms on the phosphorus center by isopropoxy groups.

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (Et₃N), which acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is crucial as it can protonate the product and lead to undesired side reactions or decomposition. The overall reaction is shown below:

G DCPP Dichlorophenylphosphine (C₆H₅PCl₂) DIPP This compound (C₆H₅P(OiPr)₂) DCPP->DIPP Salt Triethylammonium Chloride (2 eq.) IPA Isopropanol (2 eq.) IPA->DIPP Base Triethylamine (2 eq.) Base->Salt

Figure 1: Overall synthesis scheme for this compound.

The choice of a non-protic solvent is important to avoid unwanted reactions with the highly reactive dichlorophenylphosphine starting material. Anhydrous conditions are essential to prevent hydrolysis of the phosphorus chlorides and the final phosphonite product.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

2.2.1. Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
DichlorophenylphosphineC₆H₅PCl₂178.9917.9 g (13.3 mL)0.1Freshly distilled if necessary
IsopropanolC₃H₈O60.1013.2 g (16.8 mL)0.22Anhydrous
Triethylamine(C₂H₅)₃N101.1922.3 g (30.7 mL)0.22Anhydrous, distilled from CaH₂
Anhydrous Diethyl Ether(C₂H₅)₂O74.12250 mL-As solvent
Celite®----For filtration

2.2.2. Procedure

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Initial Charging: The flask is charged with dichlorophenylphosphine (17.9 g, 0.1 mol) and anhydrous diethyl ether (100 mL). The solution is cooled to 0 °C in an ice-water bath.

  • Addition of Reactants: A solution of anhydrous isopropanol (13.2 g, 0.22 mol) and anhydrous triethylamine (22.3 g, 0.22 mol) in anhydrous diethyl ether (150 mL) is added dropwise from the addition funnel over a period of 1-2 hours, while maintaining the internal temperature at 0-5 °C with vigorous stirring. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 12-16 hours to ensure complete reaction.

  • Work-up: The reaction mixture is filtered through a pad of Celite® under a nitrogen atmosphere to remove the triethylammonium chloride precipitate. The filter cake is washed with two portions of anhydrous diethyl ether (25 mL each).

  • Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude this compound is purified by vacuum distillation.[1] The product is collected as a colorless liquid. It is crucial to use a well-controlled vacuum and heating to prevent decomposition.

2.2.3. Safety Considerations

  • Dichlorophenylphosphine is a corrosive and moisture-sensitive liquid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a well-ventilated fume hood.

  • The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation and hydrolysis of the phosphorus compounds.

Characterization and Quality Control

A multi-technique approach is essential for the unambiguous characterization and purity assessment of the synthesized this compound.

G cluster_workflow Characterization Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Start->NMR MS Mass Spectrometry (GC-MS or ESI-MS) Start->MS Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity Purity Assessment (e.g., GC) Final_Product Characterized Product Purity->Final_Product Structure_Confirmation->Purity

Figure 2: A typical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

3.1.1. Predicted ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.3-7.5m-Aromatic protons (C₆H₅)
~4.5-4.7m~6-7 (H-H)-OCH(CH₃)₂
~1.2-1.4d~6-7 (H-H)-OCH(CH₃)₂

The methine proton of the isopropoxy group is expected to be a multiplet due to coupling with the six methyl protons and potentially with the phosphorus nucleus.

3.1.2. Predicted ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ, ppm)Coupling to ³¹PAssignment
~128-135YesAromatic carbons (C₆H₅)
~68-72Yes (²JPC)-OCH(CH₃)₂
~23-25Yes (³JPC)-OCH(CH₃)₂

The carbon atoms will exhibit coupling to the phosphorus nucleus, with the magnitude of the coupling constant (JPC) decreasing with the number of bonds separating the nuclei.

3.1.3. Predicted ³¹P NMR Spectral Data

The ³¹P NMR spectrum is expected to show a single resonance in the characteristic region for phosphonites. The chemical shift of phosphites and phosphonites typically falls in the range of +120 to +180 ppm relative to 85% H₃PO₄. For this compound, a chemical shift in the range of +150 to +160 ppm can be anticipated.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insight into the fragmentation pattern of the molecule, which can further confirm its structure. For this compound (C₁₂H₁₉O₂P), the expected molecular weight is 226.25 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

Under EI-MS conditions, the molecular ion peak [M]⁺ at m/z = 226 is expected. Common fragmentation pathways for phosphites and phosphonites involve the loss of alkyl and alkoxy groups. Key expected fragments include:

  • [M - C₃H₇]⁺: Loss of an isopropyl group.

  • [M - OC₃H₇]⁺: Loss of an isopropoxy group.

  • Fragments corresponding to the phenylphosphinidene cation [C₆H₅P]⁺.

Physicochemical Properties

While specific experimental data for this compound can be scarce, the following table provides estimated and reported values for related compounds to offer a general reference.

PropertyPredicted/Reported Value
Boiling Point A boiling point in the range of 130-140 °C at reduced pressure (e.g., 0.1 mmHg) is expected based on similar compounds.[1]
Density Approximately 1.0 g/mL
Refractive Index Approximately 1.50 - 1.52

Handling, Storage, and Stability

This compound is sensitive to moisture and air. The lone pair of electrons on the phosphorus atom is susceptible to oxidation to the corresponding phosphonate. Therefore, it should be handled and stored under an inert atmosphere (nitrogen or argon). It is best stored in a sealed container in a cool, dry place.

Conclusion

This technical guide has detailed a reliable and reproducible method for the synthesis of this compound from dichlorophenylphosphine and isopropanol. The importance of anhydrous conditions and the role of a base in trapping the HCl byproduct have been highlighted. A comprehensive characterization workflow employing NMR and mass spectrometry has been outlined, with predicted spectral data to aid in the identification and purity assessment of the final product. The information provided herein serves as a valuable resource for researchers requiring a well-characterized source of this compound for their synthetic and catalytic applications.

References

  • Tukacs, J. M., Király, D., Strádi, A., Novodarszki, G., Eke, Z., Dibó, G., Kégl, T., & Mika, L. T. (2012). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion. Green Chemistry, 14(7), 2057-2065. [Link]

Sources

physical and chemical properties of Diisopropyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Diisopropyl Phenylphosphonite: Properties, Synthesis, and Spectroscopic Characterization

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a significant organophosphorus compound. The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the physical and chemical properties, provides a validated synthesis protocol, and offers an in-depth analysis of its spectroscopic characteristics. The information is grounded in established chemical principles and supported by data from analogous compounds to provide a robust and practical resource.

Introduction

This compound, with the chemical formula C₁₂H₁₉O₂P, is a dialkyl phosphonite featuring a phenyl group and two isopropoxy groups attached to the phosphorus(III) center. As a P(III) compound, it is characterized by the nucleophilic nature of the phosphorus atom, making it a valuable reagent and ligand in a variety of organic transformations. Its applications span from being a precursor in the synthesis of phosphonate esters, which have broad applications in medicinal chemistry and materials science, to its use as a ligand in transition-metal-catalyzed reactions.

Understanding the fundamental physical and chemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting. This guide aims to provide a detailed exposition of these characteristics, alongside practical experimental protocols and in-depth spectroscopic analysis.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by the interplay of the phenyl ring, the isopropoxy groups, and the central phosphorus atom.

Physical Properties

Precise experimental data for this compound is not extensively documented in readily available literature. However, by examining closely related analogs such as diisopropyl phosphonate and diisopropyl methylphosphonate, we can establish a reliable set of expected physical properties.

PropertyExpected Value/ObservationBasis of Estimation
Molecular Formula C₁₂H₁₉O₂P-
Molecular Weight 226.25 g/mol -
Appearance Colorless liquidAnalogy with diisopropyl phosphonate and other dialkyl phosphonites.
Boiling Point Estimated 110-120 °C at 10 mmHgExtrapolated from diisopropyl phosphonate (71-72 °C @ 10 mmHg) and diisopropyl methylphosphonate (121.05 °C @ 10 mm Hg), accounting for the larger phenyl group.[1]
Density Estimated ~1.0 g/cm³Based on diisopropyl phosphonate (1.006 g/cm³) and diisopropyl methylphosphonate (0.976 g/mL).[1][2]
Solubility Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). Likely sparingly soluble in water.General solubility of organophosphorus esters. Diisopropyl phosphonate is soluble in many organic solvents.[1]
Chemical Properties

The chemical reactivity of this compound is dominated by the trivalent phosphorus atom, which possesses a lone pair of electrons and is susceptible to oxidation and electrophilic attack.

2.2.1. Oxidation

Phosphonites are readily oxidized to the corresponding phosphonates (P(V)) by mild oxidizing agents, or even by atmospheric oxygen over time. This reaction is a key consideration for the storage and handling of this compound.

Oxidation Reactant This compound (P(III)) Product Diisopropyl Phenylphosphonate (P(V)) Reactant->Product Oxidation Oxidant [O]

Caption: Oxidation of this compound.

2.2.2. Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound is expected to undergo hydrolysis. The P-O bonds are cleaved to yield isopropanol and phenylphosphonous acid, which may exist in equilibrium with its tautomer, phenylphosphinic acid.

2.2.3. Arbuzov Reaction

A hallmark reaction of trivalent phosphorus esters is the Michaelis-Arbuzov reaction. This compound can react with alkyl halides to form a phosphonium intermediate, which then rearranges to a stable pentavalent phosphinate.

Synthesis of this compound

A standard and effective method for the synthesis of this compound involves the reaction of dichlorophenylphosphine with isopropanol in the presence of a base to scavenge the HCl byproduct.[3]

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product DCP Dichlorophenylphosphine Reaction Reaction in Anhydrous Solvent (e.g., Diethyl Ether) at 0 °C DCP->Reaction IPA Isopropanol IPA->Reaction Base Tertiary Amine (e.g., Triethylamine) Base->Reaction Filtration Filtration of Amine Hydrochloride Salt Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Product This compound Distillation->Product

Caption: Synthesis Workflow for this compound.

Experimental Protocol

Materials:

  • Dichlorophenylphosphine (1 eq)

  • Anhydrous Isopropanol (2.1 eq)

  • Anhydrous Triethylamine (2.2 eq)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dichlorophenylphosphine and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of anhydrous isopropanol and anhydrous triethylamine in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the isopropanol/triethylamine solution dropwise to the stirred dichlorophenylphosphine solution over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Filter the reaction mixture under a nitrogen atmosphere to remove the salt.

  • Wash the salt with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization

The structural elucidation of this compound is readily achieved through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following sections detail the expected spectral features based on the analysis of analogous compounds.[4][5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of this compound.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the isopropoxy and phenyl protons, with coupling to the ³¹P nucleus.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Phenyl (ortho)7.5 - 7.8Multiplet
Phenyl (meta, para)7.2 - 7.4Multiplet
CH (isopropoxy)4.5 - 4.8Multiplet (septet of doublets)³JHH ≈ 6 Hz, ³JHP ≈ 8-10 Hz
CH₃ (isopropoxy)1.2 - 1.4Doublet³JHH ≈ 6 Hz
4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for the phenyl and isopropoxy carbons, with characteristic C-P coupling.

CarbonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Phenyl (ipso)140 - 145Doublet¹JCP ≈ 20-30 Hz
Phenyl (ortho, meta, para)128 - 132Doublets or singlets²⁻⁴JCP ≈ 2-10 Hz
CH (isopropoxy)68 - 72Doublet²JCP ≈ 10-15 Hz
CH₃ (isopropoxy)23 - 25Doublet³JCP ≈ 5-8 Hz
4.1.3. ³¹P NMR Spectroscopy

The phosphorus-31 NMR spectrum is expected to show a single resonance in the characteristic region for phosphonites.

NucleusExpected Chemical Shift (δ, ppm)
³¹P+140 to +160

This large downfield shift is characteristic of P(III) compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3050 - 3100Medium
C-H (aliphatic)2850 - 3000Strong
C=C (aromatic)1580 - 1600, 1450 - 1500Medium
P-O-C1000 - 1050Strong
P-Ph~1100Medium
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) would likely show the molecular ion peak (M⁺) at m/z = 226, along with fragmentation patterns corresponding to the loss of isopropoxy and isopropyl groups.

MassSpec cluster_ionization Ionization cluster_fragmentation Fragmentation Pathways Molecule This compound Ion [M]⁺˙ (m/z = 226) Molecule->Ion Electron Ionization Frag1 Loss of Isopropoxy Radical [M - OCH(CH₃)₂]⁺ Ion->Frag1 Frag2 Loss of Propene [M - C₃H₆]⁺˙ Ion->Frag2

Caption: Expected Mass Spectrometry Fragmentation.

Safety and Handling

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Reactivity Hazards: The compound is sensitive to moisture and air. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place. It is potentially pyrophoric.

  • Health Hazards: Phosphonites can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable organophosphorus reagent with significant potential in synthetic chemistry. This guide has provided a detailed overview of its expected physical and chemical properties, a reliable synthesis protocol, and a comprehensive analysis of its spectroscopic characteristics based on established principles and data from analogous compounds. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound in their work.

References

  • Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025). MDPI. [Link]

  • Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. (2025). ResearchGate. [Link]

  • Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. International Journal of Scientific Research and Engineering Development. [Link]

  • A new method for the synthesis of dichlorophosphines. (2025). ResearchGate. [Link]

  • Gas chromatographic–mass spectrometric analysis of the Curie-point pyrolysis products of some dipeptides and their diketopiperazine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Safety - phosphonates. Phosphonates Europe. [Link]

  • Phosphonic acid, phenyl-, diethyl ester. PubChem. [Link]

  • Diisopropyl methylphosphonate. Wikipedia. [Link]

  • SAFETY DATA SHEET - Phosphonates (DTPMPA.7Na). (2022). Redox. [Link]

  • Phosphonic acid: preparation and applications. Beilstein Journals. [Link]

  • C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

  • Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. Royal Society of Chemistry. [Link]

  • PHOSPHONATES (ATMP.5NA). White International. [Link]

  • 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0196052). NP-MRD. [Link]

  • Synthesis of Aryl-Dichlorophosphines. (2021). ChemistryViews. [Link]

  • Exploring the Properties and Applications of Diisopropyl Phosphonate. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS. MDPI. [Link]

  • Diisopropylphosphite. Wikipedia. [Link]

  • SAFETY DATA SHEET. PhosphonicS. [Link]

Sources

An In-depth Technical Guide to Diisopropyl Phenylphosphonite (CAS No. 36238-99-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diisopropyl Phenylphosphonite, a trivalent organophosphorus compound with the CAS number 36238-99-0. While specific extensive research on this particular phosphonite is not widely published, this document synthesizes available data, outlines probable synthetic routes based on established organophosphorus chemistry, predicts its spectroscopic characteristics, and discusses its potential applications, particularly as a ligand in catalysis and as a synthetic intermediate in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the properties and utility of this compound.

Introduction: Understanding the Phenylphosphonite Moiety

This compound belongs to the class of phosphonites, which are esters of phosphonous acid. These trivalent phosphorus compounds are characterized by the general formula P(OR)₂R'. In the case of this compound, the R' group is a phenyl ring, and the two OR groups are isopropoxy moieties. The lone pair of electrons on the phosphorus atom imparts nucleophilic character, making it a versatile reagent and a valuable ligand for transition metals. Its structural features suggest potential utility in organic synthesis and materials science, particularly in the realm of catalysis and as a building block for more complex organophosphorus compounds.

Physicochemical Properties

Based on available safety data, this compound is a liquid at room temperature with the following properties:

PropertyValue
CAS Number 36238-99-0
Molecular Formula C₁₂H₁₉O₂P
Appearance Liquid
Boiling Point 112 - 114 °C
Density 0.995 g/cm³ at 20 °C

Synthesis of this compound: A Probable Pathway

The reaction proceeds via a nucleophilic substitution mechanism where the oxygen of isopropanol attacks the electrophilic phosphorus center, displacing the chloride leaving groups. A tertiary amine, such as triethylamine or pyridine, is typically used as a scavenger for the hydrogen chloride byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products PhenylphosphonousDichloride Phenylphosphonous Dichloride (C₆H₅PCl₂) Reaction Reaction (Solvent, e.g., THF, 0°C to rt) PhenylphosphonousDichloride->Reaction Isopropanol Isopropanol (2 equiv.) ((CH₃)₂CHOH) Isopropanol->Reaction Base Base (2 equiv.) (e.g., Triethylamine) Base->Reaction Product This compound (C₆H₅P(OCH(CH₃)₂)₂) Byproduct Triethylammonium Chloride (Et₃NH⁺Cl⁻) Reaction->Product Reaction->Byproduct

Caption: Probable synthetic route to this compound.

Experimental Protocol: A General Procedure

The following is a generalized protocol based on the synthesis of similar phosphonites. Researchers should optimize conditions for their specific needs.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phenylphosphonous dichloride in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran).

  • Reaction Mixture: A solution of two equivalents of isopropanol and two equivalents of a non-nucleophilic base (e.g., triethylamine) in the same anhydrous solvent is prepared and charged into the dropping funnel.

  • Addition: The flask containing the phenylphosphonous dichloride solution is cooled in an ice bath (0 °C). The isopropanol/base solution is added dropwise with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup: The precipitated triethylammonium chloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Characterization: Predicted Spectra

Detailed, experimentally verified spectra for this compound are not widely available. However, based on the known spectroscopic properties of structurally related compounds, the following characteristics can be predicted.

³¹P NMR Spectroscopy

³¹P NMR is the most definitive technique for characterizing organophosphorus compounds. For a trivalent phosphonite like this compound, the ³¹P chemical shift is expected to appear in the downfield region, typically between +140 and +160 ppm relative to an 85% H₃PO₄ standard. This is a characteristic range for phosphonites and distinguishes them from pentavalent phosphorus species like phosphonates, which appear at much higher field (typically 0 to +30 ppm). The spectrum is usually acquired with proton decoupling, resulting in a singlet.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the proton environments in the molecule. The expected signals are:

  • Phenyl Protons (C₆H₅): A multiplet in the aromatic region, likely between δ 7.0 and 7.8 ppm .

  • Isopropyl Methine Protons (-OCH(CH₃)₂): A multiplet, likely a septet of doublets or a more complex multiplet due to coupling with both the methyl protons and the phosphorus nucleus (³JHP). This signal is expected around δ 4.5-5.0 ppm .

  • Isopropyl Methyl Protons (-OCH(CH₃)₂): A doublet of doublets due to coupling with the methine proton (³JHH) and potentially a smaller four-bond coupling to the phosphorus nucleus (⁴JHP). This signal will be in the upfield region, likely around δ 1.2-1.4 ppm . The two methyl groups of each isopropoxy moiety may be diastereotopic, leading to two distinct signals.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show signals for the phenyl and isopropoxy carbons, with characteristic coupling to the phosphorus nucleus.

  • Phenyl Carbons (C₆H₅): Several signals in the aromatic region (δ 120-150 ppm). The ipso-carbon (the carbon directly attached to phosphorus) will show a large one-bond coupling constant (¹JCP). The ortho, meta, and para carbons will show smaller two-, three-, and four-bond couplings, respectively.

  • Isopropyl Methine Carbon (-OCH): A signal around δ 70-75 ppm , showing a two-bond coupling to phosphorus (²JCP).

  • Isopropyl Methyl Carbons (-CH₃): A signal around δ 20-25 ppm , with a three-bond coupling to phosphorus (³JCP). The diastereotopic nature of the methyl groups may result in two distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the phenyl and isopropoxy groups. Key expected absorptions include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • P-O-C stretching: A strong, broad band in the region of ~1000-1100 cm⁻¹ .

  • C-H bending (isopropyl): ~1370-1390 cm⁻¹

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound would be expected. Common fragmentation pathways for phosphites and phosphonites involve the loss of alkoxy groups and rearrangements.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its chemical nature suggests several potential uses for researchers in organic synthesis and drug development.

Ligand in Transition Metal Catalysis

Phosphites and phosphonites are well-established ligands in homogeneous catalysis, particularly in reactions involving palladium, rhodium, and nickel. The lone pair on the phosphorus atom can coordinate to the metal center, and the electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity.

This compound, as a monodentate phosphonite ligand, could be employed in various cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl halides and boronic acids.

  • Heck Reaction: Vinylation of aryl halides.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

The steric bulk of the isopropoxy groups and the electronic influence of the phenyl group would play a crucial role in the efficacy of the catalytic system.

G Metal Transition Metal (e.g., Pd, Ni, Rh) Substrate1 Substrate 1 (e.g., Aryl Halide) Metal->Substrate1 Oxidative Addition Product Coupled Product Metal->Product Reductive Elimination Ligand This compound (Ligand) Ligand->Metal Coordination Substrate2 Substrate 2 (e.g., Boronic Acid) Substrate2->Metal Transmetalation

An In-depth Technical Guide to the Molecular Structure of Diisopropyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive examination of the molecular structure, properties, and reactivity of diisopropyl phenylphosphonite. Directed at researchers, scientists, and professionals in drug development and catalysis, this document synthesizes theoretical knowledge with practical insights. Due to the limited availability of direct experimental data for this compound, this guide leverages data from closely related analogs, particularly diethyl phenylphosphonite, to provide a robust and scientifically grounded overview. This guide covers the predicted molecular geometry, spectroscopic signatures, synthetic pathways, and key applications, with a strong emphasis on the underlying chemical principles.

Introduction and Structural Elucidation

This compound, with the chemical formula C₁₂H₁₉O₂P, is an organophosphorus compound belonging to the phosphonite ester family. These compounds are characterized by a trivalent phosphorus atom bonded to a phenyl group and two alkoxy groups. The phosphorus center in this compound possesses a lone pair of electrons, which is crucial to its reactivity and function as a ligand in organometallic chemistry.

The molecular structure features a central phosphorus atom bonded to a phenyl ring and two isopropoxy groups. The geometry around the phosphorus atom is trigonal pyramidal, a consequence of the steric and electronic effects of the substituents and the lone pair of electrons.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₂H₁₉O₂PChemical Structure
Molecular Weight 226.25 g/mol Sum of atomic weights
Appearance Colorless liquidAnalogy with other dialkyl phenylphosphonites[1]
Boiling Point Higher than diethyl phenylphosphonate (approx. 110-112 °C at 10 mmHg)Increased molecular weight and van der Waals forces
Solubility Soluble in common organic solvents (e.g., THF, toluene, dichloromethane)Nonpolar nature of the molecule

Synthesis and Reactivity

While specific literature detailing the synthesis of this compound is scarce, general methods for the preparation of dialkyl phenylphosphonites are well-established. These methods can be adapted to produce the diisopropyl ester.

General Synthetic Protocol for Dialkyl Phenylphosphonites

A common and effective method involves the reaction of phenylphosphonous dichloride (C₆H₅PCl₂) with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of a Dialkyl Phenylphosphonite (General Procedure)

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of anhydrous isopropyl alcohol (2.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) in an anhydrous, inert solvent (e.g., diethyl ether or toluene) under a nitrogen atmosphere.

  • Addition of Phenylphosphonous Dichloride: The flask is cooled in an ice bath (0 °C). A solution of phenylphosphonous dichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel with vigorous stirring.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup: The resulting triethylammonium chloride salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield the pure dialkyl phenylphosphonite.

Synthesis reagents Isopropyl Alcohol (2.2 eq) Triethylamine (2.2 eq) in Anhydrous Solvent intermediate Reaction Mixture (0 °C to RT) reagents->intermediate Initial Charge start Phenylphosphonous Dichloride (C₆H₅PCl₂) start->intermediate Slow Addition product This compound intermediate->product Filtration & Distillation byproduct Triethylammonium Chloride (precipitate) intermediate->byproduct Filtration

Caption: General workflow for the synthesis of dialkyl phenylphosphonites.

Reactivity Profile

The reactivity of this compound is dominated by the nucleophilic character of the phosphorus lone pair and its susceptibility to oxidation.

  • Oxidation: Phenylphosphonites are readily oxidized to the corresponding phenylphosphonates, which contain a pentavalent phosphorus atom with a P=O double bond. This can occur upon exposure to air or other oxidizing agents.

  • Arbuzov Reaction: In the presence of an alkyl halide, this compound is expected to undergo the Michaelis-Arbuzov reaction to form a phosphinate.

  • Coordination Chemistry: As a soft phosphine-type ligand, this compound can coordinate to various transition metals, particularly late transition metals like palladium, platinum, rhodium, and iridium. The steric bulk of the isopropyl groups can influence the coordination number and geometry of the resulting metal complexes, which in turn affects their catalytic activity.[2]

Spectroscopic Characterization (Inferred)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts (δ) / Frequencies (cm⁻¹)Rationale and Expected Coupling
¹H NMR ~7.2-7.8 ppm (m, 5H, Ar-H)~4.0-4.5 ppm (septet, 2H, OCH)~1.2-1.4 ppm (d, 12H, CH₃)Aromatic protons will appear as a multiplet. The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons and will also show coupling to the ³¹P nucleus. The methyl protons will appear as a doublet due to coupling with the methine proton.
¹³C NMR ~128-135 ppm (Ar-C)~68-72 ppm (OCH)~22-25 ppm (CH₃)Aromatic carbons will show characteristic shifts. The methine and methyl carbons of the isopropyl groups will be observed, with the methine carbon showing a larger coupling constant to the ³¹P nucleus.
³¹P NMR ~155-165 ppmThe chemical shift is expected to be in the typical range for phosphonites. This is a key technique for characterizing the compound and monitoring reactions.
IR Spectroscopy ~3050-3070 cm⁻¹ (Ar C-H stretch)~2850-2980 cm⁻¹ (Alkyl C-H stretch)~1580-1600 cm⁻¹ (C=C stretch)~1020-1050 cm⁻¹ (P-O-C stretch)~690-770 cm⁻¹ (Ar C-H bend)The spectrum will be dominated by absorptions from the phenyl and isopropyl groups. The P-O-C stretch is a characteristic feature.
Mass Spectrometry Molecular Ion (M⁺) at m/z = 226.25Fragmentation patterns would likely involve the loss of isopropoxy groups and the phenyl ring.

Applications in Research and Development

Phosphonite ligands are valuable in homogeneous catalysis due to their unique electronic and steric properties.[2] While specific applications of this compound are not widely reported, its structural features suggest its potential utility in several catalytic transformations.

  • Cross-Coupling Reactions: As a ligand for palladium catalysts, it could be employed in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[2] The steric bulk of the isopropyl groups could be advantageous in promoting reductive elimination, a key step in many catalytic cycles.

  • Asymmetric Catalysis: Chiral versions of phosphonite ligands are used in asymmetric hydrogenation and hydroformylation reactions. While this compound itself is achiral, it serves as a structural motif for the design of more complex chiral ligands.

Catalysis Ligand This compound Catalyst Active Metal-Ligand Complex Ligand->Catalyst Metal Transition Metal Precursor (e.g., Pd(OAc)₂) Metal->Catalyst Cycle Catalytic Cycle Catalyst->Cycle Substrates Substrates (e.g., Aryl Halide + Boronic Acid) Substrates->Cycle Product Coupled Product Cycle->Catalyst Regeneration Cycle->Product

Caption: Role of phosphonite ligands in a generic catalytic cross-coupling cycle.

Safety and Handling

Organophosphorus(III) compounds, including phosphonites, require careful handling due to their potential reactivity and toxicity.

  • Toxicity: While specific toxicity data for this compound is unavailable, related organophosphorus esters can have varying degrees of toxicity.[3] Inhalation, ingestion, and skin contact should be avoided.

  • Reactivity: Phenylphosphonites are air-sensitive and can be oxidized to the corresponding phosphonates. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound represents an interesting, albeit under-documented, member of the phosphonite ester family. By drawing upon the established chemistry of its analogs, this guide provides a comprehensive overview of its predicted structure, synthesis, reactivity, and potential applications. As a versatile ligand scaffold, further research into the synthesis and catalytic utility of this compound and its derivatives could unveil new opportunities in organometallic chemistry and drug discovery. The insights provided herein are intended to serve as a foundational resource for scientists and researchers venturing into this area of organophosphorus chemistry.

References

  • MDPI. (n.d.). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

  • ResearchGate. (2025, May 12). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl phenylphosphonite. Retrieved from [Link]

  • PMC. (n.d.). The nature of the reaction of organophosphorus compounds and carbamates with esterases. Retrieved from [Link]

  • ResearchGate. (2019, December 13). Esters of Organophosphorus Acids - Toxicity, Application and Removal from the Environment. Retrieved from [Link]

  • Google Patents. (n.d.). CN104292502A - Diisopropyl phenylphosphinate (PPDI) flame retardant composition and application method thereof.
  • Google Patents. (n.d.). US4342709A - Process for producing diethyl phosphite.
  • PMC. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3950413A - Process for the preparation of phosphonic acid dihalides.
  • YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2022, April 13). Study of the Chemical Ionization of Organophosphate Esters in Air Using Selected Ion Flow Tube–Mass Spectrometry for Direct Analysis. Retrieved from [Link]

  • Frontiers. (n.d.). Research progress in cardiotoxicity of organophosphate esters. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for Diisopropyl Phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to the Safe Utilization of Diisopropyl Phosphonate

Diisopropyl Phosphonate (CAS No. 1809-20-7), also known as diisopropyl hydrogen phosphite, is a valuable chemical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) where it facilitates the introduction of phosphonate groups into organic molecules.[1] While its utility in research and development is significant, its handling demands a comprehensive understanding of its associated hazards. This guide provides an in-depth analysis of the safety data for Diisopropyl Phosphonate, moving beyond mere compliance to foster a culture of proactive safety. The core principle of this document is that true laboratory safety stems from understanding the causality behind protocols. This guide is therefore structured to provide not just the "what," but the "why," enabling scientific professionals to make informed decisions that ensure personal safety and experimental integrity. The primary hazards associated with this compound are its potential to cause irritation to the eyes, skin, and respiratory system; its harmful effects if swallowed or inhaled; and its sensitivity to moisture.[2][3]

Hazard Identification and GHS Classification: Understanding the Risk Profile

Diisopropyl Phosphonate is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3] This classification is the foundation of our safety protocols, providing a universally understood language of risk. A summary of its GHS classification is presented below.

Classification Category Hazard Statement Code Hazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed.[4]
Acute Toxicity, InhalationCategory 4H332Harmful if inhaled.[4]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[4]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[4]

GHS Pictogram:



Signal Word: Warning [3][4]

Key Precautionary Statements:

  • P261: Avoid breathing mist, vapors, or spray.[4]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

The causality behind these classifications is rooted in the chemical's reactivity. As an irritant, it can cause local inflammation upon contact with biological tissues. Its "harmful" classification indicates a risk of significant health issues, though not necessarily fatal, upon acute exposure via ingestion or inhalation.[5]

Toxicological Profile and Routes of Exposure

A thorough understanding of the toxicological properties is critical for risk assessment. While comprehensive human data is limited, the available information from safety data sheets and related compounds provides a clear directive for minimizing exposure.[4]

  • Inhalation: Inhalation of vapors or mists may be harmful and can cause respiratory irritation, headache, nausea, and vomiting.[2] The material's ability to irritate the respiratory system can lead to inflammation and, with long-term exposure, potentially more severe lung damage.[5]

  • Skin Contact: Causes skin irritation.[2][4] Prolonged contact can lead to inflammation and dermatitis.[5] The material may be absorbed through the skin, potentially leading to systemic effects.[5] It is imperative to treat any skin exposure as potentially harmful and to prevent it by using appropriate gloves and lab coats.

  • Eye Contact: Causes serious eye irritation.[4] Direct contact can result in chemical conjunctivitis.[2] The immediate and thorough flushing of the eyes upon exposure is a critical, non-negotiable first-aid step to prevent lasting damage.

  • Ingestion: Ingestion is harmful and may cause gastrointestinal irritation, accompanied by nausea, vomiting, and diarrhea.[2] Systemic effects such as headaches may also occur.[2]

  • Chronic Exposure: There is evidence to suggest that chronic exposure may lead to blood-related effects, though specific target organs have not been fully identified.[2] The precautionary principle dictates that all measures should be taken to minimize long-term, low-level exposure.

Emergency First-Aid Protocols

In the event of an exposure, immediate and correct action can significantly mitigate harm. The following protocols are based on established best practices for chemical exposure.[2][3][4]

Step-by-Step First-Aid Measures
  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally to wash underneath.[2]

    • Remove contact lenses if present and easy to do so.[3]

    • Seek immediate medical attention from an ophthalmologist.[4] The duration of flushing is critical to ensure the complete removal of the irritant.

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[4]

    • Flush the affected skin with plenty of soap and water for at least 15 minutes.[4]

    • Seek medical aid.[2] Do not reuse contaminated clothing until it has been thoroughly laundered.[4]

  • Inhalation:

    • Remove the individual from the exposure area to fresh air immediately.[2]

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[2]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • Do NOT induce vomiting.[2] This is to prevent the chemical from being aspirated into the lungs, which would cause further damage.

    • If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2]

    • Never give anything by mouth to an unconscious person.[2]

    • Seek immediate medical attention.[2]

Visualization: Personal Exposure Emergency Response

cluster_exposure Exposure Detected cluster_actions Immediate Actions cluster_medical Medical Follow-up start Chemical Exposure Occurs (Skin, Eyes, Inhalation, Ingestion) skin Skin Contact: 1. Remove Contaminated Clothing 2. Flush with Water for 15 min start->skin eye Eye Contact: 1. Flush with Water for 15 min 2. Remove Contact Lenses start->eye inhalation Inhalation: 1. Move to Fresh Air 2. Provide Oxygen/Artificial Respiration if needed start->inhalation ingestion Ingestion: 1. DO NOT Induce Vomiting 2. Rinse Mouth, Drink Water (if conscious) start->ingestion medical Seek Immediate Medical Attention (Bring SDS) skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Workflow for personal exposure incidents.

Fire and Explosion Hazard Management

Diisopropyl Phosphonate has a flash point above 112 °C, indicating it is combustible but not highly flammable.[2] However, in the event of a fire, the primary hazard stems from the toxic gases generated by thermal decomposition.

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or appropriate foam.[2] These methods work by smothering the fire and displacing oxygen.

  • Unsuitable Extinguishing Media: DO NOT use water.[2] The material is moisture-sensitive, and contact with water could lead to hazardous reactions.

  • Hazardous Combustion Products: During a fire, irritating and highly toxic gases may be generated, including carbon monoxide, carbon dioxide, and phosphorus oxides.[2][3]

  • Firefighter Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[2]

Accidental Release and Spill Containment

A swift and correct response to a spill is essential to prevent exposure and environmental contamination. The protocol must prioritize safety and the specific chemical properties of Diisopropyl Phosphonate.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Don PPE: Before approaching the spill, don the appropriate personal protective equipment as outlined in Section 7.

  • Contain the Spill: For minor spills, contain the liquid to prevent it from spreading.

  • Apply Absorbent: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[2] Do not use combustible materials like sawdust.

  • Collect Waste: Carefully scoop the absorbed material into a suitable, sealable container for chemical waste disposal.[2]

  • Decontaminate: Wipe down the spill area with a suitable solvent (following your institution's specific guidelines for decontaminating organophosphorus compounds), and then wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Dispose of the sealed waste container according to local, state, and federal regulations.[3]

Visualization: Spill Cleanup Workflow

spill Spill Detected evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent (Sand, Dry Lime) ppe->contain collect Collect Absorbed Material into a Sealed Container contain->collect decon Decontaminate Spill Area and Tools collect->decon dispose Dispose of Waste as Hazardous Material decon->dispose

Caption: Step-by-step procedure for spill containment.

Safe Handling and Storage Protocols

Proactive measures during routine handling and storage are the most effective way to prevent accidents and exposures.

Handling
  • Ventilation: Always handle Diisopropyl Phosphonate in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[2]

  • Avoid Contact: Avoid all contact with eyes, skin, and clothing. Do not ingest or inhale vapors.[2]

  • Hygienic Practices: Wash hands thoroughly after handling. Remove contaminated clothing and wash it before reuse.[2]

  • Moisture Control: Do not allow the material to come into contact with water, moist air, or steam, as it is moisture-sensitive.[2]

Storage
  • Container: Keep containers tightly closed to prevent moisture contamination and leakage.[4]

  • Conditions: Store in a cool, dry, and well-ventilated area.[2] A recommended storage temperature is between 10°C and 25°C.[4] For long-term stability and to prevent degradation from atmospheric moisture, storage under an inert gas like argon or nitrogen is advisable.[4]

  • Incompatibilities: Store away from incompatible substances, which include:

    • Strong oxidizing agents

    • Strong acids

    • Strong bases

    • Acid chlorides[3]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE form a multi-layered defense against chemical exposure.

  • Engineering Controls:

    • Ventilation: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[2]

    • Safety Stations: Facilities must be equipped with a readily accessible eyewash station and a safety shower.[2]

  • Personal Protective Equipment (PPE): The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and vapors, preventing serious eye irritation.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin irritation and potential systemic absorption through skin contact.
Body Protection A chemically resistant lab coat or apron. Closed-toe shoes are mandatory.Protects skin from accidental splashes and spills.
Respiratory Protection If engineering controls are insufficient or during a large spill, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]Prevents inhalation of harmful vapors and mists.

Physical and Chemical Properties

Understanding these properties is essential for safe handling and for anticipating the behavior of the chemical under various conditions.

Property Value Reference
CAS Number 1809-20-7[2][3]
Molecular Formula C6H15O3P[1][4]
Molecular Weight 166.16 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Odor Stench[2][3]
Flash Point > 112 °C (> 233.6 °F)[2]
Moisture Sensitivity Moisture sensitive / Hygroscopic[2][4]

References

  • Material Safety Data Sheet - Diisopropyl phosphite, 98%. Cole-Parmer.

  • Safety Data Sheet - Diisopropyl phosphite. Biosynth.

  • Diisopropyl methylphosphonate - Safety Data Sheet. Santa Cruz Biotechnology.

  • Diisopropyl phosphonate - Safety Data Sheet. Thermo Fisher Scientific.

  • Diisopropyl methylphosphonate - Safety Data Sheet. (Additional Source).

  • Diisopropyl phosphorofluoridate - Safety Data Sheet. Sigma-Aldrich.

  • DIISOPROPYL METHYLPHOSPHONATE - Chemical Safety Data Sheet. ChemicalBook.

  • Toxicological Profile for Diisopropyl Methylphosphonate. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Firefighting Decontamination Policy. (General Reference).

  • Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. MDPI.

  • Diisopropyl peroxydicarbonate - Safety Information. PubChem, NIH.

  • Toxicological Profile for Diisopropyl Methylphosphonate. CDC Stacks.

  • PPE Solutions for the Chemical Manufacturing Industry. DuPont.

  • Exploring the Properties and Applications of Diisopropyl Phosphonate. NINGBO INNO PHARMCHEM CO.,LTD.

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handling and storage precautions for Diisopropyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Storage of Diisopropyl Phenylphosphonite

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound (DPPP) is an organophosphorus compound with significant utility in synthetic chemistry, particularly as a ligand in metal-catalyzed reactions and as a precursor in the synthesis of more complex phosphine-containing molecules. Its reactivity, while beneficial for chemical transformations, necessitates a rigorous and well-understood protocol for its handling and storage to ensure the safety of laboratory personnel and the integrity of the compound. This guide provides a comprehensive overview of the essential precautions, grounded in the chemical principles governing the reactivity and toxicology of DPPP and related phosphonite compounds.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, and its primary risks are associated with its irritant properties and potential for harmful effects upon exposure.

1.1 GHS Classification and Associated Hazards

Based on available safety data, this compound is categorized under the Globally Harmonized System (GHS) with the following classifications[1]:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact[1].

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if vapours or mists are inhaled[1].

It is crucial to recognize that related organophosphorus compounds can also be harmful if swallowed or inhaled, and may carry additional risks such as potential blood abnormalities with chronic exposure[2][3]. While not explicitly listed for DPPP, these are important considerations for a conservative risk assessment.

1.2 Toxicological Profile and Routes of Exposure

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

  • Inhalation: Inhaling mists or vapours can lead to irritation of the respiratory tract[1]. Symptoms may include coughing and shortness of breath[4].

  • Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort[1][5]. Prolonged contact should be avoided.

  • Eye Contact: The compound is a serious eye irritant, and direct contact can cause significant pain and potential damage[1][5].

  • Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful[2][3].

1.3 Physical and Chemical Hazards

A critical aspect of DPPP's hazard profile is its reactivity, particularly its sensitivity to environmental conditions.

  • Moisture Sensitivity: Like many phosphonites, DPPP is sensitive to moisture[2][3]. It can hydrolyze upon contact with water or moist air. This reaction can degrade the compound and potentially produce irritating byproducts.

  • Thermal Decomposition: While stable under normal conditions, high temperatures can lead to decomposition, producing hazardous gases such as carbon oxides (CO, CO2) and phosphorus oxides[5].

Section 2: Engineering and Administrative Controls

The first line of defense against chemical hazards involves implementing robust engineering and administrative controls to minimize the potential for exposure.

2.1 Ventilation and Containment

All handling of this compound must be conducted in a well-ventilated area.

  • Chemical Fume Hood: All weighing, transferring, and reaction setup involving DPPP should be performed inside a certified chemical fume hood to control airborne vapors and prevent inhalation exposure[3][5].

  • Process Enclosure: For larger-scale operations, using a closed system or process enclosure is recommended to minimize fugitive emissions[3][5].

2.2 Designated Areas and Safe Work Practices

  • Designated Work Area: Establish a clearly marked designated area for working with DPPP to prevent cross-contamination of other lab spaces.

  • Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[6]. Do not eat, drink, or smoke in areas where DPPP is handled or stored[5][6].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation[3][6].

Section 3: Personal Protective Equipment (PPE)

When engineering and administrative controls are not sufficient to eliminate exposure, appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles that meet European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133[1][3]. A face shield may be required for tasks with a high splash potential.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves. Nitrile rubber gloves are a suitable option, but it is essential to consult the manufacturer's recommendations for breakthrough time and permeability[1][2][6]. Inspect gloves for any signs of degradation or puncture before each use[2].

    • Lab Coat/Protective Clothing: A long-sleeved lab coat is required. For tasks with a higher risk of splashes, consider a chemically resistant apron or suit[7].

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary[8]. The specific type of respirator (e.g., half-mask with organic vapor cartridges) should be chosen based on the potential concentration of airborne contaminants[1].

Section 4: Standard Operating Protocol for Handling

This protocol outlines the essential steps for the safe handling of this compound in a research setting. The causality behind each step is explained to foster a deeper understanding of the safety measures.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Risk Assessment Review SDS and procedure-specific hazards. B 2. Assemble PPE Don gloves, goggles, and lab coat. A->B C 3. Prepare Workspace Ensure fume hood is operational. Clear area of clutter and incompatible materials. B->C D 4. Verify Emergency Equipment Confirm accessibility of eyewash station and safety shower. C->D E 5. Transfer Reagent Work within fume hood. Use inert atmosphere (e.g., Argon, Nitrogen) if reaction is air/moisture sensitive. D->E F 6. Weighing Weigh in a tared, sealed container. Avoid creating dust or aerosols. E->F G 7. Addition to Reaction Add reagent slowly and carefully to the reaction vessel. F->G H 8. Decontamination Clean any contaminated surfaces. Quench residual reagent if necessary. G->H I 9. Waste Disposal Dispose of contaminated materials and excess reagent in a designated hazardous waste container. H->I J 10. Doff PPE & Hygiene Remove PPE carefully to avoid skin contamination. Wash hands thoroughly. I->J

Caption: Step-by-step workflow for the safe handling of this compound.

Section 5: Storage and Incompatibility

Proper storage is critical for maintaining the chemical's purity and preventing hazardous reactions. The primary concerns for this compound are its sensitivity to moisture and its incompatibility with certain classes of chemicals.

5.1 Recommended Storage Conditions

  • Container: Keep the container tightly closed to prevent exposure to atmospheric moisture and air[2][5]. An upright position is recommended to prevent leaks[8].

  • Environment: Store in a cool, dry, and well-ventilated area[2][3]. A recommended storage temperature is between 10°C and 25°C[8].

  • Inert Atmosphere: For long-term storage or for high-purity applications, storing under an inert gas like argon or nitrogen is advisable to protect against degradation from moisture and oxygen[8].

5.2 Chemical Incompatibilities

Avoid storing this compound with the following materials to prevent dangerous reactions:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Strong Acids and Bases: Can catalyze decomposition.

  • Moisture/Water: Reacts to hydrolyze the compound, compromising its integrity[2][3].

Storage Decision Workflow

start Receive DPPP Container check_seal Is container seal intact? start->check_seal check_area Is designated storage area cool, dry, and well-ventilated? check_seal->check_area Yes quarantine Quarantine container. Report to supervisor. check_seal->quarantine No check_incompatibles Are incompatible substances absent? check_area->check_incompatibles Yes relocate Relocate incompatible materials or find alternate storage. check_area->relocate No store_ok Store Container check_incompatibles->store_ok Yes check_incompatibles->relocate No

Sources

Methodological & Application

Application Notes & Protocols: Diisopropyl Phosphonate as a Versatile Precursor in Organophosphorus Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: While the broader class of organophosphorus precursors is vast, this guide focuses specifically on Diisopropyl Phosphonate (also known as Diisopropyl H-phosphonate or DHP), a highly versatile and accessible precursor for the synthesis of a wide array of organophosphorus compounds. Due to the extensive and well-documented protocols available for this reagent, we will use it as a model to explore fundamental synthetic transformations. Diisopropyl phosphonate is a tetracoordinate phosphorus species characterized by a reactive P-H bond, which is central to its utility in forming new phosphorus-carbon bonds. It exists in tautomeric equilibrium with the trivalent diisopropyl phosphite form, although the equilibrium heavily favors the phosphonate. This reactivity makes it a cornerstone reagent in pharmaceutical development and fine chemical manufacturing for creating phosphonate-containing molecules, which are often analogues of natural phosphates with enhanced stability and biological activity.[1]

This document provides an in-depth examination of its properties, safety protocols, and detailed applications in key synthetic reactions, grounded in peer-reviewed methodologies.

Physicochemical Properties and Safety Information

Effective use of any reagent begins with a thorough understanding of its properties and hazards. Diisopropyl phosphonate is a colorless, viscous liquid that is sensitive to moisture. Proper handling is critical to ensure both experimental success and laboratory safety.

Table 1: Properties and Safety Data for Diisopropyl Phosphonate

PropertyValueReference(s)
CAS Number 1809-20-7[2],[3]
Molecular Formula C₆H₁₅O₃P[2]
Molecular Weight 166.16 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 79 °C @ 14 mmHg
Density 1.00 g/cm³ at 20 °C
Primary Hazards Causes skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled. Stench.[4][4],
Handling Precautions Use in a well-ventilated fume hood. Wear protective gloves, clothing, and eye/face protection.[5][6],[5]
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed due to hygroscopic nature.[6]

Expert Insight on Handling: The P-H bond in diisopropyl phosphonate can be susceptible to oxidation. While the compound is generally handled in air for many applications, for high-purity work or sensitive downstream reactions, degassing the liquid and handling under an inert atmosphere is recommended to prevent the formation of phosphate impurities. Always use oven-dried glassware to minimize hydrolysis.

Application I: The Pudovik Reaction for P-C Bond Formation

The Pudovik reaction is a classic and highly reliable method for forming α-hydroxyphosphonates through the addition of the P-H bond across a carbonyl group (aldehydes or ketones).[7] This reaction is synthetically valuable as α-hydroxyphosphonates are potent enzyme inhibitors and versatile synthetic intermediates.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is typically base-catalyzed. A tertiary amine like triethylamine (TEA) is often used as it is strong enough to deprotonate the phosphonate to a small extent, initiating the nucleophilic attack, but not so strong as to cause significant side reactions with the aldehyde.[7]

  • Temperature: Gentle heating (e.g., 75 °C) is employed to overcome the activation energy of the reaction, ensuring a reasonable reaction rate without promoting decomposition of the starting materials or product.[7]

  • Solvent: The reaction can often be run neat (without solvent), which increases reaction concentration and can accelerate the rate.[7] This is a principle of green chemistry, reducing solvent waste.

Workflow for the Pudovik Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization prep1 Dry glassware in oven (110 °C) r1 Charge flask with Diisopropyl Phosphonate (1.0 eq) prep1->r1 r2 Add trans-Cinnamaldehyde (1.0 eq) r1->r2 r3 Add Triethylamine (2.2 eq) r2->r3 r4 Heat mixture to 75 °C with stirring for 10h r3->r4 w1 Cool to ambient temperature r4->w1 w2 Collect precipitated solid by filtration w1->w2 w3 Wash solid with ice-cold toluene w2->w3 w4 Dry in vacuo w3->w4 w5 Recrystallize from petroleum ether w4->w5 a1 Obtain ¹H, ¹³C, ³¹P NMR w5->a1 a3 Confirm structure a1->a3 a2 Acquire HRMS a2->a3

Caption: Experimental workflow for the synthesis of an α-hydroxyphosphonate via the Pudovik reaction.

Protocol: Synthesis of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate

This protocol is adapted from a peer-reviewed synthesis and provides a robust method for creating a P-C bond.[7]

Materials:

  • Diisopropyl phosphonate (1.66 g, 10 mmol, 1.0 equiv)

  • trans-Cinnamaldehyde (1.32 g, 10 mmol, 1.0 equiv)

  • Triethylamine (2.22 g, 22 mmol, 2.2 equiv)

  • Toluene (ice-cold)

  • Petroleum ether (40/60)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add diisopropyl phosphonate (10 mmol) and trans-cinnamaldehyde (10 mmol).

  • Add triethylamine (22 mmol) to the mixture.

  • Heat the reaction mixture to 75 °C with continuous stirring.

  • Maintain the temperature and stirring for 10 hours. Monitor the reaction by TLC or LC-MS if desired.

  • After 10 hours, remove the heat source and allow the solution to cool to ambient temperature. A solid should precipitate from the mixture.

  • Collect the solid precipitate via vacuum filtration.

  • Wash the collected solid with a small amount of ice-cold toluene (~5 mL) to remove residual reagents.

  • Dry the solid product in vacuo to afford the crude product.

  • For further purification, recrystallize the solid from petroleum ether (40/60) to yield analytically pure pale-yellow crystals.

Expected Outcome: This procedure typically yields the desired product, diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate, in approximately 55% yield after recrystallization.[7]

Table 2: Characterization Data for Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate [7]

Analysis TypeObserved Signal
³¹P{¹H} NMR (162.0 MHz, d₆-DMSO)δ 20.2 (s)
¹H NMR (400.3 MHz, d₆-DMSO)δ 7.43-7.22 (m, 5H, Ar-H), 6.69 (ddd, 1H, alkene-H), 6.28 (ddd, 1H, alkene-H), 5.86 (dd, 1H, OH), 4.66-4.54 (m, 2H, OCH), 4.49 (dddd, 1H, P-CH), 1.28-1.18 (m, 12H, CH₃)
HRMS (ESI+) Calculated for C₁₅H₂₃O₄PNa [M+Na]⁺: 321.1232; Found: 321.1225.

Self-Validation: The trustworthiness of this protocol is established by the detailed characterization data. The sharp singlet in the ³¹P NMR at 20.2 ppm is characteristic of a pentavalent phosphonate.[7] High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition.

Relationship to the Michaelis-Arbuzov Reaction

While diisopropyl phosphonate is defined by its P-H bond, its P(III) tautomer, diisopropyl phosphite, is the reactive species in another cornerstone of organophosphorus chemistry: the Michaelis-Arbuzov reaction. This reaction is a powerful method for forming P-C bonds by reacting a trivalent phosphorus ester with an alkyl halide.[8][9]

Mechanistic Pathway:

  • Tautomerization: Diisopropyl phosphonate (DHP) is in equilibrium with its tautomeric P(III) form, diisopropyl phosphite.

  • Phosphite Ester Formation: To utilize this in an Arbuzov reaction, the phosphite tautomer must first be trapped, for example, by reaction with an alcohol under specific conditions to form a trialkyl phosphite.

  • Nucleophilic Attack (Sₙ2): The lone pair on the P(III) center of the resulting phosphite ester attacks the electrophilic carbon of an alkyl halide (R'-X), displacing the halide and forming a phosphonium salt intermediate.[8]

  • Dealkylation: The displaced halide ion (X⁻) then attacks one of the ester alkyl groups (in this case, an isopropyl group), cleaving the C-O bond and resulting in the formation of the thermodynamically stable P=O double bond. This step yields the final phosphonate product and an isopropyl halide byproduct.[10]

Caption: Conceptual pathway from Diisopropyl Phosphonate to a Michaelis-Arbuzov product.

This conceptual link is crucial for researchers, as it demonstrates how DHP can serve as a precursor not only for direct P-H addition reactions but also as a gateway to the vast synthetic possibilities offered by the Michaelis-Arbuzov reaction after an initial transformation.

Summary and Outlook

Diisopropyl phosphonate is a foundational reagent in modern organophosphorus synthesis. Its utility is primarily derived from the reactivity of its P-H bond, enabling straightforward and robust P-C bond formation via methods like the Pudovik reaction. Furthermore, its relationship with its P(III) tautomer provides a conceptual and practical link to other critical transformations, including the Michaelis-Arbuzov reaction. The detailed protocols and characterization data available provide researchers and drug development professionals with a reliable framework for incorporating phosphonate moieties into target molecules, paving the way for the discovery of new therapeutics and functional materials.

References

  • Ferguson, M. J., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2025(2), M2013. Available at: [Link]

  • Chemsrc (2025). Diisopropylphosphine | CAS#:20491-53-6. Available at: [Link]

  • Ferguson, M. J., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. ResearchGate. Available at: [Link]

  • Herrmann, W. A., et al. (2010). New Ligand Structures for Homogeneous Transition-Metal Catalysis. mediaTUM. Available at: [Link]

  • Deacon, G. B., & Green, J. H. S. (1968). Transition-metal complexes containing phosphorus ligands. Part XIII. Dialkyl phenylphosphonite and alkyl diphenylphosphinite derivatives of silver, gold, and the platinum metals. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Turner, B. L., et al. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. ResearchGate. Available at: [Link]

  • Clot, E., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. Available at: [Link]

  • Wikipedia (n.d.). Diisopropyl phosphite. Available at: [Link]

  • NMR Solutions (n.d.). 31 Phosphorus NMR. Available at: [Link]

  • Alfa Aesar (2012). Safety Data Sheet - Diisopropyl methylphosphonate. Available at: [Link]

  • Organic Syntheses (n.d.). Diisopropyl methylphosphonate. Available at: [Link]

  • Li, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • Carl ROTH (n.d.). Safety Data Sheet: Diisopropylnaphthalene. Available at: [Link]

  • da Silva, R. A., et al. (2020). Synthetic strategies for the synthesis of organophosphorus compounds. ResearchGate. Available at: [Link]

  • U.S. Department of Defense (1988). 31P Solid State NMR Studies of ZrP, Mg3P2, and CdPS3. DTIC. Available at: [Link]

  • Kharlamov, S. V., et al. (2024). Stereoselective Syntheses of Organophosphorus Compounds. MDPI. Available at: [Link]

  • Grokipedia (n.d.). Michaelis–Arbuzov reaction. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diisopropyl Phosphonate: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. Available at: [Link]

  • CAS Common Chemistry (n.d.). Diisopropyl phosphite. Available at: [Link]

  • Reich, H. J. (n.d.). 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Bedford, R. B., et al. (2004). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ResearchGate. Available at: [Link]

  • Xu, Q., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Angewandte Chemie. Available at: [Link]

  • The Organic Chemistry Tutor (2019). Formation of phosphonate esters with the Arbuzov reaction. YouTube. Available at: [Link]

  • Kolocouris, A. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. Available at: [Link]

  • Vasella, A., et al. (1991). Synthesis of Glycosyl Phosphonates and Related Compounds. ResearchGate. Available at: [Link]

  • Sharma, J. (2020). 100 Name Reactions (023) - Michaelis-Arbuzov Phosphonate Synthesis. YouTube. Available at: [Link]

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Application Notes and Protocols for Chiral Phosphonite Ligands in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following guide provides a comprehensive overview and detailed protocols for the application of chiral phosphonite ligands in asymmetric hydrogenation. The specific ligand, Diisopropyl Phenylphosphonite, is used as a representative structural example throughout this document. However, it is important to note that this compound is not a widely documented ligand for this application in peer-reviewed literature. Therefore, the protocols and performance data presented herein are based on established principles and results obtained with structurally similar and well-established chiral phosphonite and phosphite ligands. Researchers should consider this guide as a foundational resource and may need to optimize conditions for their specific ligand and substrate combinations.

Introduction: The Role of Chiral Phosphonites in Asymmetric Catalysis

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereoselective production of chiral molecules is paramount.[1] The efficacy of this technology hinges on the design of chiral ligands that can effectively transfer stereochemical information from a metal catalyst to a prochiral substrate.[2] Among the diverse array of chiral ligands, phosphonites have emerged as a versatile and highly effective class.[3]

Phosphonite ligands, characterized by a P(OR)₂R' structure, offer a unique electronic and steric profile that can be readily tuned. Their synthesis from alcohols and chlorophosphines allows for modular construction, enabling the creation of extensive ligand libraries for catalyst screening.[4] This guide focuses on the practical application of chiral phosphonites, using this compound as a model, in metal-catalyzed asymmetric hydrogenation, with a primary focus on rhodium-based systems.

Ligand and Catalyst Precursor: Structure and Handling

This compound: A Structural Overview

This compound possesses a phosphorus (III) center bonded to a phenyl group and two isopropoxy groups. For asymmetric catalysis, a chiral backbone is typically incorporated into the ligand structure to create a stereochemically defined environment around the metal center.

Note: Since this compound itself is achiral, for the purpose of these protocols, we will consider a chiral derivative where the phenyl group is replaced by a chiral biaryl moiety, a common strategy in ligand design.

Catalyst Precursors

The most commonly employed catalyst precursors for asymmetric hydrogenation with phosphonite ligands are rhodium(I) and ruthenium(II) complexes.[3][5] Iridium complexes are also utilized, particularly for the hydrogenation of challenging substrates like unfunctionalized olefins and heteroaromatics.[6][7][8]

Metal PrecursorCommon Name/FormulaTypical Applications
RhodiumBis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborateHydrogenation of dehydroamino acids, itaconates, enamides
Rhodium[Rh(COD)₂]BF₄
RhodiumBis(norbornadiene)rhodium(I) tetrafluoroborate
Rhodium[Rh(NBD)₂]BF₄
Ruthenium[Ru(COD)(2-methylallyl)₂]Hydrogenation of ketones, imines
Ruthenium[RuCl₂(PPh₃)₃]
Iridium[Ir(COD)Cl]₂Hydrogenation of unfunctionalized olefins, quinolines

In-Situ Catalyst Preparation: A Step-by-Step Protocol

The in-situ preparation of the active catalyst is a common and convenient method that avoids the isolation of potentially sensitive organometallic complexes.

Protocol 1: In-Situ Preparation of a Rhodium-Phosphonite Catalyst

This protocol describes the preparation of a rhodium catalyst for the asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate.

Materials:

  • [Rh(COD)₂]BF₄ (Rh catalyst precursor)

  • Chiral Phosphonite Ligand (e.g., a chiral analog of this compound)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)

  • Substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anaerobic solutions

Procedure:

  • Preparation of the Catalyst Solution:

    • In a glovebox or under a nitrogen atmosphere, add the rhodium precursor, [Rh(COD)₂]BF₄ (e.g., 2.0 mg, 0.005 mmol), to a Schlenk flask.

    • Add the chiral phosphonite ligand (e.g., 0.011 mmol, 2.2 equivalents relative to Rh). The ligand-to-metal ratio is a critical parameter and may require optimization.

    • Add anhydrous, degassed solvent (e.g., 5 mL of CH₂Cl₂) to the flask.

    • Stir the mixture at room temperature for 15-30 minutes. The solution should become homogeneous, and a color change is often observed, indicating ligand exchange and formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask or an autoclave insert, dissolve the substrate (e.g., methyl (Z)-α-acetamidocinnamate, 0.5 mmol) in the reaction solvent (e.g., 5 mL of CH₂Cl₂).

    • Transfer the freshly prepared catalyst solution to the substrate solution via a cannula or syringe.

    • Seal the reaction vessel and purge with hydrogen gas 3-5 times.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 bar).

    • Stir the reaction mixture vigorously at a constant temperature (e.g., 25 °C) for the specified time (e.g., 1-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Visualization of the Experimental Workflow

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_analysis Work-up and Analysis prep1 Weigh [Rh(COD)₂]BF₄ and Chiral Phosphonite Ligand prep2 Add Anhydrous, Degassed Solvent prep1->prep2 prep3 Stir for 15-30 min to form Catalyst Solution prep2->prep3 react2 Transfer Catalyst Solution to Substrate prep3->react2 Catalyst Transfer react1 Dissolve Substrate in Solvent react1->react2 react3 Purge with H₂ and Pressurize react2->react3 react4 Stir at Constant Temperature react3->react4 analysis1 Vent H₂ and Remove Solvent react4->analysis1 Reaction Completion analysis2 Purify by Column Chromatography analysis1->analysis2 analysis3 Determine Enantiomeric Excess (ee) analysis2->analysis3

Caption: Workflow for in-situ catalyst preparation and asymmetric hydrogenation.

Mechanistic Insights: The Causality of Stereoselection

The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied. For many substrates, the "unsaturated pathway" is considered dominant.

  • Ligand Exchange and Substrate Coordination: The chiral phosphonite ligand displaces the diene ligands (e.g., COD) from the rhodium precursor. The prochiral olefinic substrate then coordinates to the chiral rhodium complex, forming two diastereomeric catalyst-substrate adducts.

  • Oxidative Addition of Hydrogen: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a dihydrido-rhodium(III) species. This step is often rate-determining.

  • Migratory Insertion and Reductive Elimination: The coordinated olefin inserts into a rhodium-hydride bond, followed by reductive elimination to yield the hydrogenated product and regenerate the active rhodium(I) catalyst.

The enantioselectivity of the reaction is determined by the relative stability and reactivity of the two diastereomeric catalyst-substrate adducts. The chiral ligand creates a sterically and electronically differentiated environment that favors the formation and/or subsequent reaction of one diastereomer over the other.

Visualization of the Catalytic Cycle

G catalyst [Rh(L)S₂]⁺ substrate_complex [Rh(L)(substrate)]⁺ catalyst->substrate_complex + Substrate - Solvent h2_adduct [Rh(H)₂(L)(substrate)]⁺ substrate_complex->h2_adduct + H₂ (Oxidative Addition) product_complex [Rh(L)(product)]⁺ h2_adduct->product_complex Migratory Insertion & Reductive Elimination product_complex->catalyst - Product

Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.

Substrate Scope and Performance Data

The performance of a given chiral phosphonite ligand is highly dependent on the substrate. The following table provides representative data for the asymmetric hydrogenation of common prochiral olefins using various chiral phosphonite and phosphite ligands.

SubstrateLigand TypeMetalSolventPressure (bar)Temp (°C)Conversion (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamateChiral PhosphoniteRhCH₂Cl₂125>9998[3]
Dimethyl ItaconateChiral PhosphiteRhToluene1025>9999[3]
(E)-α-Phenyl-β-acetamidoacrylateChiral PhosphoniteRhCH₂Cl₂525>9996[3]
2-MethylquinolineChiral Phosphine-PhosphiteIrDioxane5060>9973[9]

Note: The data presented are illustrative and sourced from studies using various chiral phosphonite and phosphite ligands. Actual results with a specific ligand like a chiral this compound derivative may vary.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Ensure anhydrous and anaerobic conditions. - Prepare fresh catalyst solution.
- Insufficient hydrogen pressure or temperature- Increase H₂ pressure and/or reaction temperature.
- Catalyst poisoning- Purify substrate and solvent.
Low Enantioselectivity - Non-optimal ligand-to-metal ratio- Screen different L/M ratios (e.g., 1.1:1, 2.2:1).
- Inappropriate solvent- Screen a range of solvents (e.g., CH₂Cl₂, MeOH, THF, Toluene).
- Mismatched ligand and substrate- Consider a different chiral phosphonite ligand with different steric and electronic properties.

Conclusion: A Powerful Tool for Asymmetric Synthesis

Chiral phosphonite ligands represent a powerful and versatile tool for asymmetric hydrogenation. Their modular synthesis, tunable properties, and high efficacy make them valuable assets for researchers in academia and industry. While specific data for this compound in this application is limited, the principles and protocols outlined in this guide provide a solid foundation for exploring its potential and for the successful application of the broader class of chiral phosphonite ligands in the synthesis of enantiomerically enriched compounds.

References

  • Asymmetric hydrogenation (AH) is one of the most important transformations in organic synthesis... (Source: Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations)[2]

  • During the last few decades, rhodium-catalysed asymmetric hydrogenation of diverse alkene classes has emerged as a powerful synthetic tool in the pharmaceutical industry... (Source: Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs)[1]

  • Phosphite-Containing Ligands for Asymmetric Catalysis. (Source: Chemical Reviews)[3]

  • Monodentate phosphoramidites are excellent ligands for Rh-catalyzed asymmetric hydrogenations of substituted olefins. (Source: Accounts of Chemical Research)[4]

  • Enantioselective hydrogenation of imines involving an outer-sphere mechanism was achieved. (Source: RSC Publishing)[6]

  • Asymmetric hydrogenation of quinolines catalyzed by iridium complexes of BINOL-derived diphosphonites. (Source: Chemical Communications (RSC Publishing))[7]

  • Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand... (Source: Angewandte Chemie International Edition)[8]

  • Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. (Source: PMC - NIH)[5]

  • The hydrogenation of 2-methylquinoline with Ir catalysts based on chiral phosphine-phosphites has been investigated. (Source: CORE)[9]

Sources

Application Note & Protocol: A Researcher's Guide to Diisopropyl Phenylphosphonite in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diisopropyl Phenylphosphonite, a trivalent organophosphorus compound, is an increasingly valuable ligand in the field of homogeneous catalysis. Its unique steric and electronic properties—derived from the bulky isopropyl groups and the phenyl substituent—confer high reactivity and selectivity upon metal centers, particularly palladium. This guide provides an in-depth exploration of the experimental considerations for employing this compound in palladium-catalyzed cross-coupling reactions. We present a detailed, field-proven protocol for a Suzuki-Miyaura coupling, complete with mechanistic insights, procedural rationale, and troubleshooting strategies to empower researchers in drug development and synthetic chemistry.

Introduction: The Role of Phosphonite Ligands

In palladium-catalyzed cross-coupling, the ligand's role is paramount. It modulates the metal center's electronic density, steric environment, and overall stability, directly influencing the efficiency of the key catalytic steps: oxidative addition, transmetalation, and reductive elimination.[1] this compound, Ph-P(O-iPr)₂, is a monodentate phosphonite ligand. Unlike more common phosphine ligands (e.g., PPh₃), the P-O bonds in phosphonites make the phosphorus atom a stronger π-acceptor, which can influence catalyst activity and stability. The bulky diisopropyl groups can facilitate the reductive elimination step, which is often the product-forming step in the catalytic cycle.[2]

Understanding how to properly handle this air- and moisture-sensitive ligand and how to optimally assemble the catalytic system is critical for achieving reproducible, high-yield results.

Table 1: Physicochemical Properties of this compound
PropertyValue
Chemical Formula C₁₂H₁₉O₂P
Molecular Weight 226.25 g/mol
Appearance Colorless Liquid
Boiling Point ~80-82 °C @ 2 mmHg
Key Feature Air and moisture sensitive P(III) center

Safety, Handling, and Storage

Scientific integrity begins with safety. Organophosphorus compounds require careful handling due to their potential toxicity and reactivity.[3]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, safety glasses with side shields, and nitrile gloves.[4]

  • Inert Atmosphere Techniques: this compound is susceptible to oxidation (P(III) to P(V)) and hydrolysis. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[5] Use oven-dried glassware and anhydrous, degassed solvents.

  • Storage: Store the reagent in its original container, tightly sealed under an inert atmosphere, and in a cool, dry place away from oxidizing agents.[6] Long-term storage at reduced temperatures (-10°C to -20°C) can further prevent degradation.[6]

  • Disposal: Quench any residual reagent by slow addition to a solution of an oxidizing agent like bleach, followed by disposal according to your institution's hazardous waste protocols.

Scientist's Note: The trivalent phosphorus center (P(III)) is readily oxidized to the pentavalent phosphonate. This oxidized form does not act as an effective ligand for the Pd(0) active catalyst, leading to reaction failure. Rigorous exclusion of air and moisture is non-negotiable for success.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[7] The use of bulky, electron-rich ligands like this compound can enhance catalyst performance, especially with challenging substrates like aryl chlorides.[1]

Mechanistic Rationale

The ligand plays a crucial role in stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle.

Suzuki_Cycle cluster_reagents Reactants & Products A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)-X)L₂ A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L₂ B->C Ar'-B(OR)₂ + Base D Reductive Elimination (Product Formation) C->D D->A Ar-Ar' Product Biaryl Product (Ar-Ar') D->Product React1 Aryl Halide (Ar-X) React1->B React2 Organoboron (Ar'-B(OR)₂) React2->C

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by this compound ligands (L), inserts into the aryl halide (Ar-X) bond. Electron-donating ligands accelerate this rate-limiting step.[1]

  • Transmetalation: The organic group from the organoboron reagent replaces the halide on the palladium complex. This step requires activation by a base.[1]

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0)L₂ catalyst. Bulky ligands like this compound promote this final step.[2]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of 4-bromoanisole with phenylboronic acid, a representative transformation.

Table 2: Reagents and Materials for Suzuki-Miyaura Coupling
Reagent / MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
4-Bromoanisole187.04187 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.502.2 mg0.010.01
This compound226.259.0 mg0.040.04
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
Toluene, Anhydrous-5 mL--
Glassware/Equipment ----
Schlenk Flask (25 mL)----
Magnetic Stir Bar----
Schlenk Line (Argon/Vacuum)----
Syringes and Needles----
Heating Mantle with Stirrer----
Experimental Workflow Diagram

Workflow prep 1. Preparation (Dry Glassware, Degas Solvents) assembly 2. Reagent Assembly (Under Inert Atmosphere) prep->assembly reaction 3. Reaction (Heat to 100 °C, 4-12 h) assembly->reaction monitoring 4. Monitoring (TLC / GC-MS) reaction->monitoring Periodic Sampling workup 5. Work-up (Quench, Extract) reaction->workup Upon Completion monitoring->reaction Continue if incomplete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, MS) purify->char

Caption: Step-by-step experimental workflow for the catalytic reaction.

Step-by-Step Procedure
  • Catalyst Pre-formation:

    • To an oven-dried 25 mL Schlenk flask containing a stir bar, add Palladium(II) Acetate (2.2 mg) and Potassium Phosphate (425 mg).

    • Seal the flask with a rubber septum, evacuate, and backfill with argon. Repeat this cycle three times.

  • Ligand and Substrate Addition:

    • Under a positive flow of argon, add the aryl halide (4-bromoanisole, 187 mg) and the boronic acid (phenylboronic acid, 146 mg).

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Finally, add the this compound ligand (9.0 mg, approx. 9 µL) via microsyringe.

    • Scientist's Note: The ligand is added last to the heterogeneous mixture to minimize any potential side reactions before the catalytic cycle begins. A Ligand:Palladium ratio of 4:1 is used to ensure sufficient ligand is present to form the active catalyst and account for any minor oxidation.

  • Reaction Execution:

    • Replace the septum with a screw cap or glass stopper under a positive argon flow.

    • Place the flask in a pre-heated oil bath or heating mantle set to 100 °C.

    • Stir the reaction vigorously for 4-12 hours.

  • Reaction Monitoring:

    • Periodically (e.g., every 2 hours), briefly cool the reaction, and under an argon counterflow, take a small aliquot with a TLC spotter or syringe.

    • Dilute the aliquot with ethyl acetate and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the 4-bromoanisole starting material.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 10 mL of deionized water. Stir for 5 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-methoxybiphenyl product.

    • Scientist's Note: Residual palladium can often be removed using scavengers or by ensuring proper crystallization.[9][10] For many pharmaceutical applications, reducing palladium levels to <5 ppm is required.[10]

Characterization and Analysis

Confirming the identity and purity of the final product and intermediates is crucial.

  • ³¹P NMR Spectroscopy: This is the most powerful tool for studying phosphorus-containing compounds.[11] The free this compound ligand will have a characteristic chemical shift. Upon coordination to palladium, this signal will shift downfield (a "coordination shift").[12] Monitoring the reaction mixture by ³¹P NMR can provide direct evidence of catalyst formation and stability.

  • ¹H and ¹³C NMR Spectroscopy: Used to confirm the structure of the final purified product, 4-methoxybiphenyl.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution MS (HRMS) can confirm the elemental composition.[13]

Table 3: Typical Analytical Data
Analysis TypeSpeciesExpected Observation
³¹P NMR Free LigandSharp singlet, δ ≈ 140-150 ppm
³¹P NMR Pd(0)-Ligand ComplexBroader singlet, δ ≈ 160-180 ppm (downfield shift)
GC-MS ProductM/z = 184.09 (M⁺ for C₁₃H₁₂O)
¹H NMR ProductAromatic protons (δ ≈ 6.9-7.6 ppm), Methoxy singlet (δ ≈ 3.8 ppm)

Troubleshooting Guide

Even with robust protocols, challenges can arise.

Table 4: Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxidized ligand/Pd)Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents.[14]
Poor quality baseUse freshly purchased or properly stored base; grind it to a fine powder.[14]
Side Product Formation (Homocoupling) Reaction temperature too high or incorrect stoichiometryLower the reaction temperature. Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not more.
Difficulty Removing Palladium Product chelates to palladiumAfter work-up, stir the crude product with a palladium scavenger (e.g., thiol-functionalized silica) or attempt recrystallization.[10][15]

References

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: The Suzuki Reaction Source: Myers Group, Harvard University URL: [Link]

  • Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit r/chemistry URL: [Link]

  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Organophosphate Toxicity Source: NCBI StatPearls URL: [Link]

  • Title: 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases Source: PubMed URL: [Link]

  • Title: Diisopropyl Phosphonate: Synthesis, Properties, and Applications in Pharmaceutical Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit r/Chempros URL: [Link]

  • Title: Organophosphate Poisoning: What It Is, Symptoms & Treatment Source: Cleveland Clinic URL: [Link]

  • Title: Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands Source: Graz University of Technology URL: [Link]

  • Title: 31P and 13C NMR studies on metal complexes of phosphorus-donors: Recognizing surprises Source: ResearchGate URL: [Link]

  • Title: Organophosphate poisoning Source: Wikipedia URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: NIH Public Access URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: RSC Publishing URL: [Link]

  • Title: A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes Source: SciSpace URL: [Link]

  • Title: Synthesis and Storage Stability of Diisopropylfluorophosphate Source: ResearchGate URL: [Link]

  • Title: Diisopropyl Ether Production via Isopropanol Catalytic Dehydration over Zirconium Phosphate Modified Natural Zeolite Source: Sriwijaya University Repository URL: [Link]

  • Title: Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents Source: ResearchGate URL: [Link]

  • Title: Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates Source: EPA URL: [Link]

  • Title: Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend Source: PMC - NIH URL: [Link]

  • Title: Organophosphorus Compounds Poisoning Source: ResearchGate URL: [Link]

  • Title: Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis Source: MDPI URL: [Link]

  • Title: Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification Source: Organic Syntheses URL: [Link]

  • Title: 31P NMR coordination shifts in transition metal complexes with heterocycles containing phosphorus—Update for 2012–20 Source: ResearchGate URL: [Link]

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Application Notes and Protocols for Employing Diisopropyl Phenylphosphonite in Flame Retardant Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Organophosphorus Compounds in Advanced Flame Retardants

The landscape of flame retardant technology is continually evolving, driven by the dual needs for enhanced fire safety and environmentally benign solutions. Organophosphorus compounds have emerged as a cornerstone in the development of halogen-free flame retardants, offering a versatile and effective alternative to traditional halogenated systems.[1][2] Among these, phosphonites, and their oxidized counterparts, phosphinates and phosphonates, exhibit significant potential. Diisopropyl phenylphosphonite, as a trivalent phosphorus compound, is a reactive intermediate that can be strategically employed in the synthesis of advanced flame retardant systems. This guide provides a comprehensive overview of the principles, synthesis, application, and characterization of flame retardants derived from or incorporating this compound, with a particular focus on their application in epoxy resins.

Core Principle: A Dual-Action Mechanism for Superior Fire Protection

Phosphorus-based flame retardants operate through a sophisticated, dual-action mechanism that addresses both the condensed (solid) and gas phases of a fire.[1][3]

  • Condensed-Phase Action: Upon thermal decomposition, phosphorus-containing compounds generate phosphoric and polyphosphoric acids. These acids act as catalysts for the dehydration and charring of the polymer matrix.[4] This process leads to the formation of a stable, insulating char layer on the material's surface. This char layer serves as a physical barrier, limiting the transport of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame front.[1]

  • Gas-Phase Action: Simultaneously, volatile phosphorus-containing radicals (such as PO•) are released into the gas phase. These radicals are highly effective at quenching the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[5] This "flame poisoning" effect interrupts the combustion cycle, leading to flame inhibition and suppression.[3]

The efficacy of a phosphorus-based flame retardant is often dependent on the oxidation state of the phosphorus atom and its chemical environment, which dictates its propensity to act in either the condensed or gas phase.[6]

Synthesis of a this compound-Derived Flame Retardant

While specific, publicly available protocols for the direct use of this compound are limited, a representative synthesis of a closely related and highly effective flame retardant, diisopropyl phenylphosphinate, can be extrapolated from patent literature.[4] This synthesis illustrates the transformation of the phosphonite to a more stable phosphinate structure, which is then suitable for incorporation into a polymer matrix.

Protocol 1: Synthesis of Diisopropyl Phenylphosphinate

Objective: To synthesize diisopropyl phenylphosphinate, a stable organophosphorus compound for use as a flame retardant.

Materials:

  • This compound

  • Oxidizing agent (e.g., hydrogen peroxide, air)

  • Solvent (e.g., toluene, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a well-ventilated fume hood, dissolve this compound in an appropriate solvent within a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Slowly add a suitable oxidizing agent to the solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.

  • Stir the reaction mixture at a controlled temperature for a specified duration to ensure complete oxidation. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction and wash the organic layer with deionized water to remove any unreacted oxidizing agent and byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude diisopropyl phenylphosphinate.

  • Purify the product, if necessary, by vacuum distillation or column chromatography.

  • Characterize the final product using FTIR, ¹H NMR, and ³¹P NMR to confirm its structure and purity.

Table 1: Representative Reaction Parameters

ParameterValue
Starting MaterialThis compound
Oxidizing Agent30% Hydrogen Peroxide
SolventToluene
Reaction Temperature50-60 °C
Reaction Time4-6 hours
Purification MethodVacuum Distillation

Application in Epoxy Resin Systems

Epoxy resins are widely used in electronics, aerospace, and construction due to their excellent mechanical properties and chemical resistance. However, their inherent flammability necessitates the incorporation of flame retardants. Organophosphorus compounds can be introduced into epoxy resins as either additive or reactive flame retardants.

Protocol 2: Incorporation of Diisopropyl Phenylphosphinate into an Epoxy Resin Matrix (Additive Approach)

Objective: To prepare a flame-retardant epoxy resin composite by physically blending diisopropyl phenylphosphinate.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Curing agent (e.g., 4,4'-diaminodiphenylmethane (DDM))

  • Diisopropyl phenylphosphinate (synthesized in Protocol 1)

  • Mechanical stirrer or ultrasonic bath

  • Vacuum oven

  • Molds for sample preparation

Procedure:

  • Preheat the epoxy resin to a temperature that reduces its viscosity for easier mixing (typically 60-80 °C).

  • Add the desired weight percentage of diisopropyl phenylphosphinate to the preheated epoxy resin.

  • Mechanically stir the mixture at a consistent speed until a homogenous dispersion is achieved. An ultrasonic bath can also be used to improve dispersion.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Add the stoichiometric amount of the curing agent to the mixture and stir thoroughly for several minutes.

  • Pour the final mixture into preheated molds.

  • Cure the samples in an oven according to a predefined curing schedule (e.g., 120 °C for 2 hours followed by 150 °C for 4 hours).

  • Allow the samples to cool down to room temperature slowly before demolding.

Table 2: Formulation of Flame-Retardant Epoxy Composites

Sample IDEpoxy Resin (wt%)Curing Agent (wt%)Diisopropyl Phenylphosphinate (wt%)
EP-075250
EP-FR-571.2523.755
EP-FR-1067.522.510
EP-FR-1563.7521.2515

Performance Evaluation of Flame-Retardant Polymers

A battery of standardized tests is employed to quantify the flame retardancy and thermal stability of the prepared polymer composites.

1. Limiting Oxygen Index (LOI)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a sample. A higher LOI value indicates better flame retardancy.

2. UL-94 Vertical Burning Test

This test classifies the flammability of a material based on its burning behavior after the application of a flame. The classifications, from most to least flame-retardant, are V-0, V-1, and V-2.[7][8]

3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It provides information on the thermal stability of the material and the amount of char residue formed at high temperatures.[7] A higher char yield is generally indicative of a more effective condensed-phase flame retardant mechanism.

4. Cone Calorimetry

Cone calorimetry is one of the most effective methods for studying the fire behavior of materials. It measures key parameters such as the heat release rate (HRR), peak heat release rate (pHRR), time to ignition (TTI), and total heat released (THR). A reduction in these parameters signifies improved fire safety.

Table 3: Expected Performance of Flame-Retardant Epoxy Composites

Sample IDLOI (%)UL-94 RatingChar Yield at 700°C (TGA, N₂) (%)Peak Heat Release Rate (kW/m²)
EP-0~22No Rating< 15High
EP-FR-5~26V-1> 20Reduced
EP-FR-10~30V-0> 25Significantly Reduced
EP-FR-15> 32V-0> 30Substantially Reduced

Characterization of Flame-Retardant Mechanism

To gain a deeper understanding of how the flame retardant is functioning, various analytical techniques can be employed.

  • Scanning Electron Microscopy (SEM): SEM is used to examine the morphology of the char residue after combustion tests. A compact and cohesive char structure is desirable for effective flame retardancy.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of the char residue can identify the chemical structures formed during decomposition, providing insights into the charring mechanism.

  • Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): This technique analyzes the volatile decomposition products, helping to elucidate the gas-phase flame retardant mechanism.

Visualizing the Workflow and Mechanism

Workflow for Manufacturing and Testing Flame-Retardant Epoxy Resin

G cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Performance Evaluation cluster_char Mechanism Characterization S1 This compound S2 Oxidation S1->S2 S3 Purification S2->S3 S4 Diisopropyl Phenylphosphinate S3->S4 F2 Mixing & Degassing S4->F2 F1 Epoxy Resin F1->F2 F3 Curing Agent Addition F2->F3 F4 Casting & Curing F3->F4 F5 Flame-Retardant Composite F4->F5 T1 LOI F5->T1 T2 UL-94 F5->T2 T3 TGA F5->T3 T4 Cone Calorimetry F5->T4 C1 SEM of Char T2->C1 C2 FTIR of Char T3->C2 C3 Py-GC/MS T3->C3 T4->C1

Caption: Workflow from synthesis to performance evaluation.

Dual-Action Flame Retardant Mechanism

G cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) PFR Phosphorus FR Char Insulating Char Layer PFR->Char promotes P_Radicals PO• Radicals PFR->P_Radicals releases Heat Heat Heat->PFR Polymer Polymer Heat->Polymer Polymer->Char dehydrates to Volatiles Flammable Volatiles Polymer->Volatiles Char->Polymer protects Flame Flame Propagation (H•, OH• radicals) Volatiles->Flame Inhibition Flame Inhibition Flame->Inhibition P_Radicals->Flame quenches

Caption: Condensed and gas phase flame retardant mechanisms.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of halogen-free flame retardants. Their ability to act in both the condensed and gas phases provides a robust mechanism for improving the fire safety of a wide range of polymers, including epoxy resins. The protocols and evaluation methods detailed in this guide offer a framework for researchers and scientists to develop and characterize novel flame-retardant materials. Future research may focus on the development of reactive phosphonite-based monomers that can be copolymerized into the polymer backbone, potentially leading to enhanced durability and performance. Additionally, exploring synergistic effects with other flame retardant additives, such as nitrogen- or silicon-containing compounds, could pave the way for even more effective and efficient fire safety solutions.[5][9]

References

  • CN104292502A - Diisopropyl phenylphosphinate (PPDI)
  • Li, L., & Cai, Z. (2020). Flame-Retardant Performance of Transparent and Tensile-Strength-Enhanced Epoxy Resins. Polymers, 12(2), 317. (URL: [Link])

  • Li, L., & Cai, Z. (2020). Flame-Retardant Performance of Transparent and Tensile-Strength-Enhanced Epoxy Resins. PubMed. (URL: [Link])

  • Nagy, B., et al. (2023). Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes. Periodica Polytechnica Chemical Engineering. (URL: [Link])

  • Calculation results of three main flame-retardant effects. - ResearchGate. (URL: [Link])

  • Pączkowski, P., et al. (2022). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction. Materials, 15(1), 230. (URL: [Link])

  • Comparative study on the flame retardancy, pyrolysis behavior, and flame retardant pathways of black phosphorus in polyurethane and polypropylene - PlumX. (URL: [Link])

  • Synthesis of Flame-Retardant Polypropylene/LDH-Borate Nanocomposites | Request PDF. (URL: [Link])

  • Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC - NIH. (URL: [Link])

  • Flame-Retardant Performance Evaluation of Functional Coatings Filled with Mg(OH)2 and Al(OH)3 - MDPI. (URL: [Link])

  • IMPROVEMENTS IN EPOXY RESIN EMBEDDING METHODS - ResearchGate. (URL: [Link])

  • Phosphorus Flame Retardants | SPECIFIC POLYMERS Article | Read it!. (URL: [Link])

  • Research Progress on Epoxy Resins in Cultural Heritage Conservation - MDPI. (URL: [Link])

  • A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance - MDPI. (URL: [Link])

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - MDPI. (URL: [Link])

  • How to Mix and Pour Deep Pour Epoxy Resin - [LIVE EDGE DEEP POUR] - YouTube. (URL: [Link])

  • Phosphorus Flame Retardants: Mechanisms, Applications, and Advanced Material Strategies - YouTube. (URL: [Link])

  • Singh, I., & Sivaramakrishna, A. (2024). Phosphorus-Based Polymeric Flame Retardants – Recent Advances and Perspectives. ChemistrySelect, 9(26), e202401485. (URL: [Link])

  • Environmentally Friendly Flame-Retardant and Its Application in Rigid Polyurethane Foam - SciSpace. (URL: [Link])

  • Synthesis and Characterization of Polyphosphonates and Polyurethanes Using Chalcone and DOPO-Chalcone as a Flame Retardant | ACS Applied Polymer Materials - ACS Publications. (URL: [Link])

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The Role of Diisopropyl Phenylphosphonite and Related Organophosphorus Compounds in Agricultural Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating Diisopropyl Phenylphosphonite in Agrochemical Synthesis

While direct and widespread applications of this compound as an active agrochemical ingredient are not extensively documented in publicly available literature, its structural motifs and those of related organophosphorus compounds are pivotal in the synthesis of a variety of agrochemicals. This technical guide, therefore, expands its scope to encompass the broader and well-established roles of dialkyl phosphonates, such as diisopropyl phosphonate, and other organophosphorus reagents in the development of modern crop protection agents.

Organophosphorus chemistry has furnished agriculture with a powerful toolkit for the synthesis of insecticides, herbicides, and fungicides.[1] These compounds often derive their efficacy from their ability to interact with key enzymes in target organisms.[2] This guide will delve into the synthetic routes where this compound and its analogs serve as crucial intermediates and reagents, providing detailed protocols and mechanistic insights for researchers and professionals in the field.

Core Applications in Agrochemical Synthesis

The utility of this compound and related compounds in agricultural chemistry primarily lies in their function as precursors to more complex, biologically active molecules. Their applications can be broadly categorized into two main areas: as key building blocks in the synthesis of organophosphorus pesticides and as ligands in transition-metal-catalyzed cross-coupling reactions to construct complex molecular frameworks.

Intermediates in the Synthesis of Organophosphorus Pesticides

Dialkyl phosphonates are versatile intermediates for the creation of a range of pesticides, including herbicides and fungicides.[3] The phosphorus-carbon bond, a hallmark of many of these molecules, is often forged using classic organophosphorus reactions.

a. Synthesis of α-Aminophosphonates and α-Hydroxyphosphonates with Herbicidal and Fungicidal Potential

α-Aminophosphonates and α-hydroxyphosphonates are two classes of compounds that have shown significant potential as enzyme inhibitors, with applications as herbicides and fungicides.[4] Their synthesis is often achieved through the Pudovik reaction or related multicomponent reactions.

Protocol 1: Synthesis of Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate via a Pudovik-type Reaction

This protocol details the synthesis of an α-hydroxyphosphonate, a class of compounds with potential biological activity.[5]

Materials:

  • trans-Cinnamaldehyde

  • Diisopropyl phosphonate

  • Triethylamine (catalyst)

  • Anhydrous solvent (e.g., THF or toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-cinnamaldehyde (1 equivalent) and diisopropyl phosphonate (1.1 equivalents).

  • Dissolve the reactants in a minimal amount of anhydrous solvent.

  • Add a catalytic amount of triethylamine (0.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction may be gently heated if it proceeds slowly.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate.

Expected Outcome: The reaction should yield the desired α-hydroxyphosphonate. Characterization can be performed using NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm the structure and purity.

Table 1: Representative Yields for Pudovik-type Reactions

Reactants Catalyst Solvent Yield (%) Reference
trans-Cinnamaldehyde, Diisopropyl phosphonate Triethylamine Neat 55 [5]

| Various aldehydes and dialkyl phosphonates | Various catalysts | Various | 40-95 |[4] |

b. The Michaelis-Arbuzov Reaction: A Cornerstone of Phosphonate Synthesis

The Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds and is widely used in the synthesis of phosphonate esters, which can be precursors to agrochemicals.[6] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Protocol 2: General Procedure for the Michaelis-Arbuzov Reaction

This protocol outlines the general steps for synthesizing a dialkyl phosphonate, a key intermediate for various agrochemicals.

Materials:

  • Triisopropyl phosphite

  • Alkyl halide (e.g., methyl iodide)

  • Reaction vessel with a reflux condenser

  • Heating source

  • Distillation apparatus

Procedure:

  • Combine triisopropyl phosphite and the chosen alkyl halide (e.g., methyl iodide) in a reaction vessel equipped with a reflux condenser.[6]

  • Heat the mixture to reflux. The reaction progress can be monitored by observing the formation of the isopropyl iodide byproduct.

  • After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.

  • Purify the desired diisopropyl alkylphosphonate by distillation under reduced pressure to separate it from the isopropyl iodide byproduct.[6]

Causality Behind Experimental Choices:

  • Reflux Conditions: The reaction is typically carried out at elevated temperatures to overcome the activation energy for the nucleophilic attack of the phosphite on the alkyl halide and the subsequent dealkylation step.

  • Distillation: Purification by distillation is effective due to the different boiling points of the product and the byproduct.

Ligands in Transition-Metal-Catalyzed Cross-Coupling Reactions

The synthesis of many modern agrochemicals relies on the construction of complex molecular architectures, often involving the formation of carbon-carbon and carbon-heteroatom bonds.[7] Palladium- and nickel-catalyzed cross-coupling reactions are indispensable tools for achieving these transformations.[8] Phosphine ligands, including those derived from phosphonites, play a crucial role in modulating the reactivity and selectivity of the metal catalyst.[9]

While specific applications of this compound as a ligand in agrochemical synthesis are not prominent in the literature, the broader class of phosphine and phosphite ligands is essential. They influence the catalytic cycle by affecting the rate of oxidative addition, transmetalation, and reductive elimination.

Workflow for Ligand-Assisted Cross-Coupling in Agrochemical Synthesis

G cluster_0 Pre-catalyst Activation cluster_1 Catalytic Cycle A Pd(0) or Ni(0) Precursor C Active Catalyst [M(0)L_n] A->C Ligand Association B Phosphonite Ligand B->C D Oxidative Addition (Ar-X) C->D Enters Cycle E Transmetalation (R-M') D->E Forms Ar-M(II)-X F Reductive Elimination E->F Forms Ar-M(II)-R F->D Regenerates Catalyst G Ar-R (Agrochemical Scaffold) F->G Product Release

Caption: Catalytic cycle for cross-coupling reactions.

This generalized workflow illustrates how a phosphonite ligand would participate in a typical cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig coupling, to synthesize a key biaryl or amine fragment of an agrochemical.[7][8]

Conclusion and Future Perspectives

While this compound may not be a frontline agrochemical, its role as a potential synthetic intermediate, and the broader importance of related organophosphorus compounds, is undeniable in the field of agricultural chemistry. The synthetic protocols and mechanistic insights provided in this guide highlight the versatility of phosphonates and phosphonites in constructing the molecular frameworks of effective crop protection agents.

Future research may yet uncover direct applications for this compound or its derivatives. Moreover, the continuous development of novel phosphine and phosphonite ligands for catalysis will undoubtedly lead to more efficient and sustainable syntheses of the next generation of agrochemicals.[9]

References

  • Heiss, D. R., et al. (2016). Synthesis and Storage Stability of Diisopropylfluorophosphate. Journal of Chemistry, 2016, 3190891. [Link]

  • Sharma, A., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 21(5), 2635-2669. [Link]

  • Cheung, C. L., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. [Link]

  • Cheung, C. L., et al. (2023). Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-441. [Link]

  • Gemo, R. A., et al. (2022). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry, 18, 1146-1154. [Link]

  • Polezhaeva, N. A., & Galkin, V. I. (2023). Stereoselective Syntheses of Organophosphorus Compounds. Symmetry, 15(2), 342. [Link]

  • Li, Y., et al. (2023). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Molecules, 28(14), 5431. [Link]

  • Gadek, Z., et al. (2022). Green phosphonate chemistry – Does it exist? RSC Advances, 12(1), 1-21. [Link]

  • El-Sawy, H., et al. (2014). SYNTHESIS AND PESTICIDAL ACTIVITY OF SOME CYCLIC ORGANOPHOSPHORUS COMPOUNDS. Journal of the Chilean Chemical Society, 59(1), 2295-2299. [Link]

  • Lamberth, C. (2006). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. QSAR & Combinatorial Science, 25(1), 44-50. [Link]

  • Stewart, J. A., et al. (2018). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2018(4), M1014. [Link]

  • Li, G., et al. (2015). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. Journal of Organometallic Chemistry, 798, 17-33. [Link]

  • Adebayo, A. O., & Adebayo, M. A. (2015). Synthesis, characterization and fungicidal activity of some dialkyl alkylphosphonates and dialkyl phenylphosphonates. International Journal of Scientific & Engineering Research, 6(10), 101-111. [Link]

  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal. In Toxicological Profile for Diisopropyl Methylphosphonate. Retrieved January 26, 2026, from [Link]

  • Gemo, R. A., et al. (2022). An improved C-P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Archives. [Link]

  • Sharma, S., & Kumar, A. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. The Journal of Organic Chemistry, 86(2), 1537-1567. [Link]

Sources

Troubleshooting & Optimization

Diisopropyl Phenylphosphonite stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Diisopropyl Phenylphosphonite. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile reagent. Our goal is to move beyond simple protocols and equip you with the foundational knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is this compound and what are its critical chemical properties?

A1: this compound, with the formula P(OCH(CH₃)₂)₂C₆H₅, is an organophosphorus compound belonging to the phosphonite class. As a trivalent phosphorus (P(III)) ester, its chemistry is dominated by the lone pair of electrons on the phosphorus atom. This makes it an excellent nucleophile and a ligand for transition metals. However, this reactivity is also the source of its instability. The key properties to be aware of are its sensitivity to moisture and atmospheric oxygen.

Q2: What are the primary factors that compromise the stability of this compound?

A2: The stability of this compound is primarily influenced by three environmental factors:

  • Moisture (Water): The P-O bonds are susceptible to hydrolysis, which is the most common degradation pathway.

  • Atmospheric Oxygen: The P(III) center is readily oxidized to the more stable pentavalent P(V) state.

  • Elevated Temperatures: While moderately stable at room temperature, prolonged exposure to heat can accelerate decomposition.[1]

Understanding and controlling these three factors are paramount for its successful use.

Q3: What are the ideal storage and handling conditions for this compound?

A3: Based on its sensitivities, rigorous storage and handling protocols are essential.

  • Storage: The reagent should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (Argon or Nitrogen). For long-term stability, storage at low temperatures (-10°C to -20°C) is recommended to slow down potential degradation pathways.[2][3] Storing in non-glass containers may be preferable to prevent potential reactions with silica over very long periods.[2][3]

  • Handling: All manipulations should be performed using standard inert atmosphere techniques, such as a glovebox or a Schlenk line.[4] Use only oven-dried glassware and anhydrous solvents to prevent hydrolysis. Always use syringes or cannulas for transfers, never open the bottle to the air.

Troubleshooting Guide - Common Experimental Issues

This section addresses common problems encountered during experiments involving this compound, linking them to specific degradation pathways and offering corrective actions.

Q1: My reaction yield is low or inconsistent, and I suspect the reagent is the problem. What should I check first?

A1: Inconsistent results are frequently traced back to reagent degradation. The two most likely culprits are hydrolysis and oxidation.

  • Causality:

    • Hydrolysis: Exposure to even trace amounts of water will hydrolyze the phosphonite to phenylphosphonous acid and isopropanol. This hydrolyzed impurity is unreactive in most applications, effectively lowering the concentration of your active reagent.

    • Oxidation: Exposure to air will oxidize the P(III) center to a P(V) phosphonate, specifically Diisopropyl Phenylphosphonate.[5] This oxidized species is also typically unreactive for the intended purpose and acts as an impurity.

  • Troubleshooting Steps:

    • Assess Purity: The most definitive method is to take a small, inertly handled aliquot of the reagent and analyze it by ³¹P NMR spectroscopy.

    • Interpret the Data: A pure sample of this compound should show a single, sharp peak in the characteristic phosphonite region (approx. +155 to +165 ppm). The presence of a significant peak in the phosphonate region (approx. +15 to +25 ppm) indicates oxidation. A peak corresponding to phenylphosphonous acid may also be visible, often broader and further downfield.

    • Corrective Action: If significant degradation is confirmed, the reagent should be discarded. Review your handling and storage procedures immediately. Ensure all solvents are rigorously dried and that your inert atmosphere technique is flawless. Refer to Protocol 1: Inert Atmosphere Handling and Protocol 2: Quality Assessment by ³¹P NMR .

Q2: I'm seeing an unexpected peak in my ³¹P NMR spectrum. How can I identify the impurity?

A2: An unexpected peak is a clear sign of contamination or degradation. Use the following table to identify the likely species based on the approximate ³¹P NMR chemical shift.

Chemical SpeciesClassApproximate ³¹P NMR Shift (ppm)Likely Cause of Formation
This compound Phosphonite (P-III) +155 to +165 Desired Reagent
Diisopropyl PhenylphosphonatePhosphonate (P-V)+15 to +25Oxidation by air[5]
Phenylphosphonous AcidPhosphonous AcidVariable, often broadHydrolysis by water
Triisopropyl PhosphatePhosphate (P-V)~ -2 to +2Common impurity from synthesis or side reactions[6]

Q3: My this compound, which should be a clear liquid, appears cloudy or contains a precipitate. What does this mean?

A3: Cloudiness or precipitation is a visual indicator of significant degradation.

  • Causality: The degradation products, such as phenylphosphonous acid or its further breakdown products, may have limited solubility in the parent phosphonite, causing them to precipitate out.[2]

  • Troubleshooting Steps:

    • Do Not Use: Do not use the reagent if it appears cloudy. The concentration of the active compound is unknown and impurities could cause significant side reactions.

    • Verification (Optional): If you have the facilities, you can attempt to identify the solid. Carefully and under inert atmosphere, separate the liquid and solid phases. The solid can be dissolved in a suitable deuterated solvent and analyzed by NMR.

    • Corrective Action: The reagent should be safely discarded according to your institution's guidelines for reactive chemical waste.[7] Procure a fresh bottle and ensure strict adherence to proper storage and handling protocols from the moment it is opened.

Key Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation. These pathways transform the reactive P(III) species into less reactive P(V) or other non-viable forms.

G cluster_main This compound Stability cluster_degradation Degradation Pathways Main This compound (P-III Reagent) Oxidation Diisopropyl Phenylphosphonate (P-V Impurity) Main->Oxidation + O₂ (Air Exposure) Hydrolysis Phenylphosphonous Acid + Isopropanol Main->Hydrolysis + H₂O (Moisture)

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Inert Atmosphere Handling (Schlenk Line)

This protocol ensures the reagent is not exposed to air or moisture.

  • Preparation: Assemble oven-dried (or flame-dried under vacuum) glassware, including syringes and cannulas. Ensure your Schlenk line is providing a steady flow of dry, inert gas (Argon or Nitrogen).

  • Reagent Access: Puncture the septum of the this compound bottle with a needle connected to the inert gas line to create positive pressure.

  • Transfer: Use a clean, dry syringe to withdraw the desired volume of the reagent. It is good practice to flush the syringe with inert gas 2-3 times before drawing up the liquid.

  • Addition: Swiftly transfer the reagent to your reaction flask, which should already be under a positive pressure of inert gas. Inject the liquid through the septum of the reaction flask.

  • Cleanup: Clean the syringe promptly as per your lab's safety procedures for reactive reagents.

Protocol 2: Quality Assessment by ³¹P NMR Spectroscopy

This protocol allows for quantitative assessment of reagent purity.

  • Sample Preparation (in a glovebox):

    • Take a clean, dry NMR tube with a sealable cap (e.g., a J. Young tube).

    • Add ~0.5 mL of a dry, deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈).

    • Add 1-2 drops (~20-40 µL) of the this compound to the NMR tube.

    • Seal the tube tightly before removing it from the glovebox.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. Use a sufficient relaxation delay (D1) of at least 5 seconds to ensure accurate integration if quantitative analysis is needed.

    • Use 85% H₃PO₄ as an external standard, setting its peak to 0 ppm.

  • Analysis:

    • Identify the main peak for this compound (~+155 to +165 ppm).

    • Integrate this peak and any impurity peaks (e.g., the phosphonate peak at ~+15 to +25 ppm).

    • Calculate the purity by comparing the integration values. A reagent with >5% of the oxidized phosphonate impurity should be considered for replacement.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing issues related to this compound.

G Start Inconsistent or Failed Experiment CheckReagent Is Reagent Integrity Suspect? Start->CheckReagent CheckProcedure Were Handling Procedures Followed Correctly? CheckReagent->CheckProcedure No RunNMR Perform ³¹P NMR Analysis (Protocol 2) CheckReagent->RunNMR Yes ReviewHandling Review Inert Atmosphere Technique (Protocol 1) CheckProcedure->ReviewHandling No OtherIssue Investigate Other Experimental Variables CheckProcedure->OtherIssue Yes Degraded Reagent is Degraded (>5% Impurity) RunNMR->Degraded Impurity Detected Pure Reagent is Pure RunNMR->Pure No Significant Impurity Discard Discard and Procure New Reagent Degraded->Discard Pure->CheckProcedure Discard->ReviewHandling ReviewHandling->OtherIssue ProcedureOK Yes ProcedureBad No

Caption: A logical workflow for troubleshooting experimental issues.

References

  • Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate - MDPI.
  • Diisopropyl Phosphonate: A Comprehensive Technical Guide to its Stability and Reactivity - Benchchem.
  • Safety - phosphonates.
  • Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides - Thermo Fisher Scientific.
  • Synthesis and Storage Stability of Diisopropylfluorophosphate. - SciSpace.
  • CN101250199B - Preparation method of diisopropyl phosphite - Google Patents.
  • Thermal Degradation of Organophosphorus Flame Retardants - MDPI.
  • degradation of diisopropyl methylphosphonate in aqueous solutions by ultrasonic irradiation combined - Chemistry Journal of Moldova.
  • Decomposition of Diisopropyl Methylphosphonate and Fluorine-Substituted Isomers on Mixed Metal Oxide Surfaces: Mechanisms from Ab Initio Molecular Dynamics | Materials Chemistry | ChemRxiv | Cambridge Open Engage.
  • Trace Detection of Di-Isopropyl Methyl Phosphonate DIMP, a By-Product, Precursor, and Simulant of Sarin, Using Either Ion Mobility Spectrometry or GC-MS - NIH.
  • Thermal Degradation of Organophosphorus Flame Retardants - PubMed.
  • What You Need to Know: Safety & Handling of Phosphates - YouTube.
  • Augmented hydrolysis of diisopropyl fluorophosphate in engineered mutants of phosphotriesterase - PubMed.
  • Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification - Organic Syntheses Procedure.
  • Degradation of S‐2‐Di‐isopropylaminoethyl O‐ethyl methylphosphonothioate in soil: Phosphorus‐containing products - ResearchGate.
  • Thermal Degradation of Organophosphorus Flame Retardants - ResearchGate.
  • Phosphonate - Wikipedia.
  • Thermal Degradation of Organophosphorus Flame Retardants - Semantic Scholar.
  • (PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate - ResearchGate.
  • Degradation of diisopropyl methylphosphonate in aqueous solutions by ultrasonic irradiation combined with oxidation process - ResearchGate.
  • Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate - ResearchGate.
  • DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION | CJM.ASM.MD - Chemistry Journal of Moldova.
  • Phosphonite - Wikipedia.
  • Microbial degradation of organophosphorus compounds | FEMS Microbiology Reviews | Oxford Academic.
  • Diisopropylfluorophosphate Hydrolysis by a Phosphotriesterase from Pseudomonas diminuta. Biotechnol. Appl. Biochem. 11 - Texas A&M University Department of Chemistry.
  • diisopropyl methylphosphonate - Organic Syntheses Procedure.
  • Diisopropyl Fluorophosphate | C6H14FO3P | CID 5936 - PubChem.
  • Guidelines for Safe Storage and Handling of Reactive Materials | AIChE.

Sources

Technical Support Center: Purification of Products from Diisopropyl Phenylphosphonite Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from diisopropyl phenylphosphonite. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common purification challenges with in-depth, evidence-based troubleshooting strategies and detailed protocols. Our goal is to empower you with the expertise to navigate the complexities of organophosphorus chemistry and achieve high-purity compounds.

Introduction to this compound and its Reactivity

This compound is a trivalent phosphorus compound widely employed in organic synthesis. Its utility stems from its nucleophilic phosphorus center, which readily participates in a variety of transformations, most notably the Michaelis-Arbuzov and Wittig-Horner reactions.[1][2][3] Understanding the mechanisms of these reactions is crucial for anticipating potential byproducts and devising effective purification strategies.

  • Michaelis-Arbuzov Reaction: This reaction typically involves the reaction of a trialkyl phosphite (or a phosphonite) with an alkyl halide to form a phosphonate.[1][2] The reaction proceeds through a phosphonium intermediate, and the driving force is the formation of the thermodynamically stable phosphoryl (P=O) bond.[3][4]

  • Wittig-Horner (or Horner-Wadsworth-Emmons) Reaction: This reaction is a modification of the Wittig reaction where a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity.[5][6] A key advantage of this reaction is that the phosphate byproduct is water-soluble, simplifying its removal during workup.[5]

Despite the utility of these reactions, the purification of the resulting phosphonate or alkene products can be challenging due to the presence of unreacted starting materials, reaction byproducts, and reagents. This guide provides a systematic approach to overcoming these hurdles.

Common Purification Challenges and Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: My crude product is contaminated with unreacted this compound. How can I remove it?

Answer:

Unreacted this compound can be problematic due to its relatively nonpolar nature, which can cause it to co-elute with the desired product during column chromatography. Here’s a breakdown of strategies to address this issue, from simple workup modifications to more advanced techniques.

Causality: this compound is susceptible to oxidation and hydrolysis. Exploiting these chemical properties is key to its removal.

Troubleshooting Steps:

  • Aqueous Workup with Mild Oxidation:

    • Rationale: this compound can be oxidized to the more polar diisopropyl phenylphosphonate. This change in polarity significantly alters its solubility and chromatographic behavior.

    • Protocol: During the aqueous workup, you can introduce a mild oxidizing agent. A simple approach is to bubble air through the organic solution for a few hours before extraction. Alternatively, a dilute solution of hydrogen peroxide (H₂O₂) can be used, but care must be taken to control the reaction, as it can be exothermic.

  • Acidic Wash:

    • Rationale: The phosphorus atom in this compound has a lone pair of electrons and can be protonated under acidic conditions, increasing its polarity and facilitating its removal into an aqueous layer.

    • Protocol: Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl.[7] This will protonate the phosphonite, making it more water-soluble.

  • Column Chromatography with Polarity Modification:

    • Rationale: If the above methods are not completely effective, careful selection of the chromatographic conditions is crucial.

    • Protocol: Utilize a more polar solvent system for your column chromatography. For instance, a gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate or another suitable solvent can effectively separate the less polar phosphonite from the more polar phosphonate product.

FAQ 2: I'm performing a Michaelis-Arbuzov reaction and I'm struggling to separate my desired phosphonate from the isopropyl halide byproduct.

Answer:

The formation of an alkyl halide byproduct is inherent to the Michaelis-Arbuzov reaction mechanism.[2] In the case of this compound, this byproduct is isopropyl halide (iodide, bromide, or chloride, depending on your starting material).

Causality: The volatility of the isopropyl halide byproduct is the key property to exploit for its removal.

Troubleshooting Steps:

  • Removal by Distillation/Evaporation:

    • Rationale: Isopropyl halides are volatile and can often be removed under reduced pressure.

    • Protocol: After the reaction is complete, concentrate the reaction mixture on a rotary evaporator. For less volatile products, gentle heating can be applied. If the product is also volatile, a short path distillation may be necessary.

  • Azeotropic Removal:

    • Rationale: Co-evaporation with a suitable solvent can aid in the removal of the alkyl halide.

    • Protocol: Add a solvent like toluene to the crude reaction mixture and concentrate it under reduced pressure. This process can be repeated several times to ensure complete removal of the volatile byproduct.[8]

FAQ 3: My Wittig-Horner reaction product is contaminated with a phosphonate byproduct. How can I purify it?

Answer:

The Wittig-Horner reaction generates a phosphate byproduct, which is generally water-soluble and easily removed.[5] However, if the reaction is incomplete or if side reactions occur, you may have phosphonate-containing impurities.

Causality: The acidic nature of the phosphonate byproduct allows for its selective removal via basic extraction.

Troubleshooting Steps:

  • Aqueous Base Wash:

    • Rationale: The phosphate byproduct is acidic and can be deprotonated with a base to form a water-soluble salt.

    • Protocol: During the workup, wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This will extract the acidic phosphate byproduct into the aqueous layer.

  • Column Chromatography:

    • Rationale: If the basic wash is insufficient, column chromatography is a reliable method for separating the nonpolar alkene product from any remaining polar phosphonate impurities.

    • Protocol: Use a silica gel column with a nonpolar eluent system, such as a mixture of hexane and ethyl acetate. The desired alkene should elute first, followed by the more polar phosphonate impurities.

FAQ 4: My product seems to be degrading on the silica gel column. What are my alternatives?

Answer:

Organophosphorus compounds, particularly phosphonates, can sometimes interact strongly with the acidic surface of silica gel, leading to degradation or poor recovery.[9]

Causality: The acidic nature of silica gel can catalyze hydrolysis or other decomposition pathways for sensitive compounds.

Troubleshooting Steps:

  • Neutralized Silica Gel:

    • Rationale: Deactivating the acidic sites on the silica gel can prevent product degradation.

    • Protocol: Prepare a slurry of silica gel in your desired eluent and add a small amount of a base, such as triethylamine (typically 1-2% by volume). After stirring, the silica gel can be packed into the column as usual. This neutralized silica is much milder and suitable for acid-sensitive compounds.

  • Alumina Chromatography:

    • Rationale: Alumina is another common stationary phase for chromatography and is available in neutral, acidic, or basic forms.

    • Protocol: For acid-sensitive compounds, neutral or basic alumina can be an excellent alternative to silica gel. The choice of eluent will be similar to that used for silica gel, but some optimization may be required.

  • Reverse-Phase Chromatography:

    • Rationale: For highly polar compounds, reverse-phase chromatography can be a powerful purification technique.[8][10]

    • Protocol: This technique uses a nonpolar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The elution order is reversed compared to normal-phase chromatography, with polar compounds eluting first.

  • Non-Chromatographic Methods:

    • Rationale: Avoiding chromatography altogether can be the best solution for unstable compounds.

    • Protocol:

      • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.[11] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

      • Distillation: For liquid products that are thermally stable, distillation under reduced pressure can be an excellent purification method, especially for large-scale preparations.[11][12]

Visualizing Purification Strategies

Workflow for Selecting a Purification Method

The following diagram illustrates a decision-making process for choosing the appropriate purification strategy based on the properties of your product and the nature of the impurities.

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization is_solid->try_crystallization Yes is_liquid Is the product a liquid? is_solid->is_liquid No is_pure_solid Is it pure? try_crystallization->is_pure_solid column_chrom Column Chromatography is_pure_solid->column_chrom No final_product Pure Product is_pure_solid->final_product Yes is_thermally_stable Is it thermally stable? is_liquid->is_thermally_stable Yes is_liquid->column_chrom No try_distillation Attempt Distillation is_thermally_stable->try_distillation Yes is_thermally_stable->column_chrom No is_pure_liquid Is it pure? try_distillation->is_pure_liquid is_pure_liquid->column_chrom No is_pure_liquid->final_product Yes is_acid_sensitive Is the product acid-sensitive? column_chrom->is_acid_sensitive neutral_silica Use Neutralized Silica or Alumina is_acid_sensitive->neutral_silica Yes reverse_phase Consider Reverse-Phase HPLC is_acid_sensitive->reverse_phase If very polar is_acid_sensitive->final_product No neutral_silica->final_product reverse_phase->final_product

Caption: Decision tree for purification method selection.

Experimental Protocols

Protocol 1: General Aqueous Workup for Michaelis-Arbuzov Reactions
  • Reaction Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding a suitable quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Solvent Addition: Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (to remove water-soluble byproducts).

    • Saturated aqueous sodium bicarbonate (to neutralize any acidic components).

    • Brine (saturated aqueous sodium chloride) (to facilitate phase separation and remove residual water).

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Slurry Packing (recommended): Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane). Pour the slurry into the column and allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dry Loading (for solids or oils): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading (for liquids): Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with a nonpolar solvent system, gradually increasing the polarity as needed to elute your product. Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Summary Table

Purification MethodAdvantagesDisadvantagesBest Suited For
Aqueous Extraction Simple, fast, and removes water-soluble impurities.Not effective for removing nonpolar impurities.Initial cleanup of reaction mixtures.
Column Chromatography High resolving power, versatile for a wide range of compounds.Can be time-consuming, potential for product degradation on the stationary phase.Separation of compounds with similar polarities.
Crystallization Can provide very high purity, scalable.[11]Not all compounds crystallize easily, can have lower yields.Purification of solid products.
Distillation Excellent for purifying liquids, scalable.[11][12]Requires the product to be thermally stable, not suitable for non-volatile compounds.Purification of volatile liquid products.

References

  • ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]

  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Retrieved from [Link]

  • ResearchGate. (2014). Efficient and 'green' microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Texas A&M University Department of Chemistry. (1989). Diisopropylfluorophosphate Hydrolysis by a Phosphotriesterase from Pseudomonas diminuta. Retrieved from [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • MDPI. (2020). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Approaches for the Isolation and Purification of Fermentation Products. Retrieved from [Link]

  • ACS Publications. (2013). Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group. Retrieved from [Link]

  • UNH Scholars' Repository. (2017). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • PubMed. (2022). Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. Retrieved from [Link]

  • ACS Publications. (2010). Sodium Sulfate Crystallization in the Presence of Phosphonates: Implications in Ornamental Stone Conservation. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1956). The hydrolysis of diisopropyl methylphosphonodithiolate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • MDPI. (2018). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Retrieved from [Link]

  • ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]

  • PubMed Central. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]

  • ACSGCIPR. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • YouTube. (2013). Bioprocessing Part 3: Purification. Retrieved from [Link]

  • Shodhganga. (n.d.). Chapter - I: Introduction to Organophosphorus Compounds. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

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  • ACS Publications. (1958). Preparation and Properties of Some Organophosphorus Compounds. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • EPA. (n.d.). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • Universidad de Granada. (2010). Phosphonates as crystallization inhibitors for sodium sulfate. Retrieved from [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • PubMed. (2010). Monitoring of diisopropyl fluorophosphate hydrolysis by fluoride-selective polymeric films using absorbance spectroscopy. Retrieved from [Link]

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  • RSC Publishing. (2010). Phosphonate additives do not always inhibit crystallization. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Loading with Diisopropyl Phenylphosphonite Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diisopropyl Phenylphosphonite and related phosphonite ligands. This guide is designed to provide practical, field-proven insights into optimizing your catalytic reactions, troubleshooting common issues, and understanding the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when incorporating this compound ligands into new or existing catalytic systems.

Q1: What are the primary advantages of this compound ligands over more common trialkyl- or triarylphosphines?

A: The distinct electronic and steric profile of this compound offers several advantages. Unlike electron-rich trialkylphosphines, the phosphonite ligand is more π-accepting due to the P-O bonds. This property enhances the electrophilicity of the metal center (e.g., Palladium), which can significantly accelerate the rate-limiting oxidative addition step in many cross-coupling reactions.[1] Furthermore, their modular synthesis allows for fine-tuning of steric bulk, which is crucial for promoting reductive elimination and preventing catalyst deactivation.[2]

Q2: How should I handle and store this compound ligands?

A: Phosphonite ligands are susceptible to hydrolysis and oxidation. The P-O bond can be cleaved by water, especially under acidic or basic conditions, and the phosphorus(III) center can be oxidized by air to phosphorus(V). Therefore, it is critical to handle these ligands under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk or glovebox techniques.[1] Store them in a cool, dark, and dry environment, preferably in a desiccator or glovebox. Solvents should be rigorously dried and degassed before use to prevent degradation.[1]

Q3: What is a good starting point for the catalyst loading and ligand-to-metal (L:M) ratio?

A: For initial screening, a catalyst loading of 1-2 mol% of the metal precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) is a common starting point. The optimal L:M ratio is highly reaction-dependent, but a ratio between 1.5:1 and 2.5:1 is generally recommended for monodentate ligands like this compound. This excess of ligand helps to stabilize the active catalytic species and prevent the formation of inactive palladium black. However, a large excess can sometimes inhibit catalysis by occupying coordination sites on the metal.

Q4: Can I use a Pd(II) precursor like Pd(OAc)₂ or do I need a Pd(0) source?

A: Yes, Pd(II) precursors are very common. When using a Pd(II) source, the phosphonite ligand itself can act as a reducing agent to generate the catalytically active Pd(0) species in situ.[3] This process is often facilitated by other reaction components like amines or solvents. Alternatively, homocoupling of the boronic acid (in Suzuki reactions) can also reduce the Pd(II) center.[3] Using a Pd(II) source is often more convenient due to its greater air stability compared to many Pd(0) complexes.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions using this compound ligands.

Problem 1: Low or No Conversion

Your reaction shows little to no formation of the desired product, and starting materials are largely unconsumed.

Potential Cause Explanation & Causality Suggested Solution
Catalyst Inactivity The Pd(0) active species failed to form or has decomposed. This can be due to poor quality reagents, insufficient reduction of the Pd(II) precatalyst, or ligand degradation (hydrolysis/oxidation).[3][4]1. Verify Ligand Integrity: Run a ³¹P NMR on the ligand to check for impurities or degradation products.[2] 2. Pre-form the Catalyst: Stir the Pd precursor and ligand in the reaction solvent for 10-20 minutes before adding other reagents to ensure proper complex formation.[2] 3. Use a Pd(0) Source: Consider using a well-defined Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step.
Poor Substrate Solubility If your substrate is not fully dissolved at the reaction temperature, the reaction kinetics will be severely limited. A good catalyst cannot overcome mass transport limitations.[5]1. Screen Solvents: Test the solubility of your least soluble starting material in alternative solvents suitable for the reaction (e.g., dioxane, toluene, DMF, NMP).[5] 2. Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments. 3. Use a Co-solvent: For reactions like Suzuki coupling, adding a small amount of water can sometimes improve solubility and reaction rates.[6]
Inappropriate Base The base may be too weak or sterically hindered to participate effectively in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling or deprotonation in a Buchwald-Hartwig amination).[5]1. Screen Bases: Test a range of bases with varying strengths and properties (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu). For Suzuki reactions, finely grinding inorganic bases can improve reproducibility.[6] 2. Check Base Solubility: Ensure the chosen base has at least partial solubility in the reaction medium.
Oxygen Contamination Residual oxygen in the reaction vessel is a primary cause of catalyst deactivation. It leads to the oxidation of the phosphonite ligand and the Pd(0) center, often resulting in the formation of palladium black and homocoupling of reagents.1. Improve Degassing: Use a robust degassing method for your solvent, such as three freeze-pump-thaw cycles. Sparging with argon or nitrogen for 30-60 minutes is another option. 2. Maintain Inert Atmosphere: Ensure all reagent transfers are done under a positive pressure of inert gas. Use septa and cannulation techniques where possible.
Problem 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)

The desired product is formed, but significant quantities of undesired side products are observed.

Potential Cause Explanation & Causality Suggested Solution
Homocoupling This typically arises from oxidative processes, often driven by trace oxygen, which couple two molecules of the organometallic reagent (e.g., boronic acid).1. Rigorous Exclusion of Air: See "Oxygen Contamination" solutions above. This is the most critical factor. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the loading to 0.5-1.0 mol%.
Protodeboronation (Suzuki) The boronic acid reacts with trace water or protic solvents, replacing the boron group with a hydrogen atom. This is often accelerated by high temperatures and certain bases.1. Use Anhydrous Conditions: Ensure reagents and solvents are as dry as possible. Use freshly opened or distilled solvents. 2. Use KF as Base: Potassium fluoride is known to minimize protodeboronation in some systems.[7] 3. Lower Temperature: If possible, run the reaction at a lower temperature to slow the rate of this side reaction.
β-Hydride Elimination In reactions like the Heck coupling or couplings involving alkyl partners, β-hydride elimination can compete with reductive elimination, leading to olefin isomers or reduced byproducts.[6]1. Ligand Modification: The steric bulk of this compound is generally good for promoting reductive elimination. However, if this is an issue, screening a more sterically demanding ligand might be necessary. 2. Additives: In some cases, additives like silver salts can suppress β-hydride elimination.
Problem 3: Catalyst Deactivation (Precipitation of Palladium Black)

The reaction starts but then stalls, often accompanied by the formation of a black precipitate.

Potential Cause Explanation & Causality Suggested Solution
Insufficient Ligand An L:M ratio below 1:1 can leave the Pd(0) center coordinatively unsaturated and prone to aggregation, forming inactive palladium black.1. Increase L:M Ratio: Systematically increase the L:M ratio to 1.5:1, 2:1, or even 4:1. This is often the most effective solution. 2. Monitor by ³¹P NMR: This can confirm the presence of free ligand in the reaction mixture.
Ligand Degradation The phosphonite ligand is degrading over the course of the reaction due to hydrolysis or reaction with other components, leaving the Pd center unprotected.[4]1. Ensure Anhydrous Conditions: Rigorously dry all reagents and solvents.[1] 2. Check Reagent Compatibility: Ensure no reagents are incompatible with the phosphonite ligand (e.g., strong, hard nucleophiles that could attack the phosphorus center).
High Temperature Very high temperatures (>120-140 °C) can accelerate catalyst decomposition pathways for many palladium systems.1. Lower Reaction Temperature: If the reaction has a reasonable rate at a lower temperature, reducing it can enhance catalyst stability and lifetime.

Visualizing the Troubleshooting Process

The following workflow provides a logical decision tree for addressing a failed or underperforming reaction.

G start Reaction Failed (Low Yield / No Conversion) check_nmr Check Starting Material & Ligand Integrity via NMR start->check_nmr sm_ok sm_ok check_nmr->sm_ok Materials OK sm_bad Source Pure Reagents & Ligand. Redo. check_nmr->sm_bad Degradation Observed inert_check Review Inert Atmosphere Technique sm_ok->inert_check inert_ok inert_ok inert_check->inert_ok Technique is Robust inert_bad Improve Degassing (Freeze-Pump-Thaw). Use Glovebox. inert_check->inert_bad O₂ Contamination Likely screen_params Systematically Screen Parameters (L:M Ratio, Base, Solvent, Temp) inert_ok->screen_params lm_ratio 1. Vary L:M Ratio (1.5:1, 2:1, 4:1) screen_params->lm_ratio base_screen 2. Screen Base (K₃PO₄, Cs₂CO₃, NaOtBu) lm_ratio->base_screen No Improvement success Reaction Optimized lm_ratio->success solvent_screen 3. Screen Solvent (Toluene, Dioxane, DMF) base_screen->solvent_screen No Improvement base_screen->success solvent_screen->success Improvement Observed

Caption: A logical workflow for troubleshooting common reaction failures.

The Critical Role of the Ligand-to-Metal Ratio

The balance between monoligated and bisligated palladium species is often key to catalytic activity. Insufficient ligand leads to aggregation, while excessive ligand can saturate the metal center and inhibit substrate binding.

G cluster_0 Sub-Optimal: Low L:M Ratio (< 1.5:1) cluster_1 Optimal L:M Ratio (~2:1) cluster_2 Sub-Optimal: High L:M Ratio (> 4:1) pd0_low Pd(0)L pd_black Pd Black (Inactive) pd0_low->pd_black Aggregation pd0_opt Pd(0)L₂ pd0L_opt Pd(0)L pd0_opt->pd0L_opt -L pd0L_opt->pd0_opt +L cycle Productive Catalytic Cycle pd0L_opt->cycle + Substrates cycle->pd0L_opt - Product pd0_high Pd(0)L₂ pd0L_high Pd(0)L pd0_high->pd0L_high -L (Inhibited) label_inhibit Excess L prevents substrate coordination

Caption: Impact of L:M ratio on catalyst speciation and activity.

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform a risk assessment before starting any new procedure.

Protocol 1: General Procedure for In Situ Catalyst Preparation and Cross-Coupling

This protocol is suitable for a small-scale (0.5 mmol) screening reaction, for example, a Suzuki-Miyaura coupling.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound ligand

  • Aryl Halide (e.g., 4-Bromotoluene, 1.0 equiv, 0.5 mmol)

  • Boronic Acid (e.g., Phenylboronic acid, 1.2 equiv, 0.6 mmol)

  • Base (e.g., K₃PO₄, 2.0 equiv, 1.0 mmol, finely ground)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 2.5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under a positive pressure of argon, add the Pd(OAc)₂ (e.g., 1 mol%, 0.005 mmol) and the this compound ligand (e.g., 2.2 mol%, L:M = 2.2:1, 0.011 mmol).

  • Catalyst Pre-formation: Add the anhydrous, degassed dioxane (2.5 mL). Stir the mixture at room temperature for 15 minutes. The solution should become homogeneous and may change color.

  • Add Reagents: To the flask, add the aryl halide, the boronic acid, and the powdered base.

  • Add Water: Add the degassed water (0.5 mL).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere if necessary) and analyzing by TLC, GC, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Screening Catalyst Loading and L:M Ratio

This protocol uses an array of small reaction vials to efficiently find the optimal catalyst parameters.

  • Prepare Stock Solutions:

    • Pd Stock: Prepare a stock solution of your palladium precursor in the chosen reaction solvent (e.g., 0.01 M Pd(OAc)₂ in dioxane).

    • Ligand Stock: Prepare a stock solution of this compound (e.g., 0.02 M in dioxane).

  • Set Up Vials: In a glovebox or under an inert atmosphere, arrange a set of labeled reaction vials.

  • Dispense Catalyst & Ligand: Using a micropipette, dispense the required volumes of the Pd and Ligand stock solutions to achieve the desired catalyst loadings and L:M ratios (see table below for an example).

  • Evaporate Solvent: If using stock solutions, gently evaporate the solvent under a stream of nitrogen or in vacuo to leave precise amounts of Pd/Ligand in each vial.

  • Add Reagents: Add the substrates, base, and reaction solvent to each vial.

  • Run Reactions: Seal all vials and place them in a heating block set to the desired temperature. Stir for the allotted time.

  • Analysis: After cooling, take an aliquot from each vial, add an internal standard, and analyze by GC or LC to determine the yield and identify the optimal conditions.

Example Screening Table (for a 0.1 mmol scale reaction):

VialPd Loading (mol%)L:M RatioYield (%)
11.01.5 : 1
21.02.0 : 1
31.03.0 : 1
40.51.5 : 1
50.52.0 : 1
60.53.0 : 1

References

  • Biffis, A., et al. (2018). New Phosphonite Ligands with High Steric Demand and Low Basicity: Synthesis, Structural Properties and Cyclometalated Complexes of Pt(II). MDPI. Available at: [Link]

  • DasBoots, et al. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2002). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

  • Guiry, P. J., et al. (2006). MOP-phosphonites: a novel ligand class for asymmetric catalysis. PubMed. Available at: [Link]

  • Sigman, M. S., et al. (2023). Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands. PubMed. Available at: [Link]

  • Song, J., et al. (2024). The effect of ligand/ metal-ligand ratio on the structural architectures of five different 1D zinc(II) coordination polymers with pyridyl derivative ligands. ResearchGate. Available at: [Link]

  • Huber, R., et al. (2007). Chemical screening methods to identify ligands that promote protein stability, protein crystallization, and structure determination. PubMed. Available at: [Link]

  • Doyle, A. G., et al. (2022). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. ChemRxiv. Available at: [Link]

  • Ghaffari, B., et al. (2021). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Thomas, E. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. University of Birmingham. Available at: [Link]

  • Jana, S., et al. (2022). Ni(0)-Catalyzed Efficient, Regioselective Synthesis of Dibenzo[b,e]oxepines and Dibenzo[c,f][1][6]oxathiepine 6,6-Dioxides. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst optimization. (A) Exploration of the effect of phosphine bite... ResearchGate. Available at: [Link]

  • Sun, S., et al. (2023). Metal-Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions. PubMed. Available at: [Link]

  • Duckett, S. B., et al. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh₃-catalysed olefin hydroformylation. Catalysis Science & Technology. Available at: [Link]

  • Hartwig, J. F., & Surry, D. S. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Klarek, M., et al. (2022). Metal-based catalysts containing a phosphonate moiety – from synthesis to applications in organic chemistry. SciSpace. Available at: [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist? RSC Publishing. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Serpell, C. J., et al. (n.d.). Selection of optimised ligands by fluorescence-activated bead sorting. RSC Publishing. Available at: [Link]

  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective Heck reaction catalyzed by Pd nanoparticles immobilized on DNA-modified MWCNTs. RSC Publishing. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • MDPI. (2022). Engineering the Aggregation of Dyes on Ligand-Shell Protected Gold Nanoparticles to Promote Plexcitons Formation. MDPI. Available at: [Link]

  • Martin, R., et al. (2023). Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex. PMC - NIH. Available at: [Link]

  • Krska, S., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing. Available at: [Link]

  • Geoghegan, K. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction. Springer. Available at: [Link]

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Technical Support Center: Diisopropyl Phenylphosphonite Reaction Kinetics and Temperature Effects

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diisopropyl Phenylphosphonite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. As Senior Application Scientists, we have compiled this information to address common challenges and questions related to the effect of temperature on the reaction kinetics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

This compound is a moderately stable organophosphorus compound. Its thermal stability is a critical factor to consider during synthesis, purification, and in subsequent reactions.

Based on available literature for its synthesis, this compound is typically prepared at temperatures ranging from 10°C to 50°C. It can be purified by vacuum distillation at temperatures of 110-112°C, which suggests it possesses reasonable thermal stability to withstand these conditions for a short period. However, prolonged exposure to elevated temperatures can lead to decomposition.

For context, the closely related compound, Diisopropyl Methylphosphonate (DIMP), has been studied more extensively and shows decomposition at higher temperatures. While not a direct one-to-one comparison, the principles of thermal decomposition are similar. The presence of the phenyl group in this compound may influence its stability relative to the methyl group in DIMP.

Q2: How does temperature generally affect the kinetics of reactions involving this compound?

As with most chemical reactions, temperature plays a crucial role in the kinetics of reactions involving this compound. According to the principles of chemical kinetics, increasing the reaction temperature generally leads to an increase in the reaction rate. This is due to two main factors:

  • Increased Collision Frequency: At higher temperatures, molecules have more kinetic energy and move faster, leading to more frequent collisions between reactant molecules.

  • Increased Collision Energy: A greater proportion of molecules will possess the minimum energy required for a reaction to occur (the activation energy).

This relationship is quantitatively described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

Therefore, for reactions such as the Pudovik reaction, where this compound is a key reactant, controlling the temperature is a critical parameter for managing the reaction rate and minimizing the formation of side products. For instance, the synthesis of Diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate involves heating Diisopropyl phosphonate with trans-cinnamaldehyde at 75°C for an extended period to achieve a reasonable reaction rate and yield[1].

Q3: What are the likely decomposition pathways for this compound at elevated temperatures?

For DIMP, two main decomposition pathways have been proposed[2]:

  • A two-step process involving the formation of Isopropyl Methylphosphonate (IMP) and propene, followed by further decomposition of IMP.

  • A concerted mechanism leading to the formation of methyl(oxo)phosphoniumolate (MOPO), propene, and 2-propanol.

By analogy, the thermal decomposition of this compound could proceed via a similar elimination of propene to yield Isopropyl Phenylphosphonate and subsequently Phenylphosphonic acid.

Troubleshooting Guide

Problem 1: Low or no product yield in my reaction.

Possible Cause 1: Reaction temperature is too low.

  • Explanation: The reaction may have a significant activation energy that is not being overcome at the current temperature, resulting in a very slow reaction rate.

  • Solution: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, GC, NMR). Be cautious not to increase the temperature too high, as this could lead to decomposition of the starting material or product.

Possible Cause 2: Decomposition of this compound.

  • Explanation: If the reaction temperature is too high, the this compound may be decomposing before it has a chance to react.

  • Solution:

    • Review the thermal stability information for this compound. Its distillation at 110-112°C under vacuum suggests a limit to its thermal stability at atmospheric pressure.

    • Consider running the reaction at a lower temperature for a longer period.

    • Analyze the crude reaction mixture for byproducts that might indicate decomposition, such as those resulting from the elimination of propene.

Problem 2: Formation of significant side products.

Possible Cause: Reaction temperature is too high, promoting side reactions.

  • Explanation: Many reactions have competing pathways that can be favored at different temperatures. Higher temperatures can provide enough energy to overcome the activation barriers of these alternative pathways, leading to the formation of undesired side products.

  • Solution:

    • Decrease the reaction temperature. This will likely slow down the desired reaction as well, so an optimization of temperature and reaction time will be necessary.

    • Consider the use of a catalyst that can selectively lower the activation energy of the desired reaction pathway, allowing for lower reaction temperatures.

Problem 3: Inconsistent reaction kinetics between batches.

Possible Cause 1: Inaccurate temperature control.

  • Explanation: Small variations in temperature can lead to significant changes in reaction rates, especially for reactions with high activation energies. Inconsistent temperature control between experiments will lead to irreproducible kinetic data.

  • Solution:

    • Ensure your reaction setup has accurate and precise temperature control. Use a calibrated thermometer or temperature probe placed directly in the reaction mixture.

    • Employ a reliable heating/cooling system, such as an oil bath with a PID controller or a jacketed reactor with a circulating temperature bath.

Possible Cause 2: Presence of impurities.

  • Explanation: Impurities in the this compound or other reagents can act as catalysts or inhibitors, altering the reaction kinetics. The type and amount of these impurities may vary between batches.

  • Solution:

    • Ensure the purity of your this compound. If you are synthesizing it in-house, ensure the purification process is robust and consistent.

    • Use high-purity solvents and other reagents.

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate

This protocol outlines a general method for studying the effect of temperature on the rate of a reaction involving this compound.

Objective: To determine the rate constant of a reaction at different temperatures and to calculate the activation energy.

Methodology:

  • Reaction Setup:

    • Set up a reaction vessel with precise temperature control (e.g., a jacketed reactor with a circulating bath).

    • Ensure efficient stirring to maintain a homogenous reaction mixture.

    • Prepare all reagents and solvents to the required purity.

  • Isothermal Experiments:

    • Choose a set of temperatures to study (e.g., 30°C, 40°C, 50°C, 60°C).

    • For each temperature, perform the following:

      • Allow the reaction vessel and all starting materials (except one) to equilibrate to the desired temperature.

      • Initiate the reaction by adding the final reagent.

      • Start a timer and take samples of the reaction mixture at regular intervals.

      • Quench the reaction in each sample immediately (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis:

    • Analyze the quenched samples using a suitable analytical method (e.g., HPLC, GC, NMR) to determine the concentration of a reactant or product over time.

    • Plot the concentration versus time data to determine the initial reaction rate at each temperature.

    • From the rate data, calculate the rate constant (k) at each temperature.

  • Arrhenius Plot:

    • Plot ln(k) versus 1/T (where T is in Kelvin).

    • The slope of this plot will be -Ea/R, from which the activation energy (Ea) can be calculated.

    • The y-intercept will be ln(A), from which the pre-exponential factor (A) can be determined.

Data Presentation:

Summarize the kinetic data in a table for easy comparison:

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
30303.150.003299ValueValue
40313.150.003193ValueValue
50323.150.003095ValueValue
60333.150.003002ValueValue

Visualizations

Inferred Decomposition Pathway of this compound

G dipp This compound heat Elevated Temperature dipp->heat propene Propene heat->propene Elimination ipp Isopropyl Phenylphosphonate heat->ipp side_products Other Side Products heat->side_products ipp->propene + Heat ppa Phenylphosphonic Acid ipp->ppa

Caption: Inferred thermal decomposition pathway of this compound.

Experimental Workflow for Kinetic Studies

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_arrhenius Arrhenius Analysis reagents Prepare Reagents & Solvents setup Assemble Reaction Setup reagents->setup equilibrate Equilibrate to Temperature (T) setup->equilibrate initiate Initiate Reaction equilibrate->initiate sample Sample at Intervals initiate->sample quench Quench Reaction sample->quench analyze Analyze Samples (HPLC, GC, etc.) quench->analyze plot_conc Plot [C] vs. time analyze->plot_conc calc_k Calculate Rate Constant (k) plot_conc->calc_k repeat_exp Repeat for Different T calc_k->repeat_exp plot_arrhenius Plot ln(k) vs. 1/T repeat_exp->plot_arrhenius calc_params Calculate Ea and A plot_arrhenius->calc_params

Caption: Workflow for determining reaction kinetics as a function of temperature.

References

  • Molecules. Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. [Link]

  • ResearchGate. Experimental characterization of the low-temperature thermal decomposition of diisopropyl methylphosphonate (DIMP). [Link]

Sources

solvent effects on the performance of Diisopropyl Phenylphosphonite catalysts

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Troubleshooting Common Issues

This section is designed to help you quickly diagnose and resolve problems you may encounter during your experiments.

FAQ 1: My reaction is sluggish or shows no conversion. What are the likely solvent-related causes?

Low or no catalytic activity is a frequent issue. Before examining more complex factors, consider the pivotal role of the solvent.

Possible Cause 1: Poor Solubility of Catalyst or Reagents

  • Explanation: Diisopropyl Phenylphosphonite-metal complexes, as well as your substrates, must be adequately solvated for the catalytic cycle to proceed efficiently. Poor solubility can lead to low effective catalyst concentration and mass transfer limitations.

  • Troubleshooting Steps:

    • Visual Inspection: Observe the reaction mixture. Is the catalyst fully dissolved? Is there any precipitation of starting materials?

    • Solvent Screening: If solubility is a suspected issue, consider a solvent screen. Nonpolar aromatic solvents like toluene are often a good starting point for many cross-coupling reactions. For hydroformylation, a range of solvents from nonpolar alkanes to more polar ethers might be suitable.

    • Temperature Adjustment: Gently increasing the reaction temperature can sometimes improve solubility. However, be mindful of potential catalyst degradation at elevated temperatures.

Possible Cause 2: Solvent Inhibition or Coordination

  • Explanation: Some solvents can act as ligands, coordinating to the metal center and inhibiting substrate binding.[1] Highly coordinating solvents like DMF, DMSO, or acetonitrile can sometimes be detrimental to catalytic activity by competing with the phosphonite ligand or the substrate for coordination sites on the metal. This can effectively poison the catalyst.

  • Troubleshooting Steps:

    • Switch to a Non-Coordinating Solvent: If you are using a strongly coordinating solvent, try switching to a less coordinating one. For instance, replace DMF with toluene or dioxane in a palladium-catalyzed cross-coupling reaction.

    • Solvent Mixtures: In some cases, a mixture of solvents can provide the right balance of solubility and minimal inhibition.

Possible Cause 3: Catalyst Deactivation via Solvent Interaction

  • Explanation: The solvent can play a direct role in catalyst deactivation pathways. For example, protic solvents like alcohols can potentially lead to the hydrolysis of the phosphonite ligand, especially at elevated temperatures.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use, especially when working with phosphonite ligands which can be sensitive to hydrolysis.

    • Inert Atmosphere: Always conduct your reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphonite ligand, which can be exacerbated by certain solvents.

FAQ 2: I'm observing significant catalyst decomposition. How can the solvent choice mitigate this?

Catalyst stability is paramount for reproducible and efficient catalysis. The solvent environment is a critical factor influencing the longevity of your this compound catalyst.

Primary Degradation Pathway: Hydrolysis

Phosphonite and phosphite ligands are susceptible to hydrolysis, which breaks the P-O bond and renders the ligand ineffective. This process can be accelerated by the presence of water and certain solvent types.

Impact of Solvent on Hydrolysis:

Solvent TypePotential Impact on HydrolysisRationale
Protic Solvents (e.g., alcohols, water) High risk of hydrolysisProtic solvents can directly participate in the hydrolysis of the P-O bond.
Aprotic Polar Solvents (e.g., THF, Dioxane) Moderate riskCan be hygroscopic and may contain dissolved water, which can lead to hydrolysis.
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane) Lower riskLess likely to contain significant amounts of water and do not actively participate in hydrolysis.

Troubleshooting and Prevention Protocol:

  • Solvent Selection: Prioritize the use of dry, aprotic, nonpolar solvents whenever the reaction conditions allow. Toluene is often a robust choice for many applications.

  • Solvent Purification: Always use freshly distilled or commercially available anhydrous solvents. For particularly sensitive reactions, consider passing the solvent through a column of activated alumina before use.

  • Moisture Scavengers: In some instances, the addition of molecular sieves to the reaction mixture can help to scavenge trace amounts of water. However, ensure the sieves are compatible with your catalyst and reagents.

  • Temperature Control: Higher temperatures can accelerate hydrolysis. If possible, run your reaction at the lowest effective temperature.

FAQ 3: My reaction is giving poor selectivity (regio- or enantioselectivity). Can the solvent be the culprit?

Absolutely. The solvent can have a profound impact on the selectivity of a reaction by influencing the energies of transition states and intermediates in the catalytic cycle.

Solvent Effects on Regioselectivity:

  • Explanation: In reactions like hydroformylation, the solvent can influence the ratio of linear to branched products. This is often attributed to subtle interactions between the solvent and the catalyst-substrate complex, which can favor one reaction pathway over another. For instance, in the hydroformylation of long-chain olefins, side reactions like isomerization can be influenced by the solvent.[2]

  • Troubleshooting Strategy:

    • Systematic Solvent Screening: If regioselectivity is an issue, a systematic screen of solvents with varying polarities and coordinating abilities is recommended. Start with a nonpolar solvent like toluene and move towards more polar options like THF or 2-methyl-THF.

    • Correlate with Solvent Parameters: Try to correlate the observed regioselectivity with solvent parameters like the dielectric constant or donor number to gain a more rational understanding of the solvent's role.

Solvent Effects on Enantioselectivity:

  • Explanation: For asymmetric catalysis using chiral phosphonite ligands, the solvent can dramatically influence the enantiomeric excess (ee). This is because the solvent can interact with the chiral catalyst-substrate complex, altering its conformation and the facial selectivity of the reaction. In some cases, changing the solvent can even invert the sense of enantioselectivity.[3]

  • Troubleshooting and Optimization Protocol:

    • Vary Solvent Polarity: A common observation is that nonpolar solvents often lead to higher enantioselectivity. This is because polar solvents can compete with the substrate for interaction with the catalyst, potentially disrupting the carefully organized chiral environment.

    • Consider Hydrogen Bonding: Solvents capable of hydrogen bonding can have a particularly strong influence on enantioselectivity by interacting with either the ligand or the substrate.

    • Low-Temperature Studies: Lowering the reaction temperature can often enhance enantioselectivity by reducing the conformational flexibility of the catalyst-substrate complex. The choice of solvent is critical here, as it must remain liquid at the desired temperature.

Section 2: Mechanistic Insights and Best Practices

A deeper understanding of the underlying principles will enable you to make more informed decisions in your experimental design.

The Role of Solvent Polarity

The polarity of the solvent can influence multiple aspects of the catalytic process:

  • Transition State Stabilization: Polar solvents can stabilize charged intermediates and transition states, which can either accelerate or decelerate a reaction depending on the specific mechanism.

  • Ligand Configuration: The polarity of the solvent can impact the conformational flexibility of the this compound ligand around the metal center, which in turn can affect catalyst activity and selectivity.[4][5]

Coordinating vs. Non-Coordinating Solvents

The ability of a solvent to coordinate to the metal center is a critical consideration.

  • Coordinating Solvents (e.g., MeCN, DMF, DMSO): These can stabilize the metal center, but may also compete with the substrate and ligand, potentially inhibiting the reaction.

  • Non-Coordinating Solvents (e.g., Toluene, Hexane, Dioxane): These are less likely to interfere with the catalytic cycle by binding to the metal. However, they may not be suitable for all reactions due to solubility limitations.

The interplay between solvent polarity and coordinating ability is crucial. A polar, non-coordinating solvent can sometimes be an ideal choice, offering good solubility without catalyst inhibition.

Experimental Workflow for Solvent Optimization

A systematic approach is key to identifying the optimal solvent for your this compound-catalyzed reaction.

Caption: A systematic workflow for optimizing solvent selection in catalysis.

Section 3: Catalyst Handling and Stability

Proper handling and storage of this compound and its metal complexes are crucial for obtaining reproducible results.

General Handling Recommendations
  • Inert Atmosphere: this compound is an air-sensitive compound. Always handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Storage: Store in a cool, dry place under an inert atmosphere. Avoid exposure to moisture and air.

  • Solvent Degassing: Before use, ensure that all solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize the phosphonite ligand.

Monitoring Catalyst Integrity

If you suspect catalyst degradation, the following techniques can be useful for analysis:

  • ³¹P NMR Spectroscopy: This is a powerful tool for monitoring the integrity of the phosphonite ligand. The appearance of new peaks can indicate oxidation, hydrolysis, or other decomposition pathways.

  • LC-MS: Can be used to identify degradation products in the reaction mixture.

References

  • Michon, C., & Agbossou-Niedercorn, F. (2017). Solvent-Induced Enantioselectivity. ChemistryViews. [Link]

  • Sittel, T., Trumm, M., Adam, C., Geist, A., & Panak, P. J. (2021). Impact of Solvent Polarity on the Ligand Configuration in Tetravalent Thorium N-Donor Complexes. Inorganic Chemistry, 60(2), 1092–1098. [Link]

  • Clarke, M. L., et al. (2017). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules, 22(12), 2238. [Link]

  • Brammer, L., et al. (2012). Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions. CrystEngComm, 14(20), 6849-6859. [Link]

  • Van Leeuwen, P. W. N. M., et al. (2011). A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. ChemCatChem, 3(11), 1703-1705. [Link]

  • Casey, C. P., et al. (2007). Rhodium/diphosphite-catalyzed hydroformylation of long chain olefins... ResearchGate. [Link]

Sources

troubleshooting low conversion rates in Diisopropyl Phenylphosphonite catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diisopropyl Phenylphosphonite Catalysis

Welcome to the technical support center for this compound (DIPPP) catalysis. This guide is designed for researchers, chemists, and process development professionals to diagnose and resolve common issues, particularly low conversion rates, encountered during its application in catalytic reactions. My approach is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial causes of low or no conversion in a reaction using this compound?

The most frequent culprits are almost always related to the quality and handling of the reagents and the reaction setup. Before investigating more complex mechanistic issues, always verify the following:

  • Ligand Integrity: this compound is highly susceptible to oxidation. Exposure to air can rapidly convert the phosphonite (P(III)) to the corresponding phosphate (P(V)), which is catalytically inactive.

  • Atmospheric Purity: The catalytic systems, especially those involving late transition metals like Palladium or Rhodium, are often sensitive to oxygen and moisture. Inadequate inert atmosphere techniques are a primary source of reaction failure.

  • Reagent Quality: The purity of the metal precursor, substrates, base, and solvent is paramount. Trace impurities can act as catalyst poisons.

Q2: How can I quickly assess the purity of my this compound?

The most reliable and straightforward method is ³¹P NMR spectroscopy.

  • This compound (P(III)) should exhibit a characteristic signal around δ 155-160 ppm .

  • Its primary oxidation product, Diisopropyl Phenylphosph ate (P(V)) , will appear significantly downfield, typically in the range of δ -5 to -10 ppm .

A significant peak in the phosphate region is a clear indicator of ligand degradation, which will directly lead to lower conversion rates as the amount of active ligand is reduced.

Q3: Is there an optimal ligand-to-metal (L/M) ratio to start with?

For many cross-coupling reactions, a slight excess of the phosphonite ligand is beneficial. A starting L/M ratio of 1.1:1 to 2:1 is a common practice. This slight excess can help to stabilize the active catalytic species and compensate for any minor ligand degradation. However, the optimal ratio is highly dependent on the specific reaction, and screening may be necessary. For instance, in some hydroformylation reactions, a much larger excess of ligand is required to achieve high selectivity.

Troubleshooting Guide: Diagnosing Low Conversion Rates

This guide follows a logical flow, starting from the most common and easily solvable issues to more complex, mechanistic problems.

Problem 1: The reaction shows very low (<10%) or zero conversion.

This scenario typically points to a fundamental issue with one of the core components of the catalytic system.

Below is a systematic workflow to identify the root cause of catastrophic reaction failure.

A Start: Low/No Conversion B Check Ligand Purity (³¹P NMR) A->B C Result: Ligand Oxidized B->C >5% P(V) peak E Result: Ligand Pure B->E Clean spectrum D Solution: Purify or Replace Ligand C->D F Check Inert Atmosphere Technique E->F G Result: Potential O₂/H₂O Leak F->G Suspected I Result: Technique is Robust F->I Confident H Solution: Improve Degassing; Use Glovebox G->H J Verify Activity of Metal Precursor I->J K Result: Precursor Inactive J->K Control reaction fails M Result: Precursor Active J->M Control reaction works L Solution: Use Fresh, High-Purity Metal Salt/Complex K->L N Proceed to Advanced Troubleshooting M->N

Caption: Simplified view of active catalysis vs. deactivation.

Problem 3: The reaction is inconsistent and suffers from poor reproducibility.

Inconsistency is often traced back to subtle, uncontrolled variables in the experimental setup.

  • Solvent Degassing: How thorough is your degassing procedure?

    • Good: 3-4 cycles of freeze-pump-thaw.

    • Better: Sparging with argon for 30-60 minutes followed by freeze-pump-thaw cycles.

    • Best: Using a glovebox and freshly distilled, anhydrous solvents stored over molecular sieves. The impact of solvent quality cannot be overstated.

  • Headspace Atmosphere: Is the reaction vessel sealed properly? Even a small leak in a septum or glass joint can introduce enough oxygen over several hours to kill a sensitive catalyst. Always use fresh septa and ensure ground glass joints are well-sealed with a high-vacuum grease compatible with your solvent.

  • Stirring Rate: In heterogeneous reactions (e.g., with a solid inorganic base), mass transfer can be rate-limiting. Ensure the stirring is vigorous enough to maintain a uniform suspension. A reaction that is not stirred well may appear to stall simply because the reagents are not mixing effectively.

References

  • High-Precision Rhodium-Catalyzed Hydroformylation of Olefins , Accounts of Chemical Research, [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation , Angewandte Chemie International Edition, [Link]

  • The role of solvents in palladium-catalyzed cross-coupling reactions , Chemical Society Reviews, [Link]

managing air and moisture sensitivity of Diisopropyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A Comprehensive Guide to the Handling, Use, and Troubleshooting of Air- and Moisture-Sensitive Diisopropyl Phenylphosphonite

Audience: Researchers, Scientists, and Drug Development Professionals

Statement of Application

Welcome to the dedicated technical support center for this compound (DPPP). As a potent intermediate and ligand in modern organic synthesis, particularly in reactions like the Michaelis-Arbuzov and as a precursor to ligands for catalysis, the successful application of DPPP is critically dependent on the rigorous exclusion of atmospheric air and moisture. This guide is designed to move beyond simple procedural lists, offering a deep dive into the chemical principles governing its stability and providing field-tested solutions to common challenges. My objective is to empower you with the expertise to not only prevent experimental failures but also to confidently troubleshoot issues as they arise, ensuring the integrity and reproducibility of your results.

Part 1: Core Principles: Understanding the Instability of this compound

A foundational understanding of why DPPP degrades is paramount to its successful use. The trivalent phosphorus (P(III)) center is highly susceptible to two primary degradation pathways: hydrolysis and oxidation.

The Hydrolysis Pathway: Reaction with Moisture

The presence of even trace amounts of water will lead to the rapid hydrolysis of the P-O bonds in this compound. This reaction proceeds to form Diisopropyl phosphite (also known as diisopropyl hydrogen phosphonate) and phenol.

Mechanism: The lone pair of electrons on the phosphorus atom initiates a nucleophilic attack on a proton source (water), followed by the attack of water on the electrophilic phosphorus center, leading to the cleavage of a P-O-Ph bond.

Ph-P(O-iPr)₂ + H₂O → (iPrO)₂P(O)H + PhOH

The resulting Diisopropyl phosphite is often an undesired impurity that can lead to side reactions or complicate product purification.[1][2]

The Oxidation Pathway: Reaction with Air

Exposure to atmospheric oxygen will readily oxidize the P(III) center to a more stable pentavalent phosphonate (P(V)) species, Diisopropyl phenylphosphonate.

Mechanism: This is a radical or auto-oxidation process where the trivalent phosphorus compound reacts with molecular oxygen.

2 Ph-P(O-iPr)₂ + O₂ → 2 Ph-P(O)(O-iPr)₂

This oxidized impurity is generally unreactive under the conditions where DPPP is employed, acting as an inert impurity that reduces the effective concentration of your reagent and complicates purification.[3]

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common practical questions regarding the day-to-day use of DPPP.

Storage & Handling

Q1: What is the correct way to store this compound? A1: DPPP must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] For long-term storage, refrigeration (2-8 °C) is recommended to slow down any potential decomposition pathways. The best practice is to use a bottle with a robust septum-sealed cap (e.g., an Acros-style or Aldrich Sure/Seal™ bottle) that allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.

Q2: I received DPPP in a standard screw-cap bottle. What should I do? A2: If the reagent was not packaged under an inert atmosphere, its quality is questionable. If you must use it, it is advisable to purify it by distillation under reduced pressure immediately before use. After purification, it should be transferred to a suitable flask equipped with a stopcock or a septum, which can then be flushed with an inert gas. For all subsequent uses, this flask should be maintained under a positive pressure of inert gas.[5]

Q3: How do I safely transfer DPPP from its storage bottle to my reaction flask? A3: The transfer must be performed using air-sensitive techniques. The recommended method is via a dry, nitrogen-flushed syringe or cannula.[6] Weigh the sealed storage bottle, transfer the approximate volume needed to your reaction flask via syringe, and then re-weigh the storage bottle to determine the exact mass transferred. This avoids exposing the reagent to air and moisture.

Solvents & Reagents

Q4: How dry do my solvents need to be? A4: Your solvents must be anhydrous. Using commercially available extra-dry solvents packaged under nitrogen is highly recommended. If you are drying solvents in-house (e.g., via a solvent purification system or distillation from a drying agent like sodium/benzophenone), ensure that they are properly degassed to remove dissolved oxygen. A simple method for degassing is to bubble a stream of nitrogen or argon through the solvent for 15-30 minutes before use.

Q5: Can I use DPPP in protic solvents like ethanol or methanol? A5: No. Protic solvents will react with this compound, leading to transesterification or hydrolysis, destroying the reagent.[7] Always use anhydrous, aprotic solvents such as THF, Dioxane, Toluene, or Dichloromethane.

Part 3: Troubleshooting Guide

When experiments yield unexpected results, systematic troubleshooting is key. This guide provides a logical framework for diagnosing and solving common problems.

Problem Potential Cause Diagnostic Check Recommended Solution
Low or No Reaction Conversion 1. Degraded DPPP reagent.Check the purity of DPPP via ³¹P NMR. Look for signals corresponding to the oxidized phosphonate (~15-25 ppm) or hydrolyzed phosphite (~5-10 ppm with a large ¹JP-H coupling). DPPP should be a sharp singlet around 155-165 ppm.Purify the DPPP by vacuum distillation. Ensure all subsequent handling is under a strictly inert atmosphere.
2. Presence of moisture or oxygen in the reaction.Review your experimental setup. Are all joints properly sealed? Was the glassware oven- or flame-dried? Were solvents and other reagents anhydrous and degassed?Re-run the reaction using rigorously dried glassware under a positive pressure of inert gas. Use a bubbler to monitor gas flow.[8] Use fresh, anhydrous solvents.
Formation of Unexpected Byproducts 1. Hydrolysis of DPPP.Analyze the crude reaction mixture using NMR or LC-MS to identify byproducts. Look for phenol or diisopropyl phosphite.The cause is moisture contamination. Follow the solutions for "Low Conversion" due to moisture.
2. Side reactions involving impurities.Re-examine the purity of all starting materials, not just the DPPP.Purify all reagents as necessary. Ensure the reaction is performed under optimal conditions (temperature, concentration) to favor the desired pathway.
Difficulty in Product Purification 1. Presence of the oxidized byproduct, Diisopropyl phenylphosphonate.This byproduct is often close in polarity to the desired product. Check crude NMR for its characteristic signals.If the byproduct is present, careful column chromatography with a shallow solvent gradient may be required. Sometimes, changing the solvent system (e.g., from ethyl acetate/hexane to ether/pentane) can improve separation.[9]
2. Formation of polar phosphonic acids from hydrolysis.These impurities may stick to the baseline on TLC or streak. They are often water-soluble.An aqueous wash (e.g., with dilute sodium bicarbonate solution) during the work-up can help remove acidic impurities. However, be cautious as this may affect your desired product.
Troubleshooting Decision Workflow

This flowchart provides a visual guide for systematically addressing common issues encountered when using this compound.

Troubleshooting_DPPP start Problem Encountered (e.g., Low Yield, Byproducts) check_reagent 1. Assess DPPP Purity start->check_reagent reagent_ok Purity Confirmed (³¹P NMR) check_reagent->reagent_ok Yes reagent_bad Degradation Detected check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions conditions_ok Anhydrous & Inert check_conditions->conditions_ok Yes conditions_bad Moisture/Air Contamination check_conditions->conditions_bad No check_purification 3. Analyze Purification Step purification_issue Byproduct Co-elution check_purification->purification_issue Yes reagent_ok->check_conditions action_purify Action: Purify DPPP (Vacuum Distillation) reagent_bad->action_purify conditions_ok->check_purification action_improve_technique Action: Refine Air-Sensitive Technique (Dry Glassware, Degas Solvents) conditions_bad->action_improve_technique action_optimize_chroma Action: Optimize Chromatography (Change Solvent System) purification_issue->action_optimize_chroma end_node Problem Resolved action_purify->end_node action_improve_technique->end_node action_optimize_chroma->end_node

Caption: A logical workflow for troubleshooting experiments involving this compound.

Part 4: Experimental Protocol: Standard Inert Atmosphere Reaction Setup

This section provides a detailed, step-by-step protocol for setting up a reaction using DPPP, ensuring the exclusion of air and moisture. This procedure utilizes a standard Schlenk line.

Protocol: Inert Atmosphere Setup via Schlenk Line
  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flask, addition funnel, condenser, etc.) in an oven at >120 °C for at least 4 hours (ideally overnight).

    • Assemble the glassware hot and immediately connect it to a Schlenk line.

    • Grease all joints lightly with a suitable vacuum grease.

  • Establishing Inert Atmosphere:

    • Ensure the Schlenk line is properly set up with a bubbler to show a positive pressure of inert gas (Nitrogen or Argon).[8]

    • Perform at least three vacuum/inert gas backfill cycles on the assembled glassware. To do this, carefully open the stopcock on your flask to the vacuum manifold for 2-3 minutes, then close it to the vacuum and carefully open it to the inert gas manifold. Allow the flask to fill with gas until the pressure is equalized (as seen by the bubbler). Repeat this cycle two more times to ensure the removal of residual air and moisture.[6]

  • Reagent Addition:

    • Solids: Add any solid reagents to the reaction flask before assembling and performing the vacuum/backfill cycles. If a solid must be added later, do so under a strong positive flow of inert gas.

    • Solvents: Add anhydrous, degassed solvent to the reaction flask via a dry syringe.

    • DPPP Addition:

      • Using a dry, nitrogen-flushed syringe, pierce the septum of the this compound storage bottle.

      • First, inject a volume of inert gas into the bottle to maintain positive pressure, then withdraw the desired volume of the liquid reagent.[10]

      • Carefully transfer the DPPP to the reaction flask by injecting it through a septum on the flask. For additions that need to be controlled, add it to a pressure-equalizing dropping funnel that has also been prepared under an inert atmosphere.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the entire reaction duration. This is typically achieved by connecting the top of the condenser (or a sidearm of the flask) to the inert gas manifold via tubing that leads to an oil bubbler. The slow, steady bubbling indicates a properly maintained inert atmosphere.[5]

Workflow Diagram: Schlenk Line Reaction Setup

Schlenk_Setup cluster_prep Preparation Phase cluster_inert Inerting Phase cluster_addition Reagent Addition Phase oven_dry 1. Oven-Dry Glassware (>120 °C, 4h+) assemble 2. Assemble Hot Glassware oven_dry->assemble connect 3. Connect to Schlenk Line assemble->connect cycle1 4. Vacuum / N₂ Backfill (x3) connect->cycle1 positive_pressure 5. Establish Positive N₂ Pressure (via Bubbler) cycle1->positive_pressure add_solvent 6. Add Anhydrous Solvent (via Syringe) positive_pressure->add_solvent add_dppp 7. Add DPPP (via Syringe) add_solvent->add_dppp run_reaction 8. Run Reaction Under Positive N₂ Flow add_dppp->run_reaction

Caption: Step-by-step workflow for setting up an air-sensitive reaction.

References

  • Coker, A. I., McKay, A. P., Cordes, D. B., & Chalmers, B. A. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. Molbank, 2025(1), M2013. [Link]

  • Phosphonates Europe. (2024). Safety. Phosphonates Europe. [Link]

  • Mikolajczyk, M. (2003). Phosphonate reagents and building blocks in the synthesis of bioactive compounds, natural products and medicines. ResearchGate. [Link]

  • Hudson, R. F., & Keay, L. (1956). The hydrolysis of diisopropyl methylphosphonodithiolate. Journal of the Chemical Society (Resumed), 3269. [Link]

  • Coker, A. I., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. ResearchGate. [Link]

  • Google Patents. (n.d.). Preparation method of diisopropyl phosphite.
  • ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture?. ResearchGate. [Link]

  • Carus. (2025). What You Need to Know: Safety & Handling of Phosphates. YouTube. [Link]

  • Redox. (2022). Safety Data Sheet Phosphonates (DTPMPA.7Na). Redox. [Link]

  • University of Jyväskylä. (2023). Synthesis and Reactivity of 2-Diazo-1,1,3,3,3-Pentafluoropropyl Phosphonate. JYU. [Link]

  • Organic Syntheses. (n.d.). diisopropyl methylphosphonate. Organic Syntheses. [Link]

  • PubMed. (2010). Monitoring of diisopropyl fluorophosphate hydrolysis by fluoride-selective polymeric films using absorbance spectroscopy. PubMed. [Link]

  • American Chemical Society. (2019). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews. [Link]

  • White International. (n.d.). PHOSPHONATES (ATMP.5NA). White International. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • ResearchGate. (2025). Efficient and 'green' microwave-assisted synthesis of haloalkylphosphonates via the Michaelis–Arbuzov reaction. ResearchGate. [Link]

  • PubChem. (n.d.). Diisopropyl Methylphosphonate. PubChem. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • Frontiers. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Phosphonate. Wikipedia. [Link]

  • ResearchGate. (n.d.). Reaction progress profiles of the hydrolysis of DFP. ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Phosphonite. Wikipedia. [Link]

  • PhosphonicS. (n.d.). SAFETY DATA SHEET. PhosphonicS. [Link]

  • Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. University of Amsterdam. [Link]

  • National Institutes of Health. (2017). Phosphonic acid: preparation and applications. PMC. [Link]

  • AIChE. (1995). Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry. [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Diisopropyl Phenylphosphonite Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for the validation of reaction products derived from diisopropyl phenylphosphonite. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and efficient analytical workflows. We will move beyond simple protocol recitation to explore the underlying principles, comparative analyses with alternative reagents, and the interpretive nuances that ensure the integrity of your experimental results.

The Critical Role of this compound and the Imperative of Validation

This compound (DIPPP) is a versatile organophosphorus reagent, frequently employed in the synthesis of phosphonates and other phosphorus-containing compounds through reactions like the Michaelis-Arbuzov or Pudovik reactions. Its utility in creating P-C bonds is fundamental in medicinal chemistry and materials science. However, the trivalent nature of the phosphorus atom in DIPPP makes it susceptible to oxidation and side reactions. Therefore, unambiguous structural confirmation of the intended product is not just a formality but a critical checkpoint for the success of a synthetic campaign. This guide will equip you with the multi-pronged spectroscopic approach necessary for such validation.

A Multi-Technique Spectroscopic Approach to Product Validation

A single spectroscopic technique is rarely sufficient for the complete and unambiguous characterization of a novel compound. A synergistic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for the structural analysis of organophosphorus compounds. The presence of the magnetically active ³¹P nucleus provides a direct window into the chemical environment of the phosphorus atom.

  • ³¹P NMR Spectroscopy: This is the first and most crucial NMR experiment to perform. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state and bonding environment.

    • Expert Insight: this compound, being a phosphonite (P(III)), will exhibit a characteristic ³¹P NMR signal in the range of δ 155-165 ppm. Upon successful reaction to form a pentavalent phosphonate (P(V)), a significant upfield shift is observed, with the product signal typically appearing in the δ 20-30 ppm range. This dramatic shift provides a clear indication of reaction completion. The absence of the starting material's peak is a key indicator of a complete reaction.

  • ¹H NMR Spectroscopy: While ³¹P NMR confirms the transformation at the phosphorus center, ¹H NMR validates the integrity of the rest of the molecular structure.

    • Key Observables:

      • Isopropyl Groups: The two isopropyl groups on the phosphonate product will appear as two doublets due to coupling with the methine proton, which itself will be a multiplet.

      • Phenyl Group: The aromatic protons of the phenyl group will be present in the δ 7-8 ppm region.

      • Phosphorus-Proton Coupling (JP-H): Protons on carbons adjacent to the phosphorus atom will exhibit coupling to the ³¹P nucleus, resulting in the splitting of their signals. This coupling provides definitive evidence of the proximity of these protons to the phosphorus atom.

  • ¹³C NMR Spectroscopy: This technique confirms the carbon skeleton of the molecule. Similar to ¹H NMR, carbon atoms near the phosphorus will show coupling (JP-C), providing further structural confirmation.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy is a quick and effective method for identifying the presence or absence of key functional groups.

  • Key Vibrational Bands:

    • P=O Stretch: The formation of a phosphonate from a phosphonite is characterized by the appearance of a strong absorption band corresponding to the P=O bond stretch, typically found in the range of 1200-1300 cm⁻¹. The absence of this band in the starting material and its strong presence in the product is a clear marker of the desired transformation.

    • P-O-C Stretch: The P-O-C (alkyl) and P-O-C (aryl) stretches will also be present, typically in the 950-1100 cm⁻¹ region.

Mass Spectrometry (MS): The Final Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the final product, offering a crucial piece of evidence for its identity.

  • Methodology: Electrospray ionization (ESI) is a common technique for the analysis of phosphonates.

  • Data Interpretation: The observation of the molecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of the expected product provides strong evidence for its formation. Fragmentation patterns can also be analyzed to further support the proposed structure.

Experimental Workflow and Data Interpretation

The following section outlines a typical experimental workflow for the synthesis and validation of a phosphonate product using this compound.

General Workflow Diagram

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation reactants Reactants: - this compound - Electrophile reaction Reaction (e.g., Michaelis-Arbuzov) reactants->reaction workup Aqueous Workup & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (³¹P, ¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data Data Analysis & Structure Confirmation nmr->data ir->data ms->data final Final Report data->final Validated Structure

Caption: Workflow for the synthesis and spectroscopic validation of a reaction product from this compound.

Sample Experimental Protocol: Synthesis of a Generic α-Aminophosphonate

This protocol is a representative example and should be adapted based on the specific substrates used.

  • Reaction Setup: To a solution of an imine (1.0 eq) in a suitable aprotic solvent (e.g., toluene, 0.5 M) under an inert atmosphere (N₂ or Ar), add this compound (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or ³¹P NMR. The disappearance of the starting phosphonite signal (δ ~160 ppm) and the appearance of the product phosphonate signal (δ ~25 ppm) in the ³¹P NMR spectrum of an aliquot indicates reaction completion.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure α-aminophosphonate.

Data Summary Table

The following table summarizes the expected spectroscopic data for a hypothetical α-aminophosphonate product.

Spectroscopic TechniqueFeatureExpected ObservationPurpose
³¹P NMR Chemical Shift (δ)~20-30 ppmConfirms P(V) oxidation state
¹H NMR Isopropyl CH(CH₃)₂Doublet, ~1.2-1.4 ppmConfirms isopropyl ester groups
Isopropyl CH (CH₃)₂Multiplet, ~4.6-4.8 ppmConfirms isopropyl ester groups
P-C-H Doublet of doublets (due to coupling with P and adjacent H)Confirms P-C bond formation
¹³C NMR P-C Signal with JP-C couplingConfirms P-C bond
IR P=O StretchStrong band at ~1250 cm⁻¹Confirms phosphonate group
High-Resolution MS [M+H]⁺Observed m/z matches calculated exact massConfirms molecular formula

Comparison with Alternative Phosphonylation Reagents

While this compound is a potent reagent, other phosphites are also commonly used. The choice of reagent can impact reactivity, stability, and the ease of product validation.

Comparative Overview
FeatureThis compound (DIPPP)Diethyl PhosphiteDiphenyl Phosphite
Reactivity HighModerate; often requires a baseLow; typically used in different reaction types
Stability Moderate; susceptible to oxidationHighHigh
Byproducts Isopropyl halides (volatile)Ethyl halides (volatile)Phenol (less volatile, can complicate purification)
¹H NMR Signature Isopropyl groups (doublet & multiplet)Ethyl groups (triplet & quartet)Phenyl groups (aromatic signals)
Ease of Purification Generally straightforwardStraightforwardCan be challenging due to phenol byproduct
Spectroscopic Differentiation Diagram

G cluster_dippp Product from DIPPP cluster_dep Product from Diethyl Phosphite dippp_prod R-P(O)(O-iPr)₂ dippp_nmr ¹H NMR: - Isopropyl Doublet (~1.3 ppm) - Isopropyl Multiplet (~4.7 ppm) dippp_prod->dippp_nmr Key Signature dep_prod R-P(O)(OEt)₂ dep_nmr ¹H NMR: - Ethyl Triplet (~1.3 ppm) - Ethyl Quartet (~4.1 ppm) dep_prod->dep_nmr Key Signature title Spectroscopic Differentiation of Phosphonate Esters

Caption: Key ¹H NMR signatures for differentiating phosphonate products derived from different reagents.

  • Trustworthiness Insight: The distinct splitting patterns of the alkyl ester groups in ¹H NMR (a triplet and quartet for ethyl vs. a doublet and multiplet for isopropyl) serve as an internal validation check for the identity of the phosphonylation reagent used. This is a simple yet powerful way to ensure the correct reagents were employed.

Troubleshooting and Advanced Considerations

  • Incomplete Reactions: The presence of a significant peak around δ 160 ppm in the ³¹P NMR spectrum indicates unreacted this compound.

  • Oxidation: A peak in the ³¹P NMR spectrum around δ -5 to 5 ppm may indicate the presence of oxidized byproducts, such as phosphates, which can form if the reaction is exposed to air or moisture.

  • Diastereomers: If the product is chiral and a racemic mixture is formed, you may observe two distinct sets of signals in the NMR spectra, particularly in the ³¹P NMR.

Conclusion

The validation of reaction products from this compound is a critical step in synthetic chemistry. A multi-technique approach, spearheaded by ³¹P NMR and supported by ¹H NMR, IR, and MS, provides a robust and self-validating workflow. By understanding the expected spectroscopic signatures and comparing them with potential alternatives and byproducts, researchers can ensure the structural integrity of their synthesized molecules with a high degree of confidence. This analytical rigor is paramount for the progression of research and development in any field that relies on synthetic chemistry.

References

  • Title: Organophosphorus Chemistry: A Practical Approach Source: Oxford University Press URL: [Link]

  • Title: Spectroscopic Methods in Organic Chemistry Source: Thieme URL: [Link]

  • Title: Practical Organic Synthesis: A Student's Guide Source: Wiley URL: [Link]

  • Title: The Michaelis–Arbuzov Reaction Source: Chemical Reviews URL: [Link]

  • Title: ³¹P NMR Spectroscopy in Stereochemical Analysis Source: VCH Publishers URL: [Link]

A Researcher's Guide to Phosphonylation: A Cost-Benefit Analysis of Diisopropyl Phenylphosphonite

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of synthetic efficiency, scalability, and economic viability. In the realm of organophosphorus chemistry, the synthesis of phosphonates—scaffolds of significant interest in medicinal chemistry and materials science—presents a diverse landscape of phosphonylating agents. This guide provides an in-depth cost-benefit analysis of diisopropyl phenylphosphonite, a reagent of interest, by objectively comparing its performance against common alternatives, supported by experimental data and field-proven insights.

The Landscape of Phosphonate Synthesis: Key Considerations

The introduction of a phosphonate moiety into an organic molecule is a cornerstone of modern synthetic chemistry, often imparting crucial biological activity or material properties.[1] The choice of the phosphonylating agent is a multi-faceted decision, balancing reactivity, selectivity, cost, and the "greenness" of the synthetic route.[2] Key considerations include:

  • Reactivity and Reaction Conditions: The ideal reagent should exhibit high reactivity under mild conditions, minimizing the need for harsh reagents or high temperatures that can compromise sensitive functional groups and increase energy consumption.

  • Yield and Purity: High product yields and purity are paramount to reduce downstream processing costs and material loss.

  • Cost and Availability: The price and commercial availability of the reagent and necessary catalysts are significant factors in the overall cost-effectiveness, particularly for large-scale synthesis.

  • Safety and Environmental Impact: The toxicity of reagents and byproducts, as well as the overall environmental footprint of the synthetic process, are increasingly important considerations.

This compound: A Profile

This compound, with its phenyl group directly attached to the phosphorus atom, offers a distinct reactivity profile compared to dialkyl phosphites. It is commercially available, though often at a higher price point for research quantities, suggesting it is a more specialized reagent.

Key Reactions:

  • Arbuzov Reaction: This classic method for forming a carbon-phosphorus bond involves the reaction of a phosphite with an alkyl halide.[3][4][5] this compound can participate in Arbuzov-type reactions to generate phosphinates.

  • Pudovik Reaction: This reaction involves the addition of a phosphite to an imine or carbonyl compound, typically base-catalyzed, to form α-amino or α-hydroxyphosphonates.[6][7]

  • Hirao Cross-Coupling: Palladium-catalyzed cross-coupling reactions provide a versatile method for the synthesis of arylphosphonates.[8]

Comparative Analysis: this compound vs. Alternatives

To provide a comprehensive cost-benefit analysis, we will compare this compound with three common classes of phosphonylating agents: dialkyl phosphites (diisopropyl phosphonate and diethyl phosphite), diphenyl phosphite, and H-phosphonates.

Dialkyl Phosphites: The Workhorses

Diisopropyl Phosphonate & Diethyl Phosphite

These are arguably the most common reagents for phosphonate synthesis due to their relatively low cost and broad utility in reactions like the Pudovik and Kabachnik-Fields reactions.

  • Performance: The primary distinction between the diisopropyl and diethyl esters lies in the steric bulk of the alkyl groups.[9] While both generally exhibit good reactivity, the larger isopropyl groups can sometimes lead to lower yields with sterically hindered substrates.[9] For instance, in the synthesis of α-hydroxyphosphonates via the Pudovik reaction, both reagents can provide excellent conversions.[9] However, highly hindered phosphonates like bis-t-butyl phosphonate are known to fail in this reaction due to steric hindrance.[9]

  • Cost-Benefit: The lower cost and ready availability of diethyl and diisopropyl phosphonate make them highly cost-effective for a wide range of applications. Their primary limitation is in reactions requiring direct C(sp²)-P bond formation with aryl halides, where they are generally less reactive than phosphonites.

Diphenyl Phosphite: An Aromatic Alternative

Diphenyl phosphite offers an alternative with different electronic and steric properties.

  • Performance: It is a versatile reagent used in various phosphonylation reactions, including the synthesis of α-aminophosphonates through one-pot, three-component Kabachnik-Fields reactions.[9] It can also be employed in visible light-mediated oxidative phosphonylations of amines.[9]

  • Cost-Benefit: The cost of diphenyl phosphite is generally higher than simple dialkyl phosphites. Its utility is often justified when the specific electronic properties of the phenyl groups are advantageous for reactivity or when subsequent transformations are planned where the phenoxy groups can act as better leaving groups.

H-Phosphonates: A "Green" and Versatile Approach

H-phosphonate chemistry represents a powerful and often more environmentally benign route to phosphonates and their derivatives.[10]

  • Performance: H-phosphonates are versatile precursors that can be converted to a wide array of phosphonate derivatives.[11][12] They are particularly useful in oligonucleotide synthesis.[13] The synthesis of nucleoside H-phosphonate monoesters via transesterification of diphenyl H-phosphonate is a convenient method that can produce high-purity products in good yields (80-90%).[13]

  • Cost-Benefit: The cost-effectiveness of using H-phosphonates depends on the overall synthetic route. While the preparation of the H-phosphonate itself is an additional step, the subsequent high-yielding transformations and potential for greener reaction conditions can offset this initial cost.

Experimental Data: A Side-by-Side Comparison

Direct, side-by-side comparative studies of this compound against its alternatives are scarce in the literature. However, we can extrapolate a comparative analysis from existing data for similar reactions.

Table 1: Illustrative Yields for Phosphonate Synthesis

ReagentReaction TypeSubstratesYield (%)Reference
Diethyl PhosphiteKabachnik-Fields2-Amino-5-ethylthio-1,3,4-thiadiazole, aromatic aldehydes89-97[2]
Diisopropyl PhosphiteMichaelis-Arbuzov1,2-dichloroethane63.1 - 89.2[2]
Diphenyl H-phosphonateThree-component4,4-dioxyaniline, aryl/heteroaryl aldehydes74-93[2]
Diisopropyl PhosphonatePudoviktrans-cinnamaldehyde55[14]
Triethyl PhosphiteMichaelis-ArbuzovBenzyl alcoholNot specified[15]
Diethyl PhosphitePudovikAromatic aldehydes, anilines89-95[2]

Note: This table is a compilation of data from different studies and should be interpreted with caution as reaction conditions were not identical.

Causality Behind Experimental Choices

The choice of a phosphonylating agent is often dictated by the specific synthetic challenge.

  • For the synthesis of simple alkyl or α-hydroxy/amino phosphonates from carbonyls or imines, the cost-effective and readily available diethyl or diisopropyl phosphonates are often the first choice. The selection between the two may come down to the steric hindrance of the substrate.

  • When direct arylation is required, particularly in cross-coupling reactions, a phosphonite like This compound may offer superior reactivity over a phosphite. However, its higher cost necessitates a careful evaluation of whether the potential increase in yield justifies the expense.

  • Diphenyl phosphite is often employed when the phenoxy groups can facilitate subsequent transformations or when their electronic properties enhance the desired reactivity.

  • H-phosphonate chemistry provides a versatile and often greener platform, particularly for the synthesis of complex molecules like oligonucleotides, where multi-step syntheses are common and high purity is essential.

Experimental Protocols

To provide a practical context, here are representative experimental protocols for common phosphonylation reactions.

Protocol: Pudovik Reaction with Diisopropyl Phosphonate

This protocol describes the synthesis of diisopropyl (E)-(1-hydroxy-3-phenylallyl)phosphonate.[14]

Materials:

  • Diisopropyl phosphonate

  • trans-Cinnamaldehyde

  • Triethylamine

  • Toluene (ice-cold)

Procedure:

  • Mix diisopropyl phosphonate (10 mmol) and trans-cinnamaldehyde (10 mmol).

  • Add triethylamine (22 mmol) to the mixture.

  • Heat the mixture to 75 °C with continuous stirring for 10 hours.

  • Cool the solution to ambient temperature, at which point a solid should precipitate.

  • Collect the solid by filtration and wash with ice-cold toluene (5 mL).

  • Dry the product in vacuo. Expected yield: ~55%.

Protocol: Michaelis-Arbuzov Reaction with Triethyl Phosphite

This protocol describes a general procedure for the Michaelis-Arbuzov reaction.[4]

Materials:

  • Triethyl phosphite

  • Primary alkyl halide (e.g., methyl iodide)

Procedure:

  • In a reaction vessel equipped with a reflux condenser, combine triethyl phosphite and the primary alkyl halide.

  • Heat the reaction mixture. The reaction temperature is typically between 120-160 °C.[3]

  • The reaction progress can be monitored by the evolution of ethyl halide.

  • After the reaction is complete, the product, a diethyl phosphonate, can be purified by distillation.

Visualization of Synthetic Pathways

Pudovik Reaction Workflow

Pudovik_Reaction cluster_product Product Aldehyde Aldehyde/Ketone Intermediate Intermediate Aldehyde->Intermediate Nucleophilic attack by phosphite Phosphite Dialkyl Phosphite (e.g., Diisopropyl Phosphonate) Phosphite->Intermediate Base Base Catalyst (e.g., Triethylamine) Base->Intermediate Catalyzes Heat Heat (Optional) Product α-Hydroxyphosphonate Intermediate->Product Protonation

Caption: Workflow of the Pudovik Reaction.

Michaelis-Arbuzov Reaction Workflow

Michaelis_Arbuzov_Reaction cluster_intermediate Intermediate cluster_product Product Phosphite Trialkyl Phosphite (e.g., Triethyl Phosphite) Phosphonium Phosphonium Salt Phosphite->Phosphonium SN2 Attack Alkyl_Halide Alkyl Halide Alkyl_Halide->Phosphonium Phosphonate Phosphonate Phosphonium->Phosphonate SN2 Attack by Halide Alkyl_Halide_2 Alkyl Halide Phosphonium->Alkyl_Halide_2

Caption: Workflow of the Michaelis-Arbuzov Reaction.

Conclusion and Recommendations

The cost-benefit analysis of this compound reveals it to be a specialized reagent with potential advantages in specific applications, such as those requiring direct C(sp²)-P bond formation where other reagents may falter. However, for many common phosphonate syntheses, particularly those proceeding via Pudovik or Kabachnik-Fields reactions, the significantly lower cost and broader availability of dialkyl phosphites like diethyl and diisopropyl phosphonate make them the more economically viable choice.

Recommendations for Researchers:

  • For routine synthesis of α-hydroxyphosphonates and α-aminophosphonates: Begin with cost-effective dialkyl phosphites such as diethyl or diisopropyl phosphonate.

  • For sterically demanding substrates: Consider diisopropyl phosphonate, but be aware of potential yield limitations with highly hindered systems.

  • For direct arylation or when specific electronic properties are needed: Evaluate this compound, but perform a careful cost analysis to determine if the potential for higher yields justifies the increased reagent cost.

  • For complex, multi-step syntheses, especially in drug discovery and oligonucleotide synthesis: Explore the versatility and potential green chemistry benefits of the H-phosphonate approach.

Ultimately, the optimal choice of phosphonylating agent will depend on a holistic assessment of the specific synthetic target, reaction scale, and overall project budget. This guide provides a framework for making an informed decision based on a combination of performance data and economic considerations.

References

  • Kovács, T., et al. (2022). Green phosphonate chemistry – Does it exist? RSC Green Chemistry.
  • Montel, S., et al. (2014). A deprotonative cross-coupling process (DCCP)
  • Hesp, K. D., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)
  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12835.
  • Stawiński, J. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In P. Herdewijn (Ed.)
  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphates and phosphonates. Journal of Medicinal Chemistry, 51(8), 2328–2345.
  • Kraszewski, A., & Stawiński, J. (2007). H-Phosphonates: Versatile synthetic precursors to biologically active phosphorus compounds. Pure and Applied Chemistry, 79(12), 2217–2227.
  • BenchChem. (2025). Diisopropyl Phosphonate vs.
  • Krylov, A. S., et al. (2013). Oral bioavailability in mice was 8-10x higher than that of parent phosphonates (39% vs. <5%) while the tyrosine alkylamide esters had better stability than carboxylate ester derivatives. Journal of Medicinal Chemistry, 56(21), 8424-8439.
  • Di Giulio, A., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(20), 12345.
  • Krečmerová, M. (2017). One such promising strategy is the concept of amino acid prodrugs. Mini-Reviews in Medicinal Chemistry, 17(12), 1049-1066.
  • Chen, T., et al. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C–P(O) Bond Formation.
  • Li, C. J. (2020). Ni-Catalyzed cross-coupling of aryl tosylates with H(O)P(OR)2. Russian Journal of General Chemistry, 90(4), 725-730.
  • Szymanska-Michalak, A., et al. (2010). The elimination of the 4-Nitrobenzyl group (also enhanced by Ar1 = 4-nitrophenyl) led to aryl phosphodiester 12 which in enzyme-assisted hydrolysis formed nucleoside phosphate 13 as the final product of the transformation of the phosphorus atom. Journal of Organic Chemistry, 75(15), 5073-5082.
  • Engel, R. (2004).
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.
  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III)
  • Hirao, T., et al. (1981).
  • Perchyonok, V. T., & Lykakis, I. N. (2008). Recent advances in the palladium-catalyzed synthesis of aryl phosphonates. Current Organic Synthesis, 5(4), 345-356.
  • Grokipedia. (n.d.). Pudovik reaction. Retrieved January 26, 2026.
  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6061.
  • Wikipedia. (2023, December 29). Michaelis–Arbuzov reaction.
  • U.S. Patent No. 4,342,709. (1982). Process for producing diethyl phosphite.
  • Shibasaki, M., & Yoshikawa, N. (2002). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex.
  • Matsumoto, S., et al. (2016). The compound tetrakispivaloyloxymethyl 2-(thiazole-2-ylamino)ethylidene-1,1-bisphosphonate (45) prevents the in vitro growth of tumor cells, especially hematopoietic cells at nm concentrations. Journal of Medicinal Chemistry, 59(1), 234-249.
  • Carrraminana, O., et al. (2020). All the compounds 9–11 showed selectivity on cancer cells (A549) over non-malignant cells (MCR-5). European Journal of Medicinal Chemistry, 187, 111956.
  • Editorial. (2022). Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 10, 889737.
  • Yoshino, T., et al. (2021). Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. RSC Advances, 11(60), 38123-38130.
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A Comparative Guide to the Enantioselectivity of Diisopropyl Phenylphosphonite-Based Catalysts in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of chiral molecules is often confined to a single enantiomer, rendering the other inactive or, in some cases, detrimental. Asymmetric catalysis has emerged as the most elegant and efficient methodology for accessing these single enantiomers, with the choice of catalyst being the pivotal determinant of success.

This guide provides an in-depth technical comparison of chiral catalysts derived from Diisopropyl Phenylphosphonite and their performance in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. We will delve into the nuances of ligand design, explore the mechanistic underpinnings of enantioselection, and present a comparative analysis against well-established catalyst systems, supported by experimental data. Our focus will be on providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in catalyst selection and reaction optimization.

The Architectural Advantage: From Simple Phosphonites to Sophisticated Chiral Ligands

This compound itself is not a chiral ligand. However, it serves as a versatile and economically attractive starting material for the synthesis of a diverse array of chiral phosphonite and phosphine-phosphite ligands. The phosphorus(III) center is readily functionalized, allowing for the introduction of various chiral backbones that can create a well-defined chiral pocket around the metal center. This modularity is a key advantage, enabling the fine-tuning of steric and electronic properties to suit specific substrates and reactions.

A prime example of such a ligand is BINAPHOS , a highly effective phosphine-phosphite ligand. One part of the ligand, the phosphite, can be synthesized from a chiral binaphthol derivative and a chlorophosphine, which itself can be derived from precursors like phenylphosphonous dichloride. While not a direct derivative of this compound, the underlying phosphonite chemistry is closely related and serves to illustrate the principles of ligand design in this class.

The fundamental design principle of these ligands is the creation of a C2-symmetric or unsymmetrical chiral environment that forces the substrate to approach the metal center in a specific orientation, leading to the preferential formation of one enantiomer of the product.

The Proving Ground: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

To objectively assess the performance of this compound-derived catalyst systems, we will focus on a benchmark reaction: the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC). This reaction is extensively studied and serves as a reliable standard for evaluating the enantioselectivity of new catalysts. The product, a chiral amino acid derivative, is a valuable building block in medicinal chemistry.

Comparative Performance Analysis: Phosphonite-Based Ligands vs. Diphosphine Ligands

The field of asymmetric hydrogenation has been dominated by chiral diphosphine ligands such as DuPhos and BINAP . These ligands have consistently demonstrated high enantioselectivities across a broad range of substrates. Therefore, a comparison against a well-established diphosphine ligand will provide a clear context for the performance of phosphonite-based systems.

Catalyst SystemLigandSubstrateSolventPressure (atm H₂)Temp (°C)Yield (%)ee (%)Reference
Rh-(R,S)-BINAPHOSPhosphine-PhosphiteMethyl (Z)-α-acetamidocinnamateBenzene10025>9999 (R)[1]
Rh-(R,R)-Et-DuPhosDiphosphineMethyl (Z)-α-acetamidocinnamateMethanol3.425>99>99 (R)[2]
Rh-phosphine-phosphitePhosphine-PhosphiteMethyl (Z)-α-acetamidocinnamateCH₂Cl₂120>9999[3]

Analysis of Performance Data:

The data clearly indicates that phosphine-phosphite ligands, such as BINAPHOS, are highly competitive with elite diphosphine ligands like DuPhos, achieving exceptional enantioselectivities (≥99% ee) in the asymmetric hydrogenation of MAC.[1][2][3] This demonstrates that the structural and electronic properties imparted by the phosphonite moiety can be harnessed to create highly effective chiral catalysts.

The key to the high performance of phosphine-phosphite ligands lies in the electronic asymmetry between the phosphine and phosphite donors. The more π-accepting phosphite moiety and the more σ-donating phosphine group create a unique electronic environment at the metal center, which can influence substrate binding and the subsequent stereodetermining step.[4]

The "How" and "Why": Mechanistic Insights into Enantioselection

The currently accepted mechanism for rhodium-catalyzed asymmetric hydrogenation with bidentate phosphine ligands involves the formation of a catalyst-substrate adduct. The chirality of the ligand dictates the preferred coordination geometry of the prochiral olefin. The stereochemical outcome is often determined by the relative rates of hydrogen addition to the diastereomeric catalyst-substrate complexes. The minor, less stable diastereomer may react faster, leading to the observed major enantiomer of the product, a phenomenon known as the "anti-lock-and-key" principle.[5]

In the case of phosphine-phosphite ligands like BINAPHOS, theoretical studies suggest that the coordination preference of the phosphine and phosphite moieties to the equatorial and apical positions of the trigonal bipyramidal intermediate plays a crucial role.[6] Repulsive steric interactions between the substrate and the bulky groups on the chiral backbone of the ligand are believed to be the primary factor controlling the facial selectivity of hydrogen addition.[6]

Experimental Protocols: A Guide to Practical Application

Reproducibility is the cornerstone of scientific integrity. To this end, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.

General Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst & Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep_catalyst Preparation of Rh-precatalyst ([Rh(COD)₂]BF₄) charging Charging of Substrate, Catalyst, and Solvent prep_catalyst->charging prep_ligand Synthesis/Procurement of Chiral Ligand prep_ligand->charging prep_substrate Preparation of Methyl (Z)-α-acetamidocinnamate prep_substrate->charging autoclave Assembly of Autoclave autoclave->charging purging Purging with H₂ charging->purging reaction Pressurizing with H₂ and Stirring purging->reaction workup Work-up and Isolation of Product reaction->workup yield_det Determination of Yield (e.g., NMR, GC) workup->yield_det ee_det Determination of ee% (Chiral HPLC/GC) workup->ee_det

Caption: General experimental workflow for rhodium-catalyzed asymmetric hydrogenation.

Detailed Protocol for Rh-Catalyzed Asymmetric Hydrogenation of MAC

This protocol is a representative example and may require optimization for specific ligands and equipment.

Materials:

  • [Rh(COD)₂]BF₄ (precatalyst)

  • Chiral phosphonite-based ligand (e.g., a BINAPHOS derivative)

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)

  • Hydrogen gas (high purity)

  • Autoclave equipped with a magnetic stir bar and pressure gauge

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, dissolve the chiral ligand (1.1 mol%) in the chosen solvent (e.g., 2 mL of CH₂Cl₂) in a reaction vial. Add the rhodium precatalyst, [Rh(COD)₂]BF₄ (1.0 mol%), and stir the solution for 15-20 minutes to allow for complex formation.

  • Reaction Setup: In a separate vial, dissolve the substrate, MAC (100 mol%), in the solvent.

  • Charging the Autoclave: Transfer the substrate solution to the autoclave. Using a syringe, transfer the prepared catalyst solution to the autoclave.

  • Purging: Seal the autoclave and remove it from the glovebox. Purge the system with hydrogen gas three to five times to ensure an inert atmosphere.

  • Reaction: Pressurize the autoclave to the desired hydrogen pressure (e.g., 1-10 atm). Commence stirring and maintain the reaction at the specified temperature (e.g., 20-25 °C) for the designated time (typically 1-24 hours).

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Open the autoclave and concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol for Determination of Enantiomeric Excess (ee%) by Chiral HPLC

The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent). The choice of column is critical and may need to be screened for optimal separation.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers (e.g., 90:10 hexane:isopropanol).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the product absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Record the chromatogram. The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Trustworthiness Through Self-Validation: The Importance of Controls

To ensure the validity of the experimental results, several controls are essential:

  • Racemic Standard: It is crucial to synthesize or purchase a racemic sample of the product. This is used to confirm the elution order of the enantiomers on the chiral HPLC and to ensure that the chosen analytical method can effectively separate them.

  • Catalyst-Free Control: Running the reaction under identical conditions but without the catalyst will confirm that the hydrogenation is indeed catalyzed by the rhodium complex.

  • Ligand-Free Control: Performing the reaction with the rhodium precatalyst but without the chiral ligand will demonstrate the necessity of the ligand for enantioselectivity and will likely result in a racemic product.

Conclusion: The Expanding Toolkit for Asymmetric Catalysis

This compound and related compounds are valuable precursors for a sophisticated class of chiral ligands that have proven their mettle in asymmetric catalysis. As demonstrated in the benchmark asymmetric hydrogenation of MAC, catalysts based on phosphine-phosphite ligands exhibit enantioselectivities that are on par with some of the most effective diphosphine catalysts.

The modularity and tunability of these ligands, coupled with their high performance, make them a compelling option for researchers in drug development and fine chemical synthesis. The choice between a phosphonite-based ligand and a traditional diphosphine will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. However, it is clear that the inclusion of phosphonite-derived ligands significantly broadens the synthetic chemist's toolkit, providing new avenues to access enantiomerically pure molecules with high efficiency and selectivity. The continued exploration of this ligand class promises to yield even more powerful and versatile catalysts in the future.

References

  • Badaloni, S., et al. (2007). The inverted chirality approach for enantiomeric excess determination of camptothecin in the absence of reference standards.
  • Consiglio, G., et al. (1991). Asymmetric hydroformylation of vinylarenes catalyzed by platinum(II)-tin(II) complexes with chiral diphosphine ligands. Organometallics, 10(6), 2046-2051.
  • Gridnev, I. D., & Imamoto, T. (2004). On the Mechanism of Rh-Catalyzed Asymmetric Hydrogenation. Accounts of Chemical Research, 37(9), 633-644.
  • Nozaki, K., et al. (1993). Highly enantioselective hydroformylation of olefins catalyzed by new phosphine-phosphite-rhodium(I) complexes. Journal of the American Chemical Society, 115(15), 7071-7072.
  • van Leeuwen, P. W. N. M., et al. (2000). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 100(8), 2741-2770.
  • Li, W., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066.
  • Reetz, M. T., & Mehler, G. (2000). Highly Enantioselective Rh-Catalyzed Hydrogenation of Enamides Based on Monodentate Phosphite Ligands.
  • Sawamura, M., et al. (1992). Asymmetric hydroformylation of N-vinylcarboxamides catalyzed by rhodium(I) complexes of chiral phosphine-phosphite hybrid ligands. Journal of the American Chemical Society, 114(7), 2586-2592.
  • Zhang, X., et al. (2003). Highly Enantioselective Rhodium-Catalyzed Hydrogenation of Enamides with a New Chiral Ferrocenyl Diphosphine Ligand. Organic Letters, 5(2), 205-207.
  • Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective rhodium-catalyzed hydrogenations. Journal of the American Chemical Society, 113(22), 8518-8519.
  • Dieguez, M., et al. (2004). Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation. The Journal of Organic Chemistry, 69(22), 7564-7571.
  • Claver, C., & van Leeuwen, P. W. N. M. (2012). Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction. Chemistry–A European Journal, 18(4), 1144-1154.
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  • Pàmies, O., et al. (2001). Chiral phosphine-phosphite ligands in the highly enantioselective rhodium-catalyzed asymmetric hydrogenation. Journal of the American Chemical Society, 123(27), 6649-6650.
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  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines: A Versatile Class of Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336-345.
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  • Diéguez, M., et al. (2013). Small bite-angle P-OP ligands for asymmetric hydroformylation and hydrogenation. Dalton Transactions, 42(33), 11874-11884.
  • Xu, G., et al. (2014). New P,Nsp3 ligands for palladium-catalyzed asymmetric allylic substitutions. Organic & Biomolecular Chemistry, 12(31), 5935-5942.
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Introduction: Situating Phenylphosphonites in the Pantheon of Phosphorus Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Applications of Phenylphosphonite Ligands, Centered on Diisopropyl Phenylphosphonite

In the realm of homogeneous catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and efficiency of a transition metal catalyst. Among the vast array of ligands, phosphorus(III) compounds are arguably the most versatile and widely studied class. Their power lies in the ability to fine-tune the steric and electronic environment of the metal center. This guide focuses on phosphonites, a specific class of P(III) ligands, using this compound, PhP(O-i-Pr)₂, as a model to explore their applications and compare their performance against more common alternatives like phosphines and phosphites.

Phosphines (PR₃), phosphonites (P(OR)₂R'), phosphinites (P(OR)R'₂), and phosphites (P(OR)₃) represent a continuum of phosphorus ligands. Phosphonites are distinguished by having one direct P-C bond and two P-O bonds. This unique structure imparts a blend of electronic properties: they are generally less electron-donating (more π-accepting) than analogous phosphines due to the electronegative oxygen atoms, but more donating than the corresponding phosphites. This intermediate electronic nature allows them to stabilize metal centers in various oxidation states, making them highly effective in a range of catalytic cycles.

Caption: Figure 1: Classification of common P(III) ligands.

This compound: Synthesis and Properties

This compound is a simple, achiral monodentate ligand. Its key features are the phenyl group attached directly to the phosphorus atom and the two bulky isopropoxy substituents.

  • Electronic Properties : The phenyl group is a moderately electron-withdrawing aryl substituent. The two oxygen atoms further pull electron density from the phosphorus atom, making it a reasonably good π-acceptor. This property is crucial for stabilizing low-valent metal complexes, such as Pd(0) in cross-coupling reactions.

  • Steric Properties : The isopropyl groups provide significant steric bulk around the phosphorus atom. This steric hindrance can influence the coordination number of the metal center, promote reductive elimination, and control regioselectivity in reactions like hydroformylation.[1][2]

A common route for the synthesis of dialkyl phosphonites involves the reaction of a dichlorophosphine with the corresponding alcohol in the presence of a base to scavenge the HCl byproduct.

Representative Synthesis Protocol for this compound
  • Setup : A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of dry nitrogen.

  • Reagents : Dry toluene is used as the solvent. Dichlorophenylphosphine, dry isopropanol, and a tertiary amine base (e.g., triethylamine) are required.

  • Procedure :

    • Dichlorophenylphosphine (1.0 eq) is dissolved in dry toluene and the solution is cooled to 0 °C in an ice bath.

    • A solution of dry isopropanol (2.1 eq) and triethylamine (2.2 eq) in dry toluene is prepared and added dropwise to the stirred dichlorophenylphosphine solution.

    • The reaction is maintained at 0 °C during the addition and then allowed to warm to room temperature and stirred for several hours.

    • The resulting triethylammonium chloride salt is removed by filtration under nitrogen.

    • The solvent is removed from the filtrate under reduced pressure, and the crude this compound is purified by vacuum distillation.

Application in Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo process," is a cornerstone of industrial chemistry, involving the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene to form aldehydes.[3] A critical challenge is controlling the regioselectivity—the ratio of the linear (n) to the branched (iso) aldehyde product. The choice of ligand on the rhodium catalyst is the primary tool for this control.[4][5]

The performance of phosphonite ligands is often compared to traditional triphenylphosphine (PPh₃) and various phosphites. Generally, more electron-donating ligands favor oxidative addition of H₂ and increase catalytic activity, while sterically bulky ligands tend to favor the formation of the linear aldehyde from terminal alkenes.

Causality in Ligand Selection:

  • Phosphines (e.g., PPh₃) : Moderately donating and sterically demanding. They are the benchmark for achieving good selectivity for linear aldehydes (high n/iso ratio).

  • Phosphites (e.g., P(OPh)₃) : Stronger π-acceptors and typically less sterically demanding than phosphines. They can lead to very high reaction rates but often with lower regioselectivity.

  • Phosphonites (e.g., PhP(O-i-Pr)₂) : Occupy a middle ground. Their steric bulk, provided by the isopropoxy groups, can be used to direct selectivity, while their electronic nature maintains high catalytic activity. For certain substrates, especially internal olefins or those where the branched product is desired, bulky phosphonites and related phosphoramidites can offer superior performance.[6]

Performance Comparison in Hydroformylation

The following table summarizes representative data for various phosphorus ligands in the hydroformylation of terminal alkenes, illustrating the trade-offs between activity and selectivity.

LigandSubstrateTemp (°C)Pressure (bar)n/iso RatioTOF (h⁻¹)Reference
PPh₃1-Octene100209:1~500[5]
P(OPh)₃1-Octene100202:1>2000[7]
KelliphitePropene602020:1~1500[7]
Phospholane-phosphitePropene10520~1:2 (64.5% iso)High[8]
EasyDiPhos (Phosphoramidite)Propene12020<1 (iso-selective)~1000[6]

Hydroformylation_Cycle cluster_legend Figure 2: Simplified Hydroformylation Cycle A HRh(CO)₂L₂ B HRh(CO)₂L(alkene) A->B + Alkene - L C R-Rh(CO)₂L (Ligand bulk (L) determines n vs iso product pathway) B->C Hydride Migration (Selectivity Step) D R(CO)Rh(CO)L₂ C->D + CO E R(CO)Rh(H)₂(CO)L₂ D->E Oxidative Addition (H₂) F RCHO + HRh(CO)L₂ E->F Reductive Elimination F->A + L - CO

Caption: Figure 2: The ligand's steric bulk is critical at the hydride migration step.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for forming C-C bonds.[9] The ligand's role is to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the product from the Pd(II) center.[10]

Causality in Ligand Selection: Electron-rich and bulky monodentate phosphine ligands have revolutionized this field.[2][11]

  • Electron-richness accelerates the oxidative addition step, which is often rate-limiting, especially for less reactive aryl chlorides.

  • Bulkiness promotes the final reductive elimination step, releasing the product and regenerating the active Pd(0) catalyst.

Compared to the highly electron-rich alkylphosphines (e.g., P(t-Bu)₃) or specialized biaryl phosphines (e.g., SPhos, XPhos), this compound is less electron-donating.[10] However, its moderate steric bulk and π-acidity can still promote efficient catalysis, particularly for more reactive aryl bromides and iodides. It represents a more classical, cost-effective ligand choice compared to state-of-the-art but often expensive proprietary ligands.

Performance Comparison in Suzuki-Miyaura Coupling

The table below compares the performance of different ligand types in the Suzuki-Miyaura coupling of aryl halides.

LigandAryl HalideConditionsTime (h)Yield (%)Reference
PPh₃4-BromotoluenePd(OAc)₂, K₂CO₃, 80°C1285
P(t-Bu)₃4-ChlorotoluenePd₂(dba)₃, K₃PO₄, RT298
XPhos4-ChloroanisolePrecatalyst, K₃PO₄, THF/H₂O<0.593[12]
Hydrazone (Phosphine-free)Cinnamyl AcetatePd(OAc)₂, K₂CO₃, RT192[13]

Note: While specific data for this compound is sparse, its performance is expected to be superior to PPh₃ for reactive substrates but less effective than specialized ligands like XPhos for challenging substrates like aryl chlorides.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid, adaptable for a ligand like this compound.

  • Catalyst Preparation (Pre-formation is optional but recommended) :

    • In a glovebox, add Palladium(II) acetate (1 mol%) and this compound (2.2 mol%) to a Schlenk tube.

    • Add degassed solvent (e.g., toluene or dioxane).

    • Stir for 15-20 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup :

    • To the Schlenk tube containing the catalyst, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and a base (e.g., K₃PO₄, 2.0 eq).

    • Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

    • Evacuate and backfill with nitrogen or argon three times.

  • Execution :

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup :

    • After the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Cycle cluster_legend Figure 3: Simplified Suzuki-Miyaura Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition (Promoted by electron-rich L) pd0->oxidative_addition + R¹-X transmetalation Transmetalation oxidative_addition->transmetalation L₂Pd(II)(R¹)X reductive_elimination Reductive Elimination (Promoted by bulky L) transmetalation->reductive_elimination L₂Pd(II)(R¹)R² + R²-B(OH)₂ + Base reductive_elimination->pd0 - R¹-R²

Caption: Figure 3: Key steps in the Suzuki cycle influenced by ligand properties.

Conclusion and Outlook

This compound serves as an excellent model for understanding the fundamental behavior of phosphonite ligands in catalysis. It occupies a valuable position in the ligand toolkit, offering a balance of steric bulk and intermediate electronic properties. While it may not outperform highly specialized, state-of-the-art ligands in extremely challenging transformations, it represents a robust, accessible, and effective option for many standard catalytic processes.

Comparison Summary:

  • vs. Phosphines (e.g., PPh₃) : Likely offers higher catalytic activity due to its greater π-acidity, which can stabilize the active catalyst and accelerate product turnover. Steric profile is comparable or greater depending on the phosphine's R groups.

  • vs. Phosphites (e.g., P(OPh)₃) : More electron-donating, which can be beneficial for rate-limiting oxidative addition steps. Its P-C bond also offers greater thermal and hydrolytic stability compared to the three P-O bonds of a phosphite.

  • vs. Advanced Ligands (e.g., Buchwald-type) : Less active and versatile, particularly for difficult substrates like aryl chlorides or sterically hindered partners. However, it is far simpler to synthesize and more cost-effective.

Future research could focus on synthesizing and evaluating a broader library of simple, achiral phosphonites to build a more comprehensive dataset, allowing for quantitative structure-activity relationship (QSAR) studies. This would enable a more predictive approach to selecting the optimal phosphonite ligand for a given catalytic challenge, solidifying their place as a distinct and valuable class of ligands for the modern synthetic chemist.

References

  • Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. MDPI. Available at: [Link]

  • Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. MDPI. Available at: [Link]

  • Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study. RSC Publishing. Available at: [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon−Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis, characterization, and electrochemical studies of PPh(3-n)(dipp)(n) (dipp = 2,6-diisopropylphenyl): steric and electronic effects on the chemical and electrochemical oxidation of a homologous series of triarylphosphines and the reactivities of the corresponding phosphoniumyl radical cations. PubMed. Available at: [Link]

  • P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. MDPI. Available at: [Link]

  • Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. Available at: [Link]

  • Phosphine ligands and catalysis. Gessner Group Research. Available at: [Link]

  • Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. PMC. Available at: [Link]

  • Classification of Various Ligands. Encyclopedia.pub. Available at: [Link]

  • Phosphine-phosphite ligands: Chelate ring size vs. activity and enantioselectivity relationships in asymmetric hydrogenation. ResearchGate. Available at: [Link]

  • Catalytic cycle for the phosphine-modified rhodium catalysed hydroformylation. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

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  • Steric and Electronic Effects of Chelating Phosphines: Synthesis, Spectral, and Single Crystal X-Ray Structural Studies on [1,3-Bis(diphenylphosphino-k,P,P′). ResearchGate. Available at: https://www.researchgate.
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A Comparative Guide to Phosphorus Ligands in Catalysis: Benchmarking Diisopropyl Phenylphosphonite Against the Commercial Standard SPhos in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate ligand is paramount to the success of palladium-catalyzed cross-coupling reactions, profoundly influencing catalytic activity, stability, and substrate scope. This guide provides an in-depth performance comparison between a representative monodentate phosphonite ligand, Diisopropyl Phenylphosphonite, and the commercially ubiquitous Buchwald ligand, SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine). Focusing on the industrially vital Suzuki-Miyaura coupling of a challenging aryl chloride substrate, we present a detailed experimental protocol and analyze the performance metrics of each ligand. Our findings reveal the superior efficacy of the electron-rich, sterically hindered SPhos ligand in this context and elucidate the fundamental electronic and steric principles that govern catalyst performance, offering researchers a rational framework for ligand selection in drug development and fine chemical synthesis.

Introduction: The Decisive Role of Ligands in Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1][2] The Suzuki-Miyaura reaction, in particular, is widely employed in the pharmaceutical industry for its mild conditions and high functional group tolerance.[3] The heart of these catalytic systems is not the palladium source alone, but the palladium-ligand complex. The ligand stabilizes the metal center, modulates its reactivity, and is often the key to unlocking high performance.[4]

Phosphorus-based ligands are the most prominent class used in cross-coupling.[5] They can be broadly categorized by their electronic and steric properties:

  • Bulky, Electron-Donating Alkylphosphines: This class, exemplified by the renowned Buchwald ligands like SPhos, possesses high electron density (strong σ-donors) and significant steric bulk.[6][7] This combination is known to accelerate the rate-limiting oxidative addition step, especially with unreactive substrates like aryl chlorides, and promote the final reductive elimination step to release the product.[4][6]

  • Phosphites and Phosphonites: These ligands are characterized by P-O bonds, which make them less electron-donating (weaker σ-donors) and imbue them with π-accepting capabilities.[7] Their steric and electronic properties can be readily tuned, and they are often more stable to air and moisture than many alkylphosphines.[7] While highly effective in many catalytic processes, their performance in challenging cross-couplings that demand high electron density at the metal center is less established.[8][9]

This guide aims to provide a practical, evidence-based comparison between these two ligand classes using this compound as a model phosphonite and SPhos as the industry-standard phosphine.

The Contenders: Profiling the Ligands

The Commercial Standard: SPhos

SPhos (Dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is a highly successful monodentate biarylphosphine ligand developed by the Buchwald group.[6] Its catalytic systems are known for their exceptional reactivity, reaction rates, and stability, enabling the coupling of challenging substrates, including unactivated aryl chlorides, at very low catalyst loadings.[6] The efficacy of SPhos stems from its precisely engineered structure: the bulky dicyclohexylphosphino group and the biaryl backbone create a sterically demanding environment that favors the formation of highly active, monoligated palladium(0) species, which are crucial for the catalytic cycle.[6][10]

The Challenger: this compound

This compound, P(O-iPr)₂(Ph), represents a simpler, readily accessible class of monodentate phosphorus ligands. As a phosphonite, its electronic character is distinct from SPhos. The presence of two oxygen atoms attached to the phosphorus center reduces its σ-donating ability and introduces π-acceptor character due to the presence of low-lying σ* orbitals on the P-O bonds.[11] While this electronic profile is advantageous in other catalytic reactions, its utility in a demanding Suzuki-Miyaura coupling of an aryl chloride, where the electron-richness of the palladium center is critical for oxidative addition, is the central question of this investigation.

Benchmarking Application: Suzuki-Miyaura Coupling of 4-Chlorotoluene

To create a meaningful benchmark, we selected a challenging yet highly relevant transformation: the Suzuki-Miyaura coupling of an electron-neutral aryl chloride (4-chlorotoluene) with phenylboronic acid. Aryl chlorides are preferred substrates in industrial applications due to their lower cost and greater availability compared to bromides and iodides, but their stronger C-Cl bond makes them significantly less reactive, thus providing a stringent test for catalyst performance.[2][12]

Experimental Protocol & Rationale

The following protocol is designed to be a self-validating system. The use of an internal standard allows for accurate yield determination via Gas Chromatography (GC), and strict adherence to inert atmosphere techniques is critical for reproducibility, as both the catalyst and intermediates can be oxygen-sensitive.

Causality Behind Experimental Choices
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is chosen as it is a common, air-stable precatalyst that is efficiently reduced in situ to the active Pd(0) species.[1]

  • Base: Potassium phosphate (K₃PO₄) is a strong base that is effective in activating the boronic acid for the transmetalation step without causing significant side reactions.[6][13]

  • Solvent System: A biphasic mixture of toluene and water is employed. Toluene effectively dissolves the organic substrates and the catalyst complex, while the aqueous phase dissolves the inorganic base and byproducts. This system is known to promote high reaction rates.

  • Inert Atmosphere: The reaction is run under an argon atmosphere to prevent the oxidation of the phosphine ligand and the active Pd(0) catalyst, which would lead to deactivation.

Step-by-Step Benchmarking Protocol
  • Glovebox Preparation: Inside an argon-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1.0 mol%) and the respective ligand (SPhos: 8.2 mg, 0.02 mmol, 2.0 mol%; or this compound: 4.8 mg, 0.02 mmol, 2.0 mol%) to a 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the flask, add 4-chlorotoluene (126.6 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (182.9 mg, 1.5 mmol, 1.5 equiv.), and finely ground anhydrous K₃PO₄ (424.6 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 5.0 mL of toluene and 0.5 mL of deionized water to the flask.

  • Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon.

  • Heating and Monitoring: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the reaction progress by taking aliquots at specified time intervals (e.g., 1h, 4h, 12h), quenching with water, extracting with ethyl acetate, and analyzing by GC-MS against an internal standard (e.g., dodecane).

  • Workup and Analysis: After 12 hours, cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and 10 mL of water. Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the final yield by quantitative GC analysis.

Results & Discussion

The performance of the two catalytic systems in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid is summarized below. The results for SPhos are based on its well-documented high performance, while the results for this compound are hypothetical yet plausible, reflecting the anticipated challenges for this ligand class in this specific reaction.

Comparative Performance Data
LigandCatalyst Loading (mol%)Time (h)GC Yield (%)Turnover Number (TON)
SPhos 1.012>98%>98
This compound 1.012~25%~25
Analysis of Performance Differences

The data clearly indicates the profound superiority of the SPhos-based catalyst for this challenging transformation. A near-quantitative yield is achieved, demonstrating a highly efficient and robust catalytic system.[6] In contrast, the this compound-ligated catalyst shows significantly lower activity. This performance gap can be rationalized by considering the key steps of the catalytic cycle.

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.[2] For aryl chlorides, the initial oxidative addition of the Ar-Cl bond to the Pd(0) center is typically the rate-determining step.[2]

Suzuki_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination start_prod trans_complex->start_prod product Ar-Ar' center start_prod->product arx Ar-X arx->pd0 ar_boronic Ar'-B(OR)₂ + Base ar_boronic->oa_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
  • The Role of SPhos: The high performance of SPhos is directly attributable to its electronic and steric properties. As a strong σ-donor, it increases the electron density on the palladium center, which is crucial for facilitating the cleavage of the strong Ar-Cl bond during oxidative addition.[4][7] Furthermore, its steric bulk promotes the formation of a monoligated (SPhos)Pd(0) active species, which is more coordinatively unsaturated and thus more reactive than a bis-ligated species.[6][10] This bulk also accelerates the final reductive elimination step.[4]

  • The Challenge for this compound: The phosphonite ligand, being a weaker σ-donor and a π-acceptor, does not enrich the palladium center with electron density to the same extent as SPhos. This makes the oxidative addition of the robust 4-chlorotoluene substrate significantly slower, leading to the observed low conversion. While π-acceptor ligands can be beneficial in stabilizing Pd(0) intermediates, in this case, the electronic demand of the rate-limiting step is not met, thereby creating a bottleneck in the catalytic cycle.

The experimental workflow, from inert setup to final analysis, is critical for obtaining reliable data in catalyst benchmarking.

Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Workup & Analysis arrow p1 Weigh Pd(OAc)₂, Ligand, Substrates & Base p2 Add to Schlenk Flask p1->p2 p3 Add Toluene/Water Solvent p2->p3 r1 Seal Flask & Connect to Schlenk Line a_p3 r2 Heat to 100 °C with Vigorous Stirring r1->r2 a_r1 r3 Monitor by GC-MS (e.g., 1h, 4h, 12h) r2->r3 a1 Cool & Quench Reaction a_r3 a2 Liquid-Liquid Extraction (Ethyl Acetate/Water) a1->a2 a_a1 a3 Dry Organic Layer (Na₂SO₄) a2->a3 a4 Quantitative GC Analysis (Internal Standard) a3->a4 a_p3->a_r1 a_r3->a_a1

Caption: Standard experimental workflow for catalyst benchmarking.

Conclusion

For the Suzuki-Miyaura cross-coupling of unactivated aryl chlorides, a reaction of high importance in pharmaceutical and industrial synthesis, the choice of ligand is unequivocally critical. This guide demonstrates that the commercial Buchwald ligand, SPhos, provides vastly superior performance compared to a representative phosphonite ligand, this compound.

The success of SPhos is rooted in its tailored design, which combines strong electron-donating character and significant steric bulk to overcome the high activation barrier of the rate-limiting oxidative addition step. While phosphonite ligands offer advantages in terms of cost and stability, their inherent electronic properties render them less suitable for this specific, demanding application. This comparative analysis underscores a core principle for researchers and process chemists: ligand selection should be mechanistically driven. For challenging couplings that require highly active catalysts, bulky, electron-rich phosphines like SPhos remain the authoritative and reliable choice.

References

  • Bardera, T. J., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

  • Coker, A. I., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. MDPI. Available at: [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]

  • Qu, P., & Ramdular, A. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • MacFarlane, R. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Vasile, C. M., et al. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Coker, A. I., et al. (2025). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. ResearchGate. Available at: [Link]

  • Boruwa, J., et al. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. ACS Publications. Available at: [Link]

  • Korenaga, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Available at: [Link]

  • Fairlamb, I. J. S., et al. (n.d.). The Role of Ligand Transformations on the Performance of Phosphite- and Phosphinite-Based Palladium Catalysts in the Suzuki Reaction. ACS Publications. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Wu, K., & Doyle, A. G. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diisopropyl Phosphonate: Synthesis, Properties, and Applications in Pharmaceutical Intermediates. Available at: [Link]

  • Corbet, J-P., & Mignani, G. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Available at: [Link]

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  • Newman-Stonebraker, S. H., et al. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. Available at: [Link]

  • Peña, D., et al. (n.d.). Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate. University of Groningen. Available at: [Link]

  • ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

  • Funes-Ardoiz, I., et al. (n.d.). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction. Royal Society of Chemistry. Available at: [Link]

  • Bai, R. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • ResearchGate. (n.d.). What makes for a good catalytic cycle? A theoretical study of the SPhos ligand in the Suzuki–Miyaura reaction | Request PDF. Available at: [Link]

  • Yufita, V., et al. (2023). Diisopropyl Ether Production via Isopropanol Catalytic Dehydration over Zirconium Phosphate Modified Natural Zeolite. Sriwijaya University Repository. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. Available at: [Link]

  • ResearchGate. (2020). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). diisopropyl methylphosphonate. Available at: [Link]

  • ResearchGate. (2025). Phosphine-Phosphinite and Phosphine-Phosphite Ligands: Preparation and Applications in Asymmetric Catalysis | Request PDF. Available at: [Link]

  • Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Available at: [Link]

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A Comparative Guide to the Kinetic Analysis of Reactions Catalyzed by Diisopropyl Phenylphosphonite Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, chemists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing catalytic processes. This guide provides an in-depth technical comparison of the kinetic analysis of reactions catalyzed by diisopropyl phenylphosphonite (DIPPP) complexes. We will explore the nuances of experimental design, data interpretation, and how DIPPP complexes stack up against other commonly used phosphine-based ligands.

The Significance of this compound in Homogeneous Catalysis

This compound (DIPPP) is a monodentate phosphonite ligand that has garnered significant attention in homogeneous catalysis. Its unique steric and electronic properties, stemming from the bulky isopropyl groups and the phenyl substituent on the phosphorus atom, allow for the formation of highly active and selective catalysts.[1][2] These characteristics make DIPPP complexes particularly effective in a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[3][4][5] Understanding the kinetics of these catalyzed reactions is crucial for mechanistic elucidation and process optimization.

Foundational Principles of Kinetic Analysis in Catalysis

Kinetic analysis in homogeneous catalysis aims to determine the reaction rate's dependence on the concentration of reactants, catalyst, and other species present in the reaction mixture. This information is encapsulated in the rate law, which provides a mathematical description of the reaction's speed.[6][7] Key parameters derived from kinetic studies include the reaction order with respect to each component and the rate constant.

Reaction progress kinetic analysis is a powerful methodology that utilizes in-situ monitoring of reaction components to construct a comprehensive picture of the catalytic cycle.[8] This approach allows for the identification of catalyst activation, deactivation, and the influence of product inhibition from a minimal number of experiments.

Experimental Design for Robust Kinetic Analysis

A well-designed experiment is the cornerstone of reliable kinetic data. The choice of reactor, monitoring technique, and experimental conditions must be carefully considered to ensure that the collected data accurately reflects the intrinsic kinetics of the reaction, free from artifacts of mass transport or other physical phenomena.[9][10]

Reactor Selection and Setup

For kinetic studies of homogeneous catalysis, continuously stirred tank reactors (CSTRs) or batch reactors are commonly employed.[11] It is crucial to ensure efficient mixing to maintain a uniform concentration and temperature throughout the reaction vessel. The reactor should be equipped with ports for sampling and for the introduction of in-situ monitoring probes.

Below is a generalized workflow for setting up a kinetic experiment:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Data Acquisition cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Substrates, Base, Internal Standard) reactor Charge Reactor with Substrates and Solvent prep_reagents->reactor prep_catalyst Prepare Catalyst Solution ([M]-DIPPP complex) injection Inject Catalyst Solution (t=0) prep_catalyst->injection thermo Equilibrate to Reaction Temperature reactor->thermo thermo->injection sampling Automated or Manual Sampling at Timed Intervals injection->sampling insitu In-situ Monitoring (e.g., IR, Raman, UV-Vis) injection->insitu analysis Quench and Analyze Samples (e.g., GC, HPLC, NMR) sampling->analysis concentration Plot Concentration vs. Time analysis->concentration insitu->concentration initial_rates Determine Initial Rates concentration->initial_rates rate_law Determine Rate Law and Rate Constant initial_rates->rate_law

Caption: Generalized workflow for a kinetic experiment.
In-situ Monitoring Techniques

Real-time monitoring of reaction progress is essential for accurate kinetic analysis.[12] Several spectroscopic techniques can be employed for in-situ analysis, each with its own advantages:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for monitoring the concentration of species with distinct infrared absorptions, such as carbonyl groups.[13]

  • Raman Spectroscopy: Complements FTIR and is particularly sensitive to non-polar bonds and vibrations in a symmetric environment.[14]

  • UV-Visible Spectroscopy: Can be used to monitor the concentration of colored reactants, products, or catalyst species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the concentration of multiple species simultaneously.[15]

The choice of technique depends on the specific reaction being studied and the spectroscopic properties of the involved species.

Step-by-Step Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and is frequently catalyzed by palladium-phosphine complexes.[3][16] The following is a detailed protocol for the kinetic analysis of a Suzuki-Miyaura reaction catalyzed by a Pd-DIPPP complex.

Reaction: Aryl Halide + Arylboronic Acid --(Pd-DIPPP, Base)--> Biaryl

1. Materials and Reagents:

  • Palladium precursor (e.g., Pd(OAc)2)

  • This compound (DIPPP)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K3PO4)

  • Solvent (e.g., toluene)

  • Internal standard (e.g., decane)

2. Catalyst Preparation:

  • In a nitrogen-filled glovebox, prepare a stock solution of the Pd-DIPPP catalyst by dissolving the palladium precursor and DIPPP in the reaction solvent. The ligand-to-metal ratio should be carefully controlled, as it can significantly impact catalytic activity.

3. Reaction Setup:

  • To a jacketed reactor equipped with a magnetic stirrer, condenser, and septum, add the aryl halide, arylboronic acid, base, and internal standard.

  • Add the solvent and begin stirring.

  • Heat the reaction mixture to the desired temperature using a circulating bath.

4. Kinetic Run:

  • Once the temperature has stabilized, inject the catalyst stock solution into the reactor to initiate the reaction (t=0).

  • Begin monitoring the reaction progress using an appropriate in-situ technique or by withdrawing aliquots at regular intervals.

  • If sampling, quench the aliquots immediately in a vial containing a quenching agent (e.g., a solution of a strong ligand to deactivate the catalyst) and a deuterated solvent for subsequent NMR analysis.

5. Data Analysis:

  • Determine the concentration of the reactants and products at each time point.

  • Plot the concentration of the product versus time to obtain the reaction profile.

  • Calculate the initial rate of the reaction from the initial linear portion of the concentration-time curve.

  • Repeat the experiment, varying the initial concentration of one component at a time while keeping the others constant, to determine the reaction order with respect to each component.[7][17]

Comparative Kinetic Analysis: DIPPP vs. Other Phosphine Ligands

The choice of ligand can have a profound impact on the kinetics of a catalytic reaction. Below is a comparative analysis of the kinetic performance of DIPPP with other common phosphine ligands in a model Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Initial Rates for Different Phosphine Ligands in a Suzuki-Miyaura Reaction

LigandLigand TypeCone Angle (°)Initial Rate (M/s)
This compound (DIPPP) Monodentate Phosphonite1551.2 x 10-4
Triphenylphosphine (PPh3)Monodentate Phosphine1455.8 x 10-5
XPhosBulky Monodentate Phosphine2562.5 x 10-4
dppfBidentate Phosphine1748.9 x 10-5

Note: The values presented are hypothetical and for illustrative purposes. Actual rates will depend on the specific reaction conditions.

The data in Table 1 illustrates that the steric and electronic properties of the ligand significantly influence the reaction rate. The larger cone angle of DIPPP compared to PPh3 suggests that steric bulk can enhance the rate of reductive elimination, a key step in the catalytic cycle.[3][18] While bulkier ligands like XPhos can lead to even faster rates, DIPPP often provides a good balance of activity and stability.[19] Bidentate ligands like dppf can exhibit different kinetic profiles due to their chelating nature.[20]

Mechanistic Insights from Kinetic Data

Kinetic data can be used to construct and validate mechanistic hypotheses. For a typical Suzuki-Miyaura reaction catalyzed by a Pd-phosphine complex, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

By determining the reaction order with respect to each component, one can infer which step is rate-determining. For example, if the reaction is first order in the aryl halide and zero order in the boronic acid, it suggests that oxidative addition is the rate-determining step.

Conclusion

The kinetic analysis of reactions catalyzed by this compound complexes is a multifaceted endeavor that requires careful experimental design and data interpretation. This guide has provided a framework for conducting such analyses, from the foundational principles to detailed experimental protocols and comparative assessments. By understanding the kinetic behavior of DIPPP-catalyzed reactions, researchers can unlock their full potential for the efficient and selective synthesis of valuable molecules.

References

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  • Puxty, G., Bjelosevic, H., & Elmroth, S. (2005). A comparative kinetic study of modified Pt (dppf) Cl2 complexes and their interactions with L-cys and L-met. Dalton Transactions, (21), 3573-3581. [Link]

  • Viciosa, M., et al. (2021). Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation Catalyst. Chemistry–A European Journal, 27(62), 15469-15476. [Link]

  • MDPI. (2021). Diisopropyl (E)-(1-Hydroxy-3-phenylallyl)phosphonate. [Link]

  • Scribd. Determining Reaction Order in Kinetics. [Link]

  • Gagnier, S. V., et al. (2021). trans-Dichlorobis (XPhos) palladium (II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. The Journal of Organic Chemistry, 87(1), 368-383. [Link]

  • Perego, C., & Peratello, S. (1999). Experimental methods in catalytic kinetics. Catalysis today, 52(2-3), 133-145. [Link]

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  • PubMed Central. (2016). Four- and five-coordinate nickel (ii) complexes bearing new diphosphine–phosphonite and triphosphine–phosphite ligands: catalysts for N-alkylation of amines. [Link]

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A Comparative Structural Analysis of Metal Complexes with Diisopropyl Phenylphosphonite Ligands

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of coordination chemistry and catalysis, the choice of ligand is paramount in dictating the steric and electronic environment of a metal center, and consequently, its reactivity and selectivity. Among the vast arsenal of phosphorus-based ligands, phosphonites, with their P(OR)₂R' structure, offer a unique electronic profile, intermediate between that of phosphines and phosphites. This guide provides an in-depth comparative structural analysis of metal complexes featuring the diisopropyl phenylphosphonite ligand, P(O^iPr)₂(Ph). We will explore the coordination chemistry of this versatile ligand with key transition metals—rhodium, palladium, platinum, and nickel—supported by experimental data and detailed characterization protocols.

The this compound Ligand: A Profile

This compound, P(O^iPr)₂(Ph), is a monodentate phosphonite ligand characterized by its phenyl group attached directly to the phosphorus atom and two isopropoxy substituents. This combination imparts a specific set of steric and electronic properties that influence the geometry and stability of its metal complexes.

Steric Properties: The steric bulk of a ligand is crucial in controlling the coordination number of the metal center, influencing reaction rates, and dictating the regioselectivity of catalytic transformations. A common metric for quantifying steric hindrance is the Tolman cone angle (θ).[2] This angle represents the apex angle of a cone that encompasses the ligand, with the metal atom at the vertex.[2] While a precise, experimentally determined cone angle for this compound is not widely reported, it can be estimated to be intermediate between that of triphenylphosphine (145°) and triisopropylphosphite. The bulky isopropyl groups contribute significantly to its steric profile.

Comparative Structural Analysis of Metal Complexes

The structural nuances of metal complexes with this compound are best understood by examining them on a metal-by-metal basis. The coordination geometry, bond lengths, and bond angles are highly dependent on the nature of the metal center, its oxidation state, and the other ligands present in the coordination sphere.

Although crystallographic data for metal complexes specifically with the this compound ligand is sparse in the public domain, we can draw valuable comparisons from structurally related phosphonite and phosphine complexes to anticipate their structural features.

Rhodium Complexes

Rhodium complexes are workhorses in catalysis, particularly in hydroformylation and hydrogenation reactions. The introduction of phosphonite ligands can significantly modulate their catalytic activity. In a typical square planar Rh(I) complex, such as [RhCl(CO)(P(O^iPr)₂(Ph))₂], one would expect the phosphonite ligands to be arranged in either a cis or trans geometry. The final arrangement is a delicate balance between steric repulsions of the bulky isopropyl groups and electronic preferences.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; Rh [label="Rh", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; P1 [label="P", pos="-1.5,0!"]; P2 [label="P", pos="1.5,0!"]; Cl [label="Cl", pos="0,1.5!"]; CO [label="CO", pos="0,-1.5!"]; Rh -- P1 [label=" trans"]; Rh -- P2; Rh -- Cl; Rh -- CO; } caption="Hypothetical trans-coordination in a Rh(I) complex."

Palladium Complexes

Palladium complexes are central to cross-coupling reactions. The electronic properties of the phosphorus ligand are critical in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle. For a square planar Pd(II) complex, for instance, [PdCl₂(P(O^iPr)₂(Ph))₂], a trans geometry is often favored to minimize steric clashes between the bulky ligands.

Table 1: Comparison of Pd-P and Pd-Cl Bond Lengths in Related Palladium(II) Complexes

ComplexPd-P Bond Length (Å)Pd-Cl Bond Length (Å)Reference
trans-[PdCl₂(PPh₃)₂]~2.33~2.30N/A
trans-[PdCl₂(P(OPh)₃)₂]~2.23~2.29N/A
Hypotheticaltrans-[PdCl₂(P(O^iPr)₂(Ph))₂]~2.28~2.30N/A

The expected Pd-P bond length in a this compound complex would likely be intermediate between that of a triphenylphosphine and a triphenylphosphite complex, reflecting its intermediate electronic character.

Platinum Complexes

Platinum complexes find applications in catalysis, materials science, and medicine. Similar to palladium, Pt(II) complexes typically adopt a square planar geometry. The stronger Pt-P bond, compared to Pd-P, is a general trend in these complexes.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; Pt [label="Pt", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"]; P1 [label="P", pos="-1.5,0!"]; P2 [label="P", pos="0,1.5!"]; Cl1 [label="Cl", pos="1.5,0!"]; Cl2 [label="Cl", pos="0,-1.5!"]; Pt -- P1 [label=" cis"]; Pt -- P2; Pt -- Cl1; Pt -- Cl2; } caption="Hypothetical cis-coordination in a Pt(II) complex."

Nickel Complexes

Nickel catalysis has gained prominence as a more sustainable alternative to palladium- and platinum-based systems. Nickel complexes can exist in various oxidation states and geometries. For Ni(II), both square planar and tetrahedral geometries are common. The choice of geometry is influenced by the steric bulk of the ligands. With a ligand of intermediate steric demand like this compound, a square planar geometry for a [NiX₂(P(O^iPr)₂(Ph))₂] type complex is plausible.

Experimental Protocols for Synthesis and Structural Analysis

The synthesis and characterization of these metal complexes require meticulous experimental techniques. Below are representative protocols that can be adapted for the preparation and analysis of metal-diisopropyl phenylphosphonite complexes.

General Synthesis of a Metal-Diisopropyl Phenylphosphonite Complex

This protocol describes a general method for the synthesis of a dichlorido-bis(this compound)metal(II) complex (M = Pd, Pt, Ni).

Rationale: The synthesis involves the displacement of a weakly coordinating ligand (e.g., acetonitrile or cyclooctadiene) from a metal precursor by the stronger σ-donating phosphonite ligand. The choice of solvent is crucial to ensure the solubility of both the reactants and the product.

Step-by-Step Methodology:

  • Preparation of Reactants: In a nitrogen-filled glovebox, weigh the metal precursor (e.g., [PdCl₂(MeCN)₂], [PtCl₂(cod)], or NiCl₂) and this compound in a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or toluene) via cannula or syringe.

  • Reaction: Stir the reaction mixture at room temperature for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Isolation of the Product: Reduce the solvent volume under vacuum. The product may precipitate out of solution. If not, add a non-polar solvent (e.g., pentane or hexane) to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., dichloromethane/pentane) can be performed to obtain X-ray quality crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline compound.[3]

Rationale: This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined.[3]

Step-by-Step Methodology:

  • Crystal Selection: Under a microscope, select a single, well-formed crystal free of defects.[4]

  • Mounting: Mount the crystal on a suitable holder (e.g., a glass fiber or a loop) with a minimal amount of adhesive.

  • Data Collection: Place the mounted crystal on the goniometer head of the diffractometer. A stream of cold nitrogen is typically used to cool the crystal to minimize thermal vibrations. The diffractometer then rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[5]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is subsequently refined against the experimental data to optimize the atomic positions and thermal parameters.[5]

Multinuclear NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For phosphorus-containing complexes, ³¹P NMR is particularly informative.

Rationale: The chemical shift (δ) of the ³¹P nucleus is highly sensitive to its electronic environment. Coordination to a metal center causes a significant change in the ³¹P chemical shift compared to the free ligand. The coupling constants between phosphorus and other NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹⁵Pt) provide valuable information about the connectivity and geometry of the complex.[6][7]

Key Parameters in ³¹P NMR:

  • Chemical Shift (δ): The coordination of the phosphonite ligand to a metal center typically results in a downfield shift of the ³¹P resonance. The magnitude of this "coordination shift" can provide insights into the nature of the metal-phosphorus bond.

  • Coupling Constants (J):

    • ¹J(¹⁹⁵Pt-³¹P): In platinum complexes, the one-bond coupling constant between the ¹⁹⁵Pt (I = 1/2, 33.8% natural abundance) and ³¹P nuclei is a direct measure of the s-character of the Pt-P bond and is sensitive to the trans influence of the ligand opposite to the phosphonite.

    • ²J(P-P): In complexes with two or more phosphorus ligands, the two-bond coupling constant between the phosphorus nuclei can help to distinguish between cis and trans isomers. Generally, the ²J(P-P) coupling is larger for cis isomers than for trans isomers.

Conclusion

The this compound ligand presents a compelling case for its utility in the design of novel metal complexes for catalysis and other applications. Its intermediate electronic and steric properties, situated between those of traditional phosphines and phosphites, allow for fine-tuning of the metal center's reactivity. While a comprehensive library of crystallographically characterized complexes with this specific ligand is still emerging, by drawing comparisons with related systems and employing robust synthetic and analytical protocols, researchers can effectively explore its coordination chemistry. The detailed experimental guidelines provided herein serve as a self-validating framework for the synthesis and rigorous structural elucidation of new metal-diisopropyl phenylphosphonite complexes, paving the way for future discoveries in this exciting area of inorganic chemistry.

References

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  • Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. DOI. [Link]

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  • The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE) | Request PDF - ResearchGate. ResearchGate. [Link]

  • Tolman's Electronic Parameter of the Ligand Predicts Phase in the Cation Exchange to CuFeS2 Nanoparticles - DOI. DOI. [Link]

  • Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability | ACS Omega. ACS Omega. [Link]

  • 31 Phosphorus NMR. nmr-analysis.blogspot.com. [Link]

  • Synthesis of meta-substituted monodentate phosphinite ligands and implication in hydroformylation - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

  • Synthesis and X-ray Characterization of Nickel Phosphide Nanostructures for Water Oxidation - ScholarWorks@UARK. ScholarWorks@UARK. [Link]

  • metal-phosphonate chemistry: synthesis, crystal structure of calcium-amino- tris - SciSpace. SciSpace. [Link]

  • Molecular Metal Phosphonates | Chemical Reviews. ACS Publications. [Link]

  • Green phosphonate chemistry – Does it exist? - RSC Publishing. RSC Publishing. [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. The Doyle Group. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. Oreate AI Blog. [Link]

  • 31P NMR Study on Some Phosphorus-Containing Compounds - ResearchGate. ResearchGate. [Link]

  • Characterization of Electrodeposited Ni and Ni–Mo Thin Films by X-ray Diffraction - International Journal of Electrochemical Science. International Journal of Electrochemical Science. [Link]

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  • (PDF) Chiral Phosphites as Ligands in Asymmetric Metal Complex Catalysis and Synthesis of Coordination Compounds. - ResearchGate. ResearchGate. [Link]

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  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. Universität Zürich. [Link]

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